Rugocrixan
Description
Rugocrixan is an orally bioavailable non-competitive and selective antagonist of the fractalkine (C-X3-C motif chemokine 1; chemokine ligand 1; CX3CL1; small-inducible cytokine D1) receptor (CX3C chemokine receptor 1; CX3CR1; chemokine, CX3C motif, receptor 1), with potential anti-inflammatory, immunomodulatory and antineoplastic activities. Upon oral administration, this compound specifically and allosterically binds to and blocks CX3CR1, thereby preventing the binding of fractalkine to its receptor and preventing the activity of CX3CR1. This prevents CX3CR1-mediated signaling, prevents the recruitment and extravasation of CX3CR1-expressing subsets of leukocytes and monocytes into tissues and vital organs and inhibits the exaggerated inflammatory response and the associated tissue damage caused by hyperinflammation. This compound also binds to and blocks CX3CR1 on cancer cells, thereby inhibiting proliferation of CX3CR1-expressing tumor cells. In addition, blocking CX3CR1 may suppress DNA repair processes of damaged DNA which prevents cancer cell survival following treatment with DNA damaging agents. Fractalkine, an immunomodulating factor and chemokine, controls the function of certain immune and cancer cells. Fractalkine and its receptor CX3CR1 are elevated in and play key roles in several cancers, inflammatory diseases and heart disease.
an allosteric modulator of CX3CR1 receptor; structure in first source
Propriétés
IUPAC Name |
(2R)-2-[[2-amino-5-[(1S)-1-phenylethyl]sulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS2/c1-11(2)9-14(10-25)21-16-15-17(22-18(20)27-15)24-19(23-16)26-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,25H,9-10H2,1-3H3,(H3,20,21,22,23,24)/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQSLMZOWVGBSM-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC1=NC(=NC2=C1SC(=N2)N)SC(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=NC3=C(C(=N2)N[C@H](CC(C)C)CO)SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rugocrixan's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugocrixan (also known as AZD8797 and KAND567) is an orally bioavailable, selective, non-competitive, and allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] By targeting the CX3CR1-fractalkine (CX3CL1) signaling axis, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases, certain cancers, and cardiovascular conditions.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism: Allosteric Antagonism of CX3CR1
This compound exerts its primary effect by binding to an allosteric site on the CX3CR1 receptor, distinct from the binding site of its endogenous ligand, the chemokine fractalkine (CX3CL1).[1][2] This allosteric interaction induces a conformational change in the receptor that prevents the binding of fractalkine and subsequently inhibits receptor activation and downstream signaling.[1] This non-competitive antagonism is a key feature of this compound's pharmacological profile.[5]
The interaction of this compound with CX3CR1 leads to the prevention of CX3CR1-mediated signaling, which in turn inhibits the recruitment and extravasation of leukocytes and monocytes expressing this receptor into tissues.[1][3] This blockade of immune cell trafficking helps to suppress exaggerated inflammatory responses and the associated tissue damage.[1][3]
While this compound is highly selective for CX3CR1, it also demonstrates weak antagonism at the C-X-C motif chemokine receptor 2 (CXCR2).[6] However, its affinity for CX3CR1 is significantly higher, indicating that its primary therapeutic effects are mediated through the inhibition of the CX3CR1 pathway.
Quantitative Pharmacological Data
The binding affinity and functional inhibition of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Receptor | Cell Line/System | Value | Reference |
| Ki | Human CX3CR1 | HEK293S cells | 3.9 nM | [6] |
| Ki | Rat CX3CR1 | 7 nM | [1][6] | |
| Ki | Human CXCR2 | HEK293S cells | 2800 nM | [6] |
| KB | Human CX3CR1 | 10 nM | [1][6] | |
| IC50 | Human CX3CR1 | B-lymphocyte cell line (Flow Adhesion Assay) | 6 nM | [1][5] |
| IC50 | Human CX3CR1 | Human whole blood (Flow Adhesion Assay) | 300 nM | [1][5] |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
Signaling Pathways Modulated by this compound
This compound's antagonism of CX3CR1 disrupts key intracellular signaling cascades that are normally initiated by fractalkine binding. The primary pathways affected include G-protein signaling and β-arrestin recruitment.
CX3CR1 Signaling Pathway
The binding of the chemokine fractalkine (CX3CL1) to its receptor, CX3CR1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This activation leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn modulate the activity of various downstream effectors. This signaling is crucial for immune cell migration and activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase IIa Clinical Trial of KAND567, Fractalkine Receptor Inhibitor, in Patients with ST-Elevation Acute Myocardial Infarction after Percutaneous Coronary Intervention - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Rugocrixan's Affinity for CX3CR1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Rugocrixan, also known as AZD8797 and KAND567, is an orally bioavailable, allosteric, non-competitive antagonist of the human C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] This receptor and its unique ligand, fractalkine (CX3CL1), play a significant role in inflammatory processes, immune responses, and the progression of various diseases, including cancer and cardiovascular conditions.[2][4][5] This document provides a detailed examination of this compound's binding affinity for CX3CR1, the experimental methodologies used for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates high-affinity binding to human CX3CR1 and exhibits cross-reactivity with rat and mouse orthologs, albeit with lower potency.[1] Its selectivity for CX3CR1 over CXCR2 is substantial, highlighting its targeted mechanism of action.[1][6]
Table 1: Inhibitor Constant (Ki) of this compound for CX3CR1
| Species | Ki (nM) |
| Human | 4 |
| Rat | 7 |
Data sourced from MedchemExpress.[1]
Table 2: Equilibrium Dissociation Constant (KB) of this compound for CX3CR1
| Species | KB (nM) |
| Human | 10 |
| Rat | 29 |
| Mouse | 54 |
Data sourced from MedchemExpress.[1]
Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound
| Assay Condition | IC50 (nM) |
| B-lymphocyte cell line | 6 |
| Human whole blood | 300 |
Data sourced from MedchemExpress.[1]
Table 4: Selectivity Profile of this compound
| Receptor | Ki (nM) |
| CX3CR1 | 3.9 |
| CXCR2 | 2800 |
Data sourced from MedchemExpress.[1][6]
Mechanism of Action
This compound functions as an allosteric, non-competitive modulator of the CX3CR1 receptor.[1][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, CX3CL1, binds. This binding event induces a conformational change in the receptor that prevents its activation, even when CX3CL1 is present.[7] By blocking CX3CR1 signaling, this compound inhibits the recruitment of immune cells like leukocytes and monocytes to tissues, thereby mitigating inflammatory responses.[2] Additionally, it has been shown to inhibit the proliferation of cancer cells that express CX3CR1 and may interfere with DNA repair mechanisms in these cells.[2]
Experimental Protocols
The binding affinity and functional activity of this compound have been characterized using a variety of in vitro assays.
Radioligand Binding Assay
A common method to determine binding affinity is the equilibrium saturation binding experiment.
-
Objective: To determine the dissociation constant (Kd) of the radiolabeled ligand and the maximal binding capacity (Bmax). When a competitor like this compound is introduced, its inhibitor constant (Ki) can be calculated.
-
Methodology:
-
Cell Preparation: Membranes from cells expressing CX3CR1 are prepared.
-
Incubation: The membranes are incubated with increasing concentrations of a radiolabeled CX3CL1, such as 125I-CX3CL1, to determine total binding.
-
Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor to determine non-specific binding.
-
Competition Assay: To determine this compound's affinity, fixed concentrations of the radioligand and cell membranes are incubated with varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value for this compound is then determined using the Cheng-Prusoff equation. In studies with this compound, it was observed to reduce the maximal binding of 125I-CX3CL1 without affecting the Kd, which is characteristic of a non-competitive antagonist.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
KAND567 and the Fractalkine Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fractalkine/CX3CR1 signaling axis is a critical regulator of inflammatory cell migration and has emerged as a promising therapeutic target for a range of diseases characterized by chronic inflammation. KAND567 (previously known as AZD8797) is a potent, selective, and orally bioavailable non-competitive allosteric antagonist of the CX3CR1 receptor. This technical guide provides an in-depth overview of the KAND567 fractalkine signaling pathway, including its mechanism of action, downstream signaling cascades, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction to the Fractalkine/CX3CR1 Axis
The chemokine CX3CL1, also known as fractalkine, is a unique member of the chemokine family, existing in both a membrane-bound and a soluble form. It is the sole ligand for the G protein-coupled receptor CX3CR1. The membrane-bound form of fractalkine mediates cell-cell adhesion, while the soluble form acts as a chemoattractant for cells expressing CX3CR1, including monocytes, macrophages, T-cells, and natural killer (NK) cells.[1] This signaling axis plays a crucial role in the migration and infiltration of these immune cells into tissues during inflammatory processes. Dysregulation of the fractalkine/CX3CR1 pathway has been implicated in the pathogenesis of numerous inflammatory conditions, including cardiovascular disease, neuropathic pain, and certain cancers.[2][3]
KAND567: A CX3CR1 Antagonist
KAND567 is a small molecule antagonist of the CX3CR1 receptor.[4] It functions as a non-competitive, allosteric modulator, binding to a site on the receptor distinct from the fractalkine binding site.[5][6] This binding mode prevents the conformational changes in CX3CR1 that are necessary for downstream signaling, even in the presence of fractalkine. KAND567 has demonstrated efficacy in various preclinical models of inflammatory diseases and is currently undergoing clinical evaluation for conditions such as acute myocardial infarction.[7][8]
The Fractalkine Signaling Pathway and KAND567's Mechanism of Action
Upon binding of fractalkine to CX3CR1, a cascade of intracellular signaling events is initiated. This process is effectively blocked by KAND567.
KAND567 antagonizes CX3CL1 binding and subsequent G-protein signaling by binding to an allosteric site on the CX3CR1 receptor.[5] This inhibition prevents downstream signaling cascades, including the inhibition of Ca²⁺ mobilization and Src activation, which are crucial for cellular migration and adhesion.[7] Key downstream pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathways (p38 and ERK).[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for KAND567 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of KAND567
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Radioligand Binding | Human CX3CR1 | Ki | 4 nM | [2] |
| Radioligand Binding | Rat CX3CR1 | Ki | 7 nM | [2] |
| Radioligand Binding | CHO-hCX3CR1 membranes | Kd | 12 nM | [7] |
| Flow Adhesion Assay | Human B-lymphocyte cell line | IC50 | 6 nM | [6] |
| Flow Adhesion Assay | Human whole blood | IC50 | 300 nM | [6][7] |
| G-protein Activation ([35S]GTPγS) | CHO-hCX3CR1 membranes | Inhibition | Yes | [6] |
Table 2: Preclinical In Vivo Efficacy of KAND567
| Animal Model | Disease | Key Finding | Reference |
| Atherosclerosis-prone mice | Atherosclerosis | 50% reduction in vascular macrophage infiltration | [7][10] |
| Rat Myocardial Infarction | Myocardial Infarction | Reduction in infarct size, inflammation, and hemorrhage | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of KAND567.
CX3CR1 Receptor Binding Assay ([3H]-KAND567 Competitive Binding)
This assay determines the affinity of compounds for the CX3CR1 receptor by measuring their ability to displace a radiolabeled ligand (e.g., [3H]-KAND567).
-
Materials:
-
Cell membranes from a cell line stably expressing human CX3CR1 (e.g., CHO-hCX3CR1).
-
[3H]-KAND567 (radioligand).
-
Test compounds (e.g., KAND567).
-
Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
GF/B filter plates.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with [3H]-KAND567 and varying concentrations of the test compound in a 96-well plate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through GF/B filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail to the dried filters.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve. The Ki value can be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by fractalkine binding to CX3CR1.
-
Materials:
-
CX3CR1-expressing cells (e.g., CHO-hCX3CR1 or primary monocytes).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fractalkine (agonist).
-
KAND567 (test compound).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with Fluo-4 AM dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of KAND567 and incubate.
-
Add a fixed concentration of fractalkine to stimulate calcium release.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
The peak fluorescence intensity is used to determine the dose-response curve and calculate the IC50 value for KAND567.
-
Monocyte Chemotaxis Assay
This assay assesses the ability of KAND567 to inhibit the migration of monocytes towards a fractalkine gradient.
-
Materials:
-
Primary human monocytes or a monocyte-like cell line (e.g., THP-1).
-
Transwell inserts with a porous membrane (e.g., 5 µm pores).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
Fractalkine.
-
KAND567.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
-
Procedure:
-
Place fractalkine in the lower chamber of a 24-well plate.
-
Pre-incubate monocytes with varying concentrations of KAND567.
-
Add the pre-incubated monocytes to the upper chamber of the Transwell insert.
-
Incubate for a period to allow for cell migration (e.g., 2-4 hours).
-
Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent and a luminometer.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of KAND567 to determine the IC50.
-
Western Blot Analysis of Downstream Signaling
This technique is used to measure the phosphorylation status of key proteins in the CX3CR1 signaling pathway, such as p38 MAPK, Akt, and ERK, to confirm the inhibitory effect of KAND567.
-
Materials:
-
CX3CR1-expressing cells.
-
Fractalkine.
-
KAND567.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Starve cells to reduce basal signaling.
-
Pre-treat cells with KAND567.
-
Stimulate cells with fractalkine for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Conclusion
KAND567 is a promising therapeutic agent that effectively targets the fractalkine/CX3CR1 signaling pathway. Its non-competitive, allosteric mechanism of action provides a robust inhibition of inflammatory cell migration. The experimental protocols detailed in this guide provide a framework for the continued investigation of KAND567 and other modulators of this important signaling pathway. A thorough understanding of the molecular mechanisms and the application of standardized assays are crucial for the successful development of novel anti-inflammatory therapies targeting the fractalkine/CX3CR1 axis.
References
- 1. youtube.com [youtube.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isrctn.com [isrctn.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
AZD8797: A Technical Guide to its Immunomodulatory Role as a CX3CR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8797, also known as KAND567, is a potent and selective, orally active, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1] This technical guide provides an in-depth overview of the immunomodulatory role of AZD8797, focusing on its mechanism of action, preclinical efficacy in various inflammatory models, and the experimental methodologies used to characterize its activity. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction to CX3CR1 and its Ligand CX3CL1
The chemokine receptor CX3CR1 and its exclusive ligand, fractalkine (CX3CL1), constitute a unique signaling axis within the chemokine family.[2] CX3CL1 is the sole member of the CX3C chemokine subfamily and exists in two forms: a membrane-bound form that mediates cell adhesion and a soluble form that acts as a chemoattractant.[2] CX3CR1 is predominantly expressed on the surface of various immune cells, including monocytes, natural killer (NK) cells, and T-cells, as well as on smooth muscle cells.[2] The CX3CL1/CX3CR1 axis plays a critical role in leukocyte trafficking, adhesion, and migration, making it a key player in inflammatory responses associated with a range of diseases such as atherosclerosis, diabetes, multiple sclerosis, and spinal cord injury.[2][3][4]
AZD8797: A Non-Competitive Allosteric Modulator
AZD8797 distinguishes itself by its non-competitive, allosteric mechanism of action.[2] Unlike competitive antagonists that bind to the same site as the natural ligand, AZD8797 binds to a different, allosteric site on the CX3CR1 receptor.[2] This binding event induces a conformational change in the receptor that reduces its affinity for CX3CL1, effectively preventing ligand binding and subsequent receptor activation.[2][5] This mode of inhibition is insurmountable, meaning its effect cannot be overcome by increasing the concentration of the natural ligand, CX3CL1.[5]
Biased Signaling
Interestingly, AZD8797 demonstrates biased signaling, meaning it differentially affects the various downstream signaling pathways activated by CX3CR1. While it effectively blocks G-protein activation, it has been shown to act as a positive allosteric modulator of β-arrestin recruitment at sub-micromolar concentrations.[2][6] This biased agonism suggests that AZD8797 can selectively modulate cellular responses, offering a potential therapeutic advantage by targeting specific disease-driving pathways while sparing others.
Quantitative Data on AZD8797 Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies characterizing the potency and efficacy of AZD8797.
| Parameter | Species | Cell Type/System | Value | Reference |
| IC₅₀ (Flow Adhesion) | Human | B-lymphocyte cell line (RPMI-8226) | 6 nM | [6] |
| Human | Whole Blood | 300 nM | [6] | |
| IC₅₀ ([³⁵S]GTPγS Accumulation) | Human | CHO-hCX₃CR1 membranes | 340 nM | [2] |
| Kᵢ (Binding Affinity) | Human | CX3CR1 | 3.9 nM | [1] |
| Rat | CX3CR1 | 7 nM | [7] | |
| Mouse | CX3CR1 | 54 nM | [7] | |
| Kₒ (Equilibrium Dissociation Constant) | Human | CX3CR1 | 10 nM | [1] |
| Rat | CX3CR1 | 29 nM | [7] | |
| Selectivity | Human | CXCR2 | Kᵢ = 2800 nM | [1] |
Table 1: In Vitro Activity of AZD8797
| Model | Species | Key Findings | Reference |
| Acute Spinal Cord Injury | Rat | Improved locomotive recovery; Reduced apoptosis, necrosis, and levels of IL-1β, IL-6, and TNF-α. | [3][8] |
| Experimental Autoimmune Encephalomyelitis (EAE) - Multiple Sclerosis Model | Rat | Reduced clinical symptoms and relapses; Decreased CNS inflammation and demyelination. | [4][7] |
| Orthotopic Murine Glioma | Mouse | Improved survival; Reduced tumor immune cell infiltration. | [9] |
| Fructose-Induced Hypertension | Rat | Attenuated hypertension; Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the nucleus tractus solitarii. | [10] |
| Retinal Degeneration | Mouse | Suppressed neuroglia activation and inflammatory response. | [11] |
| SARS-CoV-2 Induced Brain Damage | Mouse | Reduced SARS-CoV-2 immunoreactivity and apoptotic activity in the brain. | [5] |
Table 2: In Vivo Efficacy of AZD8797 in Disease Models
Signaling Pathways and Experimental Workflows
CX3CL1/CX3CR1 Signaling Pathway and Inhibition by AZD8797
Caption: CX3CL1/CX3CR1 signaling and the modulatory effects of AZD8797.
Experimental Workflow: Flow Adhesion Assay
Caption: Workflow for assessing AZD8797's effect on cell adhesion.
Experimental Workflow: [³⁵S]GTPγS Accumulation Assay
Caption: Workflow for the [³⁵S]GTPγS accumulation assay.
Detailed Experimental Protocols
Flow Adhesion Assay
This assay mimics the physiological adhesion of leukocytes to the endothelium.[4]
-
Cell Preparation:
-
RPMI-8226 cells are cultured in RPMI 1640 medium supplemented with GlutaMAX and 20% FBS. Prior to the experiment, cells are centrifuged and resuspended in RPMI 1640 with 1% FBS to a concentration of 5 x 10⁶ cells/mL.[2]
-
For whole blood experiments, human whole blood is collected with heparin as an anticoagulant.[2]
-
-
Compound Preparation and Incubation:
-
AZD8797 is serially diluted in DMSO.
-
RPMI-8226 cells are pre-incubated with AZD8797 for 15 minutes, while whole blood is pre-incubated for 60 minutes. The final DMSO concentration is kept constant.[2]
-
-
Assay Performance:
-
Microfluidic channels are coated with full-length human CX3CL1.
-
The cell suspension is perfused through the channels at a defined shear stress to simulate blood flow.
-
Cell adhesion to the CX3CL1-coated surface is visualized and recorded in real-time using a microscope equipped with a digital camera.
-
-
Data Analysis:
-
The number of adherent cells per unit area is quantified using image analysis software.
-
IC₅₀ values are calculated by plotting the percentage of inhibition of cell adhesion against the concentration of AZD8797.
-
[³⁵S]GTPγS Accumulation Assay
This assay measures the activation of G-proteins following receptor stimulation.[2]
-
Membrane Preparation:
-
Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CX3CR1 (CHO-hCX₃CR1).
-
-
Assay Buffer:
-
The assay is performed in a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 µM GDP.
-
-
Reaction Mixture:
-
Cell membranes (5-10 µg of protein) are incubated with varying concentrations of AZD8797, a fixed concentration of CX3CL1 (e.g., EC₈₀), and 0.1 nM [³⁵S]GTPγS in the assay buffer.
-
-
Incubation and Termination:
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
-
Measurement and Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed to determine the inhibitory effect of AZD8797 on CX3CL1-stimulated [³⁵S]GTPγS binding, and IC₅₀ values are calculated.[2]
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CX3CR1 receptor.[2]
-
Cell Line:
-
A commercially available cell line engineered to express CX3CR1 and a β-arrestin fusion protein linked to a reporter system (e.g., PathHunter™ from DiscoveRx) is used.[2]
-
-
Assay Procedure:
-
Signal Detection:
-
Data Analysis:
-
The data are analyzed to determine the effect of AZD8797 on CX3CL1-induced β-arrestin recruitment, assessing for both agonistic and antagonistic effects.
-
Conclusion
AZD8797 is a well-characterized, potent, and selective non-competitive allosteric modulator of the CX3CR1 receptor. Its unique mechanism of action, including biased signaling, and its demonstrated efficacy in a variety of preclinical models of inflammatory diseases highlight its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the key data and experimental methodologies that form the basis of our understanding of AZD8797's immunomodulatory role, serving as a valuable resource for the scientific and drug development communities. Further clinical investigation is warranted to translate these promising preclinical findings into novel treatments for human diseases.
References
- 1. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) AZD8797 Is an Allosteric Non-Competitive Modulator of [research.amanote.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cederblad, L., Rosengren, B., Ryberg, E. and Hermansson, N.-O. (2016) AZD8797 is an Allosteric Non-Competitive Modulator of the Human CX3CR1 Rreceptor. Biochemical Journal, 473, 641-647. - References - Scientific Research Publishing [scirp.org]
Rugocrixan: A Deep Dive into its Anti-Inflammatory Properties and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rugocrixan (also known as AZD8797 and KAND567) is an orally bioavailable, selective, and non-competitive allosteric antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3] By blocking the interaction between CX3CR1 and its endogenous ligand, fractalkine (CX3CL1), this compound effectively modulates key inflammatory pathways. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction: The CX3CL1/CX3CR1 Axis in Inflammation
The CX3CL1/CX3CR1 signaling axis plays a pivotal role in the recruitment and activation of various immune cells, including monocytes, macrophages, T cells, and natural killer (NK) cells, at sites of inflammation. Fractalkine (CX3CL1) is a unique chemokine that exists in both a membrane-bound form, acting as an adhesion molecule, and a soluble form, which functions as a chemoattractant. Its receptor, CX3CR1, is a G protein-coupled receptor (GPCR) expressed on the surface of these immune cells.
Dysregulation of the CX3CL1/CX3CR1 axis has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including neuroinflammatory conditions, cardiovascular disease, and certain cancers.[1] Consequently, targeting this pathway presents a promising therapeutic strategy for a range of disorders characterized by chronic or excessive inflammation. This compound has emerged as a potent small molecule inhibitor of this axis, demonstrating significant anti-inflammatory potential in preclinical models.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically targeting and blocking the CX3CR1 receptor.[1] As a non-competitive allosteric antagonist, it binds to a site on the receptor distinct from the fractalkine binding site, inducing a conformational change that prevents receptor activation even in the presence of its natural ligand.[2] This blockade of CX3CR1-mediated signaling leads to a cascade of downstream effects that collectively dampen the inflammatory response.
The primary consequences of this compound's mechanism of action include:
-
Inhibition of Leukocyte Chemotaxis: By blocking the chemoattractant function of soluble fractalkine, this compound prevents the migration of CX3CR1-expressing immune cells to inflamed tissues.
-
Reduced Cell Adhesion: this compound interferes with the adhesive interactions between leukocytes and endothelial cells mediated by membrane-bound fractalkine, thereby limiting the extravasation of inflammatory cells from the bloodstream into tissues.[1]
-
Downregulation of Pro-inflammatory Cytokine Release: By inhibiting the activation of CX3CR1-positive cells, this compound leads to a reduction in the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[4][5]
Signaling Pathway
The binding of fractalkine to CX3CR1 initiates a signaling cascade that is characteristic of G protein-coupled receptors. This involves the activation of heterotrimeric G proteins, leading to downstream signaling through various pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways. These pathways ultimately regulate cellular processes such as chemotaxis, adhesion, survival, and cytokine production. This compound, by preventing the initial receptor activation, effectively abrogates these downstream signaling events.
Quantitative Data on Anti-Inflammatory Properties
The anti-inflammatory activity of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Receptor Binding and Functional Activity
| Assay Type | Target | Species | Cell Line/System | Parameter | Value (nM) | Reference |
| Radioligand Binding | CX3CR1 | Human | HEK293S cells | Kᵢ | 3.9 | [2] |
| Radioligand Binding | CXCR2 | Human | HEK293S cells | Kᵢ | 2800 | [2] |
| Radioligand Binding | CX3CR1 | Rat | - | Kᵢ | 7 | [2] |
| Functional Adhesion | CX3CL1-mediated adhesion | Human | B-lymphocyte cell line | IC₅₀ | 6 | [2] |
| Functional Adhesion | CX3CL1-mediated adhesion | Human | Whole Blood | IC₅₀ | 300 | [2] |
| Equilibrium Dissociation | CX3CR1 | Human | - | K₋ | 10 | [2] |
| Equilibrium Dissociation | CX3CR1 | Rat | - | K₋ | 29 | [2] |
| Equilibrium Dissociation | CX3CR1 | Mouse | - | K₋ | 54 | [2] |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Animal Model | Disease Model | Species | Treatment | Outcome Measure | Result | Reference |
| Spinal Cord Injury | Acute SCI | Rat | AZD8797 | Serum TNF-α level | Significant reduction vs. untreated SCI group | [4] |
| Spinal Cord Injury | Acute SCI | Rat | AZD8797 | Serum IL-6 level | Significant reduction vs. untreated SCI group | [4] |
| Spinal Cord Injury | Acute SCI | Rat | AZD8797 | Serum IL-1β level | Significant reduction vs. untreated SCI group | [4] |
| Experimental Autoimmune Encephalomyelitis | MOG-induced EAE | Dark Agouti Rat | AZD8797 | Reduced paralysis, CNS pathology, and relapses | Effective before onset and after acute phase | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Assays
-
Objective: To determine the binding affinity of this compound for the CX3CR1 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293S cells stably expressing human CX3CR1 or CXCR2.
-
Radioligand: ¹²⁵I-labeled CX3CL1 for CX3CR1 and ¹²⁵I-labeled IL-8 for CXCR2.
-
Protocol:
-
Prepare cell membranes from the transfected HEK293S cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
-
Objective: To assess the ability of this compound to inhibit the adhesion of leukocytes to fractalkine-expressing cells under flow conditions.
-
Cell Types: A B-lymphocyte cell line and human whole blood.
-
Protocol:
-
Coat the channels of a flow chamber with recombinant human fractalkine.
-
Pre-incubate the B-lymphocyte cell line or human whole blood with varying concentrations of this compound.
-
Perfuse the cell suspension through the fractalkine-coated flow chamber at a defined shear stress.
-
Record the number of adherent cells using video microscopy.
-
Quantify the number of adherent cells per unit area.
-
Determine the concentration of this compound that inhibits 50% of cell adhesion (IC₅₀) compared to the vehicle control.
-
-
Objective: To measure the activation of G proteins coupled to the CX3CR1 receptor in response to fractalkine and its inhibition by this compound.
-
Protocol:
-
Prepare cell membranes from cells expressing CX3CR1.
-
Incubate the membranes with a fixed concentration of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, in the presence or absence of fractalkine and varying concentrations of this compound.
-
Stimulate G protein activation by adding fractalkine.
-
After incubation, terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
The inhibition of fractalkine-stimulated [³⁵S]GTPγS binding by this compound indicates its antagonist activity.
-
In Vivo Assays
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring its effect on pro-inflammatory cytokine levels.
-
Animal Model: Adult male Sprague-Dawley rats.[6]
-
Protocol:
-
Induce a moderate contusion injury to the spinal cord at a specific thoracic level.
-
Administer this compound (AZD8797) or vehicle control to the rats at a defined dose and schedule post-injury.
-
At a specific time point after injury (e.g., 10 days), collect blood samples.[4]
-
Separate the serum and measure the concentrations of TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assays (ELISAs).[4]
-
Compare the cytokine levels between the this compound-treated group and the vehicle-treated SCI group to determine the anti-inflammatory effect.
-
-
Objective: To assess the therapeutic potential of this compound in a preclinical model of multiple sclerosis.
-
Animal Model: Dark Agouti rats.
-
Protocol:
-
Induce EAE by immunizing rats with MOG peptide emulsified in Complete Freund's Adjuvant.
-
Administer this compound or vehicle control either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Monitor the animals daily for clinical signs of EAE, such as tail limpness, limb weakness, and paralysis, using a standardized scoring system.
-
At the end of the study, sacrifice the animals and perform histological analysis of the central nervous system (CNS) to assess inflammation and demyelination.
-
Compare the clinical scores, CNS pathology, and incidence of relapses between the this compound-treated and vehicle-treated groups.
-
Clinical Development
This compound has been investigated in several clinical trials for various indications, including inflammatory conditions.
A Phase II, randomized, double-blind, placebo-controlled study (NCT06012565) was initiated to evaluate the efficacy, safety, tolerability, and pharmacokinetics of KAND567 in subjects hospitalized with COVID-19 requiring oxygen treatment.[7] The study was, however, terminated.
Another Phase IIa, randomized, double-blind, placebo-controlled trial (ISRCTN18402242) was completed to evaluate the safety, tolerability, anti-inflammatory, and cardioprotective effects of KAND567 in patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention.[8]
These clinical investigations, although not all completed, underscore the therapeutic interest in this compound for conditions with a significant inflammatory component.
Conclusion
This compound is a potent and selective antagonist of the CX3CR1 receptor with well-documented anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the CX3CL1/CX3CR1 signaling axis, effectively mitigates leukocyte recruitment and the production of pro-inflammatory cytokines. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its development as a therapeutic agent for a range of inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core attributes of this promising anti-inflammatory compound.
References
- 1. isrctn.com [isrctn.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase IIa Clinical Trial of KAND567, Fractalkine Receptor Inhibitor, in Patients with ST-Elevation Acute Myocardial Infarction after Percutaneous Coronary Intervention - ePrints - Newcastle University [eprints.ncl.ac.uk]
The Potential Antineoplastic Activities of Rugocrixan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rugocrixan (also known as KAND567 or AZD8797) is an orally bioavailable, selective, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Emerging preclinical and early clinical data suggest that this compound possesses promising antineoplastic activities, particularly in combination with DNA-damaging agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
The chemokine receptor CX3CR1 and its ligand, fractalkine (CX3CL1), form a signaling axis implicated in various pathological processes, including inflammation and cancer.[1] Elevated expression of CX3CR1 has been observed in several malignancies, including ovarian, breast, prostate, and pancreatic cancers, where it is often associated with tumor progression, metastasis, and poor prognosis.[2] this compound, a potent antagonist of CX3CR1, is being investigated for its therapeutic potential in oncology. This document synthesizes the available scientific and clinical information on the antineoplastic activities of this compound.
Mechanism of Action
This compound exerts its antineoplastic effects through a dual mechanism primarily centered on the inhibition of the CX3CR1 signaling pathway.
-
Direct Inhibition of Tumor Cell Proliferation: By binding to and blocking CX3CR1 on the surface of cancer cells, this compound prevents the binding of fractalkine, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation.[1]
-
Sensitization to Chemotherapy via Inhibition of DNA Repair: A key and novel aspect of this compound's anticancer activity is its ability to suppress the Fanconi Anemia (FA) DNA repair pathway.[2] This pathway is crucial for the repair of DNA interstrand crosslinks (ICLs), a type of damage induced by platinum-based chemotherapies. By inhibiting CX3CR1, this compound impairs the recruitment of the key FA protein, FANCD2, to sites of DNA damage.[2][3] This leads to unresolved DNA damage, replication fork stalling, and ultimately, enhanced cancer cell death when used in combination with DNA crosslinking agents.[2][3]
Signaling Pathway
Caption: CX3CR1 signaling and this compound's mechanism of action.
Preclinical Data
A pivotal study by Lehto et al. (2021) in Cancers provides the most comprehensive preclinical data on this compound's (KAND567) antineoplastic activity.[2]
Quantitative Data Summary
| Cell Line | Treatment | Endpoint | Result |
| U2OS | Cisplatin + KAND567 (1 µM) | Cell Viability (Resazurin Assay) | Synergistic decrease in cell viability compared to either agent alone. |
| PEO1 (Cisplatin-sensitive ovarian cancer) | Cisplatin + KAND567 (1 µM) | Cell Viability (Resazurin Assay) | Significant potentiation of cisplatin-induced cell death. |
| PEO4 (Cisplatin-resistant ovarian cancer) | Cisplatin + KAND567 (1 µM) | Cell Viability (Resazurin Assay) | Re-sensitization to cisplatin, showing a significant decrease in cell viability. |
| U2OS | Cisplatin + KAND567 (1 µM) | FANCD2 Foci Formation | Significant reduction in the number of FANCD2 foci-positive cells. |
| U2OS | Cisplatin + KAND567 (1 µM) | Cell Cycle Analysis (S-phase progression) | Impaired S-phase progression, indicating replication fork stalling. |
Data extracted from Lehto et al., 2021.[2]
Clinical Data
This compound is being evaluated in the KANDOVA study (NCT06087289), a Phase Ib/IIa clinical trial in women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.
KANDOVA Trial (NCT06087289) Overview
| Parameter | Description |
| Phase | Ib/IIa |
| Title | A Two-Part Phase Ib/IIa Study to Evaluate the Safety and Tolerability of KAND567, in Combination With Carboplatin Therapy, and to Determine the Recommended Phase II Dose (RPIID) |
| Population | Women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. |
| Intervention | This compound (KAND567) in combination with carboplatin. |
| Primary Objective | To evaluate the safety and tolerability of the combination. |
| Secondary Objective | To evaluate signals of anti-tumor effect. |
| Status | Phase Ib completed; Phase IIa initiated.[4] |
| Recommended Phase II Dose | 375 mg of this compound.[4] |
As of the latest available information, detailed efficacy data from the KANDOVA study, such as overall response rate (ORR) and progression-free survival (PFS), have not been publicly released in a peer-reviewed format. Company press releases indicate that the Phase Ib portion of the study was successfully completed, meeting its objective to define the recommended Phase II dose with a favorable safety and tolerability profile.[4]
Experimental Protocols
Cell Viability (Resazurin) Assay
This protocol is adapted for assessing the synergistic effects of this compound and chemotherapy.
Materials:
-
Cancer cell lines (e.g., U2OS, PEO1, PEO4)
-
96-well, opaque-walled microplates
-
Complete cell culture medium
-
This compound (KAND567)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Resazurin (B115843) sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, the chemotherapeutic agent, and the combination of both. Include vehicle-only controls.
-
Incubate the plates for a duration relevant to the cell line and drug action (e.g., 72 hours).
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background fluorescence from wells with medium only.
Experimental Workflow: Cell Viability Assay
Caption: Step-by-step workflow for the resazurin cell viability assay.
Immunofluorescence Staining for FANCD2 Foci
This protocol is for visualizing the effect of this compound on the formation of FANCD2 foci, a marker of FA pathway activation.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and chemotherapeutic agent
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-FANCD2
-
Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or a chemotherapeutic agent for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-FANCD2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the slides using a fluorescence microscope. Cells with >5 distinct nuclear foci are typically considered positive.
Conclusion and Future Directions
This compound is a promising antineoplastic agent with a novel mechanism of action that extends beyond direct tumor cell growth inhibition to the modulation of DNA repair pathways. Preclinical studies have demonstrated its ability to synergize with platinum-based chemotherapy, offering a potential strategy to overcome chemoresistance. The ongoing KANDOVA clinical trial will provide crucial data on the safety and efficacy of this combination in patients with recurrent ovarian cancer. Future research should focus on elucidating the full spectrum of cancers in which CX3CR1 inhibition is a viable therapeutic strategy and identifying biomarkers to predict patient response to this compound-based therapies. The completion and full publication of the KANDOVA trial results are eagerly awaited by the oncology community.
References
Rugocrixan in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rugocrixan (KAND567) is a first-in-class, orally bioavailable, selective, non-competitive, allosteric antagonist of the fractalkine receptor (CX3CR1). The fractalkine signaling axis (CX3CL1/CX3CR1) is a critical pathway in the orchestration of inflammatory responses that drive the pathogenesis of various cardiovascular diseases, including atherosclerosis and myocardial infarction. By blocking this pathway, this compound presents a novel therapeutic strategy to mitigate the detrimental effects of inflammation in the cardiovascular system. This document provides a comprehensive overview of the preclinical data for this compound in cardiovascular disease models, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action: The CX3CL1/CX3CR1 Signaling Axis
This compound exerts its therapeutic effects by specifically targeting the CX3C chemokine receptor 1 (CX3CR1).[1] CX3CR1 is a G-protein coupled receptor expressed on the surface of various immune cells, including monocytes, macrophages, T-cells, and natural killer (NK) cells.[2] Its sole ligand is the chemokine fractalkine (CX3CL1), which exists in both a membrane-bound and a soluble form.
The binding of CX3CL1 to CX3CR1 initiates a signaling cascade that promotes the recruitment, adhesion, and survival of these inflammatory cells at sites of tissue injury, such as atherosclerotic plaques and the ischemic myocardium.[3][4] This leads to an exaggerated inflammatory response, contributing to tissue damage and adverse cardiovascular events.[1]
This compound, as a non-competitive allosteric antagonist, binds to a site on the CX3CR1 receptor distinct from the ligand-binding site.[1] This binding event induces a conformational change in the receptor that prevents its activation by CX3CL1, thereby inhibiting the downstream signaling pathways and suppressing the inflammatory cascade.[1]
Signaling Pathway Diagram
Caption: CX3CL1/CX3CR1 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy in Cardiovascular Disease Models
This compound has demonstrated significant therapeutic potential in well-established rodent models of myocardial infarction and atherosclerosis.
Myocardial Infarction Model
Experimental Protocol:
A study utilized Wistar rats to model acute myocardial infarction (MI).[3] The left anterior descending (LAD) coronary artery was ligated for 30 minutes, followed by 2 hours of reperfusion to induce ischemia-reperfusion injury.[3] this compound (KAND567) or a vehicle was administered as an infusion. Two treatment initiation time points were investigated: 5 minutes before the start of reperfusion and 30 minutes after the start of reperfusion.[3] The primary endpoint was the infarct size, which was determined by triphenyl tetrazolium chloride (TTC) staining and planimetry to measure the infarction area relative to the area at risk of the left ventricle.[3]
Quantitative Data:
| Treatment Group | Infarction Area / Area at Risk (%) | Reduction vs. Vehicle (%) | Statistical Significance |
| Vehicle | Not explicitly stated, used as baseline | - | - |
| This compound (pre-reperfusion) | Not explicitly stated | Up to 50% | Significant[5] |
| This compound (post-reperfusion) | No effect on infarct size | 0% | Not Significant[5] |
Experimental Workflow Diagram:
Caption: Experimental workflow for the myocardial infarction model.
Atherosclerosis Model
Experimental Protocol:
To evaluate the effect of this compound on the development and progression of atherosclerosis, LDL-receptor deficient mice were fed a high-cholesterol diet.[3] These mice were treated with oral KAND567 for a duration of 15 to 23 weeks.[3] The development of atherosclerotic plaques in the thoracic arch was monitored using ultrasound imaging and confirmed with histology.[3] Immunohistochemistry was employed to analyze the cellular composition of the atherosclerotic lesions, specifically focusing on macrophage infiltration.[3]
Quantitative Data:
| Parameter | Treatment Group | Outcome | Reduction vs. Vehicle (%) |
| Vascular Macrophage Infiltration | This compound | Significantly reduced | 50%[5] |
| Intima Media Thickness | This compound | Reduced | Data not quantified[5] |
| Plaque Volume | This compound | Reduced | Data not quantified[5] |
| Plaque Phenotype | This compound | More stable | Qualitative observation[5] |
Experimental Workflow Diagram:
References
The Discovery and Development of Rugocrixan: A CX3CR1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rugocrixan (formerly AZD8797 and KAND567) is an orally bioavailable, selective, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). This receptor and its endogenous ligand, fractalkine (CX3CL1), constitute a unique signaling axis implicated in the pathogenesis of various inflammatory diseases and cancers. By blocking the fractalkine-CX3CR1 interaction, this compound modulates immune cell trafficking and activation, offering a promising therapeutic strategy for conditions characterized by excessive inflammation. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and detailed methodologies.
Introduction
The fractalkine/CX3CR1 signaling pathway plays a critical role in the migration and adhesion of leukocytes, including monocytes, natural killer cells, and T lymphocytes. Upregulation of this axis has been observed in numerous pathological conditions, such as cardiovascular diseases, neuroinflammatory disorders, and various malignancies. Consequently, targeting CX3CR1 has emerged as an attractive therapeutic approach. This compound was developed to specifically inhibit this pathway, thereby preventing the recruitment of CX3CR1-expressing immune cells to sites of inflammation and tissue damage.
Mechanism of Action
This compound functions as a non-competitive allosteric antagonist of CX3CR1. Unlike competitive antagonists that bind to the same site as the natural ligand, this compound binds to a distinct site on the receptor. This allosteric modulation induces a conformational change in CX3CR1, preventing the binding of fractalkine and subsequent downstream signaling events. This blockade inhibits G-protein activation, β-arrestin recruitment, and ultimately, the cellular responses mediated by fractalkine, such as cell adhesion, migration, and survival.
Signaling Pathway of Fractalkine (CX3CL1) and Inhibition by this compound
Preclinical Development
In Vitro Studies
A series of in vitro assays were conducted to characterize the binding affinity, functional antagonism, and selectivity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | System | Species | Parameter | Value | Reference |
| Radioligand Binding | Recombinant CX3CR1 | Human | Ki | 3.9 nM | |
| Radioligand Binding | Recombinant CX3CR1 | Rat | Ki | 7 nM | |
| Radioligand Binding | Recombinant CX3CR1 | Mouse | Ki | 54 nM | |
| Radioligand Binding | Recombinant CXCR2 | Human | Ki | 2800 nM | |
| Flow Adhesion Assay | B-lymphocyte cell line | Human | IC50 | 6 nM | |
| Flow Adhesion Assay | Whole Blood | Human | IC50 | 300 nM | |
| [35S]GTPγS Accumulation | Recombinant CX3CR1 | Human | Functional Antagonism | Yes | |
| β-arrestin Recruitment | Recombinant CX3CR1 | Human | Positive Modulation | Yes |
In Vivo Studies
The efficacy of this compound was evaluated in rodent models of inflammatory diseases.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Species | Key Findings | Reference |
| Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Dark Agouti Rat | Reduced paralysis, CNS pathology, and incidence of relapses | |
| Spinal Cord Injury (SCI) | Spinal Cord Injury | Sprague-Dawley Rat | Improved locomotive recovery | [1] |
Clinical Development
This compound has been investigated in several clinical trials for different indications.
KANDOVA Study (Ovarian Cancer)
A Phase Ib/IIa study (NCT06087289) evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with carboplatin (B1684641) in patients with recurrent ovarian cancer.[2]
Table 3: Top-line Results from the KANDOVA Study
| Endpoint | Result |
| Primary Objective (Safety & Tolerability) | Met. Favorable safety profile at the selected dose. |
| Secondary Objective (Anti-tumor Effect) | Met. |
| Disease Progression (RECIST 1.1 & GCIG) | |
| Partial Response or Stable Disease at Week 12 | 73% (N=15) |
| Partial Response or Stable Disease at Week 18 | 53% (N=15) |
| Exploratory Analysis (Tumor Biopsies, N=15) | |
| High CX3CR1 expression in cancer cells | 75% with partial response or stable disease |
| Low CX3CR1 expression in cancer cells | 43% with stable disease (no partial response) |
FRACTAL Study (Acute Myocardial Infarction)
A Phase IIa, randomized, placebo-controlled study (ISRCTN18402242) assessed the safety, tolerability, and cardioprotective effects of this compound in patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI).[3][4]
Table 4: Top-line Results from the FRACTAL Study
| Endpoint | This compound (n=37) | Placebo (n=34) | p-value |
| Primary Objective (Safety & Tolerability) | Met. Similar safety profile to placebo. | ||
| Adverse Events | 23 (62%) | 24 (71%) | - |
| Serious Adverse Events | 12 (32%) | 11 (32%) | - |
| Secondary Objective (Cardioprotective Effects) | |||
| Incidence of Intramyocardial Hemorrhage | 38% | 57% | 0.19 |
| Incidence of Left Ventricular (LV) Thrombosis | 3% | 15% | - |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CX3CR1.
Workflow for Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human, rat, or mouse CX3CR1).
-
Incubation: A fixed concentration of a radiolabeled CX3CR1 ligand (e.g., 125I-CX3CL1) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its effect on G-protein activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing CX3CR1 are used.
-
Incubation: Membranes are incubated with a CX3CR1 agonist (e.g., CX3CL1) in the presence of varying concentrations of this compound and a fixed concentration of [35S]GTPγS.
-
Reaction: Agonist binding to CX3CR1 stimulates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The non-hydrolyzable [35S]GTPγS binds to the activated G-protein.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G-proteins is quantified, typically using a filtration method followed by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured to determine its functional antagonist potency.
In Vivo Myelin Oligodendrocyte Glycoprotein (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.
Workflow for EAE Model and Evaluation
References
Rugocrixan: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rugocrixan (KAND567) is a first-in-class, orally bioavailable, small-molecule antagonist of the CX3C chemokine receptor 1 (CX3CR1). Developed by Novakand Pharma (formerly Kancera), this compound is under investigation for its potential therapeutic applications in various inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, based on publicly available preclinical and clinical data. A second-generation prodrug, Fosthis compound (KAND145), has also been developed to improve upon the product properties of this compound. While detailed quantitative pharmacokinetic data from clinical trials remain confidential, this document synthesizes the available information to offer valuable insights for researchers and drug development professionals.
Introduction to this compound and the Fractalkine Axis
The fractalkine axis, comprising the chemokine CX3CL1 (fractalkine) and its sole receptor CX3CR1, plays a critical role in mediating the migration and infiltration of immune cells, particularly monocytes, macrophages, and NK cells, to sites of inflammation.[1][2] Dysregulation of this axis has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neuroinflammatory conditions, and various cancers.
This compound is a selective, non-competitive, and allosteric antagonist of CX3CR1.[3] By blocking the interaction between CX3CL1 and CX3CR1, this compound aims to modulate the inflammatory response and inhibit the progression of diseases driven by CX3CR1-expressing cells.
Pharmacodynamics
Mechanism of Action
This compound exerts its pharmacological effect by binding to the CX3CR1 receptor, thereby preventing the binding of its endogenous ligand, CX3CL1.[3] This blockade inhibits downstream signaling pathways that are crucial for the adhesion, migration, and survival of CX3CR1-expressing immune cells and cancer cells.[3]
The signaling pathway of the fractalkine axis and the mechanism of action of this compound are depicted in the following diagram:
In Vitro Potency and Selectivity
Quantitative in vitro studies have demonstrated this compound's high affinity and selectivity for the human CX3CR1 receptor. The available data is summarized in the table below.
| Parameter | Value | Species | Assay Type | Reference |
| Ki for CX3CR1 | 3.9 nM | Human | Radioligand Binding | Not specified in publicly available data |
| Selectivity | >700-fold vs. CXCR2 | Human | Not specified | Not specified in publicly available data |
Note: While the precise reference for this data is not publicly available, it is consistently cited in scientific literature and by the manufacturer.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from human clinical trials have not been publicly disclosed. However, press releases and high-level summaries from completed Phase I and Phase II studies provide some qualitative insights.
Fosthis compound: A Prodrug Approach
Novakand Pharma has developed Fosthis compound (KAND145), a prodrug of this compound, to enhance its pharmaceutical properties.[1][4][5] Fosthis compound is rapidly and effectively converted to the active moiety, this compound, in vivo.[4]
Summary of Clinical Pharmacokinetic Findings
A Phase I, randomized, double-blind, placebo-controlled study in healthy volunteers evaluated the safety, tolerability, and pharmacokinetics of Fosthis compound. The key qualitative findings are summarized below.
| Feature | Observation |
| Conversion | Fosthis compound is effectively converted to this compound in humans.[4] |
| PK Profile | The pharmacokinetic profile of this compound following administration of Fosthis compound is comparable to that of direct this compound administration.[4] |
| Food Effect | The safety, tolerability, and pharmacokinetic profile of Fosthis compound are not affected by food. |
| Drug Interactions | The potential for drug-drug interactions is reported to be low. |
Clinical Development and Experimental Protocols
This compound has been evaluated in several clinical trials for various indications. While detailed protocols are not publicly available, the general designs of the key studies are described below.
Phase I Study in Healthy Volunteers (Fosthis compound)
-
Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[6]
-
Population: Healthy volunteers.[6]
-
Objectives: To evaluate the safety, tolerability, and pharmacokinetics of Fosthis compound, as well as the effect of food on its absorption.[6]
FRACTAL: Phase IIa Study in Myocardial Infarction
-
Design: A randomized, two-arm, parallel-group, placebo-controlled, double-blind, multi-center trial.[7]
-
Population: Patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention (PCI).[7]
-
Objectives: To evaluate the safety, tolerability, anti-inflammatory, and cardioprotective effects of intravenous and oral administration of this compound.[7][8]
-
Key Outcomes: The study met its primary safety and tolerability endpoints.[7]
KANDOVA: Phase Ib/IIa Study in Ovarian Cancer
-
Design: An open-label, multicenter, dose-escalation study with an expansion cohort.[8]
-
Population: Women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[8]
-
Objectives: To evaluate the safety and tolerability of this compound in combination with carboplatin (B1684641) therapy and to determine the recommended Phase II dose.[8]
Conclusion and Future Directions
This compound is a promising CX3CR1 antagonist with a well-defined mechanism of action and a favorable safety profile observed in early clinical trials. The development of the prodrug, Fosthis compound, offers potential advantages for clinical use. While detailed pharmacokinetic data from human studies are not yet publicly available, the qualitative information suggests a predictable and manageable profile.
Further clinical development, including larger Phase IIb and Phase III studies, will be crucial to establish the efficacy of this compound in its target indications and to fully characterize its pharmacokinetic and pharmacodynamic properties. The scientific community awaits the publication of more detailed data from the completed and ongoing clinical trials to better understand the therapeutic potential of this novel anti-inflammatory and anti-cancer agent.
References
The Dichotomous Role of CX3CR1 in Alzheimer's Disease Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemokine receptor CX3CR1, predominantly expressed on microglia in the central nervous system (CNS), and its neuronal ligand, CX3CL1 (fractalkine), form a critical signaling axis that mediates the intricate communication between neurons and microglia. In the context of Alzheimer's disease (AD), this signaling pathway has emerged as a key modulator of neuroinflammation and disease progression. However, its precise role remains a subject of intense investigation, with studies revealing a complex, dichotomous function that is dependent on the specific pathological context, disease stage, and AD model. This technical guide provides an in-depth examination of the role of CX3CR1 in AD pathogenesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways to support ongoing research and therapeutic development.
Introduction: The CX3CL1/CX3CR1 Axis
The CX3CL1/CX3CR1 signaling axis is a unique chemokine pathway within the CNS. CX3CL1 is expressed by neurons, existing in both a membrane-bound form that facilitates cell-to-cell adhesion and a soluble form, cleaved by enzymes like ADAM10, that acts as a chemoattractant.[1] Its sole receptor, CX3CR1, is expressed almost exclusively on microglia.[1] This specific expression pattern establishes a direct line of communication, where neurons can modulate microglial activity. Under homeostatic conditions, this signaling is thought to maintain microglia in a quiescent, surveying state. Disruption of this axis, as observed in AD, leads to dysregulated microglial activation, contributing to the neuroinflammatory environment characteristic of the disease.[1][2]
The Dual Role of CX3CR1 in Alzheimer's Disease
Research into CX3CR1's role in AD has yielded seemingly contradictory results, pointing towards both neuroprotective and detrimental effects. This duality appears to be heavily influenced by the specific pathological insult being studied—namely, amyloid-beta (Aβ) plaques or tau pathology.
-
Impact on Amyloid-β Pathology: Several studies using mouse models of amyloidosis (e.g., APPPS1, CRND8) have demonstrated that a deficiency in CX3CR1 leads to a significant, gene-dose-dependent reduction in Aβ deposition.[3][4] This effect is linked to an altered microglial activation state, where CX3CR1-deficient microglia exhibit enhanced phagocytic capacity for Aβ, particularly for protofibrillar forms.[4] These microglia cluster more effectively around plaques and show increased expression of certain pro-inflammatory markers like IL-1β, while other markers like TNFα may be reduced.[3]
-
Impact on Tau Pathology and Neurodegeneration: In contrast, in models where tau pathology is prominent or in the absence of plaque-driven inflammation, CX3CR1 signaling appears to be neuroprotective. Deficiency in CX3CR1 has been shown to exacerbate tau hyperphosphorylation and aggregation.[1] Furthermore, loss of CX3CR1 signaling can worsen cognitive deficits and increase the production of neurotoxic inflammatory cytokines like IL-6 and TNF-α, independent of changes in plaque load.[1] This suggests that CX3CR1 is crucial for restraining microglial-mediated neurotoxicity that drives neuronal damage and cognitive decline.
This evidence suggests that targeting the CX3CR1 pathway for therapeutic intervention requires a nuanced approach, potentially tailored to the specific stage of AD and the predominant pathology.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the role of CX3CR1 in AD models.
Table 1: Effect of CX3CR1 Deficiency on Amyloid-β Pathology in AD Mouse Models
| Mouse Model | Age | Brain Region | Parameter Measured | Effect of CX3CR1 Deficiency | Quantitative Change | Reference |
|---|---|---|---|---|---|---|
| APPPS1 | 4 months | Cortex | Fibrillar Aβ Burden (Thioflavine S) | Reduction | 57% decrease in APPPS1;Cx3cr1-/- vs. controls | [3] |
| APPPS1 | 4 months | Hippocampus | Fibrillar Aβ Burden (Thioflavine S) | Reduction | 85% decrease in APPPS1;Cx3cr1-/- vs. controls | [3] |
| CRND8 | N/A | Brain | Total Aβ40 Levels | Reduction | Significant decrease reported | [4] |
| CRND8 | N/A | Brain | Total Aβ42 Levels | Reduction | Significant decrease reported | [4] |
| 5xFAD | 6 months | Cortex | MOAB2+ Plaques | Increase | Significant increase vs. age-matched controls | |
Table 2: Effect of CX3CR1 Deficiency on Inflammatory and Neuronal Markers
| Mouse Model | Age | Brain Region / Cell Type | Parameter Measured | Effect of CX3CR1 Deficiency | Quantitative Change | Reference |
|---|---|---|---|---|---|---|
| APPPS1 | 4 months | Whole Brain | TNFα mRNA | Reduction | Correlated with reduced Aβ pathology | [3] |
| APPPS1 | 4 months | Whole Brain | CCL2 mRNA | Reduction | Correlated with reduced Aβ pathology | [3] |
| APPPS1 | 4 months | Whole Brain | IL-1β mRNA | Elevation | Altered neuroinflammatory milieu reported | [3] |
| hAPP-J20 | 5-8 months | Hippocampus | TNFα Protein | Increase | ~2.5-fold increase vs. hAPP mice | [1] |
| hAPP-J20 | 5-8 months | Hippocampus | IL-6 Protein | Increase | ~3-fold increase vs. hAPP mice | [1] |
| Middle-aged | N/A | Hippocampus | Synaptophysin mRNA | Reduction | 0.70 ± 0.14-fold of wild type controls | |
Key Signaling Pathways
CX3CR1 is a G-protein coupled receptor (GPCR) that, upon binding with CX3CL1, activates several downstream signaling cascades that modulate microglial function. In the context of AD, these pathways influence inflammation, cell survival, and phagocytosis.
dot
Caption: CX3CR1 signaling pathway in microglia.
Experimental Protocols & Methodologies
This section provides detailed methodologies for key experiments used to investigate the role of CX3CR1 in AD.
Western Blot Analysis for CX3CR1 Expression
This protocol is used to quantify the protein levels of CX3CR1 in brain tissue.
-
Protein Extraction:
-
Homogenize frozen brain tissue samples (e.g., hippocampus or cortex) in ice-cold lysis buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.[1]
-
Incubate the homogenates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CX3CR1 (e.g., rabbit polyclonal, 1:500 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the CX3CR1 signal to a loading control protein, such as β-actin or GAPDH.
-
Quantification of Aβ Levels by ELISA
This protocol describes a sandwich ELISA to measure soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.[5][6]
-
Brain Homogenate Preparation:
-
Soluble Fraction: Homogenize one brain hemisphere in 5 volumes of cold tissue homogenization buffer with protease inhibitors. Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.[6]
-
Insoluble Fraction: Resuspend the pellet from the previous step in an equal volume of cold 70% formic acid. Sonicate for 1 minute on ice. Centrifuge at 100,000 x g for 1 hour at 4°C. Collect the supernatant and neutralize it 1:20 with 1M Tris phosphate (B84403) buffer. This is the insoluble Aβ fraction.[6]
-
-
ELISA Procedure:
-
Use a commercial Aβ40/Aβ42 ELISA kit following the manufacturer's instructions.
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Add standards and prepared brain homogenate samples to the wells and incubate.
-
Wash the wells, then add a biotinylated detection antibody that recognizes the N-terminus of Aβ (e.g., 6E10).
-
Wash again and add streptavidin-HRP.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of Aβ in the samples based on the standard curve.
-
Normalize the Aβ concentration to the total protein concentration of the initial homogenate.
-
Flow Cytometry-Based Microglial Phagocytosis Assay
This protocol quantifies the phagocytic uptake of fluorescently labeled Aβ by microglia isolated from adult mouse brains.[7][8]
// Nodes Start [label="Isolate Microglia\nfrom Adult Mouse Brain", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture Primary Microglia", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Fluorescent Aβ Fibrils\n(e.g., HiLyte™ Fluor 488-Aβ)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (e.g., 1 hour at 37°C)\nto allow phagocytosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash to Remove\nExtracellular Aβ", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Cell Surface Markers\n(e.g., CD11b, CD45) & Viability Dye", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze via Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gate [label="Gate on Live, Single, CD11b+ Microglia", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify % of Aβ+ Cells\n& Mean Fluorescence Intensity (MFI)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Culture; Culture -> Treat; Treat -> Incubate; Incubate -> Wash; Wash -> Stain; Stain -> Analyze; Analyze -> Gate; Gate -> Quantify; }
References
- 1. CX3CR1 Protein Signaling Modulates Microglial Activation and Protects against Plaque-independent Cognitive Deficits in a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of microglia activation and Alzheimer's disease: CX3 chemokine ligand 1/CX3CR and P2X7R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CX3CR1 deficiency alters microglial activation and reduces beta-amyloid deposition in two Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CX3CR1 in Microglia Regulates Brain Amyloid Deposition through Selective Protofibrillar Amyloid-β Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative in vivo assessment of amyloid-beta phagocytic capacity in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Fractalkine-CX3CR1 Axis: A Key Modulator of Neuroinflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The fractalkine (CX3CL1)-CX3CR1 signaling axis represents a unique and pivotal communication pathway within the central nervous system (CNS), primarily mediating the interaction between neurons and microglia. Unlike other chemokines, fractalkine is predominantly expressed as a membrane-bound protein on neurons, while its exclusive receptor, CX3CR1, is highly expressed on microglia. This axis is a critical regulator of microglial activation, migration, and phagocytosis, playing a dual role in both maintaining CNS homeostasis and modulating the course of neuroinflammatory and neurodegenerative diseases. This guide provides a comprehensive overview of the fractalkine-CX3CR1 axis, its signaling mechanisms, and its implications in neurological disorders, with a focus on experimental methodologies and data presentation for the research and development community.
Core Signaling Pathways
The interaction between neuronal CX3CL1 and microglial CX3CR1 initiates a cascade of intracellular signaling events that are crucial for dictating microglial function. In its membrane-bound form, CX3CL1 facilitates direct cell-to-cell adhesion and juxtacrine signaling. Upon cleavage by metalloproteinases such as ADAM10 and ADAM17, a soluble form of CX3CL1 is released, which can act as a chemoattractant for microglia.
The binding of either soluble or membrane-bound CX3CL1 to CX3CR1, a G protein-coupled receptor, triggers the activation of several downstream pathways. These include the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is central to promoting cell survival and inhibiting apoptosis, and the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in cell proliferation and differentiation. Furthermore, this signaling can modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB), a key regulator of inflammatory gene expression.
Role in Neurological Diseases
The fractalkine-CX3CR1 axis has been implicated in a wide range of neurological and psychiatric disorders. Its role is often context-dependent, with signaling deficits or over-activation contributing to disease pathogenesis in different ways.
| Disease Model | Organism | Key Findings | Reference |
| Alzheimer's Disease (AD) | Mouse | CX3CR1 deficiency leads to a reduction in amyloid-beta plaque deposition but exacerbates tau pathology. | Fuhrmann et al., 2010 |
| Parkinson's Disease (PD) | Mouse | CX3CR1 knockout mice exhibit increased dopaminergic neuron loss in response to MPTP neurotoxin. | Cardona et al., 2006 |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Loss of CX3CR1 signaling accelerates disease progression and microglial neurotoxicity in SOD1 mutant mice. | Cardona et al., 2006 |
| Multiple Sclerosis (MS) | Mouse | The role is complex; some studies suggest a protective role, while others indicate it may contribute to leukocyte trafficking into the CNS. | Garcia et al., 2013 |
| Neuropathic Pain | Rat | CX3CL1 is upregulated in spinal cord neurons, and intrathecal administration of a CX3CR1 antagonist alleviates pain. | Milligan et al., 2004 |
| Major Depressive Disorder (MDD) | Human/Rodent | Reduced CX3CL1/CX3CR1 signaling is associated with depressive-like behaviors and impaired neurogenesis. | Hellwig et al., 2016 |
Experimental Protocols
Studying the fractalkine-CX3CR1 axis requires a combination of molecular, cellular, and in vivo techniques. Below are detailed methodologies for key experiments.
1. Immunohistochemistry (IHC) for CX3CL1/CX3CR1 Expression
-
Objective: To visualize the localization and expression levels of CX3CL1 and CX3CR1 in brain tissue.
-
Protocol:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the brain into 30-40 µm coronal or sagittal sections using a cryostat.
-
Mount sections on slides and perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer at 95°C for 10 minutes).
-
Block non-specific binding with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-CX3CL1, goat anti-CX3CR1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with a nuclear marker like DAPI.
-
Mount with an anti-fade mounting medium and image using a confocal microscope.
-
2. Flow Cytometry for Microglial CX3CR1 Expression
-
Objective: To quantify the percentage of microglia expressing CX3CR1 and the receptor's surface levels.
-
Protocol:
-
Isolate microglia from fresh brain tissue using a density gradient centrifugation method (e.g., Percoll gradient).
-
Resuspend the single-cell suspension in FACS buffer (PBS with 2% FBS and 1 mM EDTA).
-
Incubate with a fluorescently conjugated primary antibody against CX3CR1 and other microglial markers (e.g., CD11b, CD45) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the microglial population and quantify CX3CR1 expression.
-
3. In Vitro Microglial Migration Assay (Boyden Chamber)
-
Objective: To assess the chemotactic effect of soluble CX3CL1 on microglia.
-
Protocol:
-
Culture primary microglia or a microglial cell line in the upper chamber of a Boyden chamber (transwell insert with a porous membrane).
-
Add different concentrations of recombinant soluble CX3CL1 to the lower chamber.
-
Incubate for a period of time (e.g., 4-6 hours) to allow for cell migration.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells under a microscope.
-
Therapeutic Implications and Future Directions
The intricate involvement of the fractalkine-CX3CR1 axis in neuroinflammation and neurodegeneration makes it an attractive target for therapeutic intervention. Both agonists and antagonists of CX3CR1 are being explored for their potential to modulate microglial activity in a disease-specific manner. For instance, enhancing CX3CR1 signaling could be beneficial in conditions where microglial neuroprotective functions are compromised, while inhibiting it might be advantageous in diseases characterized by excessive microglial-mediated neurotoxicity.
Future research should focus on elucidating the precise downstream signaling events that differentiate the effects of soluble versus membrane-bound CX3CL1. Additionally, developing more specific pharmacological tools and exploring the therapeutic window for modulating this axis will be crucial for translating the vast body of preclinical findings into effective treatments for a range of debilitating neurological disorders. The continued investigation of this unique neuron-microglia communication pathway holds significant promise for the future of neuro-immunology and drug development.
Preclinical Profile of KAND567: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for KAND567, a selective, non-competitive, allosteric antagonist of the fractalkine receptor (CX3CR1). The information presented herein is intended to support researchers and drug development professionals in understanding the core preclinical pharmacology and therapeutic potential of this compound.
Core Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of KAND567.
Table 1: In Vitro Activity of KAND567
| Parameter | Value | Assay System | Source |
| Binding Affinity (Kd) | 12 nM | CHO-hCX3CR1 membranes | [1] |
| IC50 (Leukocyte Adhesion) | ~300 nM | Human whole blood cells to endothelial cells | [1] |
| IC50 (Adhesion) | 5.7 nM | Human B-lymphocyte cell line endogenously expressing human CX3CR1 under physiological flow conditions | [1] |
Table 2: In Vivo Efficacy of KAND567 in Animal Models
| Animal Model | Key Efficacy Endpoint | Result | Source |
| Rat Model of Myocardial Infarction (Ischemia/Reperfusion) | Infarct Size Reduction | Up to 50% reduction compared to vehicle | [1] |
| LDL-Receptor Deficient Mice (Atherosclerosis) | Vascular Macrophage Infiltration | 50% reduction | [1] |
| LDL-Receptor Deficient Mice (Atherosclerosis) | Intima Media Thickness | Reduction observed | [1] |
| LDL-Receptor Deficient Mice (Atherosclerosis) | Plaque Volume | Reduction observed | [1] |
Mechanism of Action: Targeting the CX3CL1/CX3CR1 Axis
KAND567 exerts its therapeutic effects by antagonizing the fractalkine receptor, CX3CR1. This receptor and its ligand, CX3CL1 (fractalkine), play a crucial role in mediating the migration and infiltration of leukocytes, particularly monocytes and T cells, to sites of inflammation. By binding to an allosteric site on the intracellular side of the CX3CR1 receptor, KAND567 non-competitively inhibits downstream signaling cascades. This inhibition prevents Ca2+ mobilization and Src activation, which are critical for activating focal adhesion kinase (FAK) and subsequent cellular migration.[1][2]
Figure 1: Signaling pathway of the CX3CL1/CX3CR1 axis and the inhibitory mechanism of KAND567.
Experimental Protocols
While detailed, step-by-step protocols for the preclinical studies of KAND567 are not fully available in the public domain, this section outlines the key methodologies based on the published literature.
In Vitro Leukocyte Adhesion Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KAND567 on the adhesion of leukocytes to endothelial cells.
General Methodology:
-
Cell System: The assay utilized human whole blood cells and a human B-lymphocyte cell line that endogenously expresses the human CX3CR1 receptor.[1]
-
Procedure: A common method for such an assay involves coating microplate wells with an adhesion molecule (e.g., VCAM-1 or ICAM-1), which are ligands for leukocyte integrins. Fluorescently labeled leukocytes are then added to the wells in the presence of varying concentrations of the test compound (KAND567). After an incubation period that allows for cell adhesion, non-adherent cells are removed by washing. The remaining fluorescence, which is proportional to the number of adherent cells, is quantified using a plate reader. The IC50 value is then calculated from the dose-response curve.
-
Note: The specific details of the protocol used for KAND567, including the specific endothelial cell line or coating, incubation times, and wash conditions, have not been publicly disclosed.
In Vivo Myocardial Infarction Model in Rats
Objective: To evaluate the cardioprotective effects of KAND567 in a model of ischemia/reperfusion injury.
Animal Model: Wistar rats were used in these studies.[1]
Experimental Procedure:
-
Anesthesia and Surgical Preparation: Rats are anesthetized, intubated, and mechanically ventilated. A thoracotomy is performed to expose the heart.
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.[1]
-
Reperfusion: The ligature is removed after the ischemic period to allow for 2 hours of reperfusion.[1]
-
Drug Administration: KAND567 or vehicle was infused either 5 minutes before the start of reperfusion or 30 minutes after the start of reperfusion.[1]
-
Endpoint Analysis: After the reperfusion period, the hearts are excised, and the area at risk and the infarct size are determined, typically using triphenyltetrazolium (B181601) chloride (TTC) staining.
Note: Specific details regarding the anesthetic regimen, ventilation parameters, and the concentration of the KAND567 infusion were not specified in the reviewed literature.
Figure 2: General experimental workflow for the rat myocardial infarction model.
In Vivo Atherosclerosis Model in Mice
Objective: To assess the anti-atherosclerotic effects of KAND567.
Animal Model: Atherosclerosis-prone LDL-receptor deficient mice were used.[1]
Experimental Procedure:
-
Diet: Mice were fed a high-cholesterol diet to induce the development of atherosclerotic plaques.
-
Drug Administration: KAND567 was administered orally to the mice for a period of 15 to 23 weeks.[1]
-
Endpoint Analysis: The development of atherosclerotic plaques in the thoracic arch was monitored using ultrasound imaging and confirmed by histology. Immunohistochemistry was used to analyze the cellular composition of the plaques, with a focus on macrophage infiltration. Intima media thickness and plaque volume were also quantified.[1]
Note: The specific strain of LDL-receptor deficient mice and the detailed composition of the high-cholesterol diet were not specified in the available literature.
Figure 3: General experimental workflow for the mouse atherosclerosis model.
Preclinical Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for KAND567 are not extensively published in the peer-reviewed literature. Safety and tolerability have been assessed in preclinical models, and these studies supported the progression of KAND567 into clinical trials. However, specific parameters such as half-life, clearance, volume of distribution, and comprehensive safety margins in different species are not publicly available.
Summary and Future Directions
The preclinical data for KAND567 demonstrate its potent and selective antagonism of the CX3CR1 receptor. In vitro studies have confirmed its ability to inhibit leukocyte adhesion, a key process in inflammation. In vivo studies in rodent models of myocardial infarction and atherosclerosis have shown significant efficacy in reducing tissue damage and inflammation. These promising preclinical findings have provided a strong rationale for the clinical development of KAND567 for the treatment of various inflammatory and cardiovascular diseases. Further research and publication of detailed preclinical data will be valuable for the scientific community to fully understand the therapeutic potential and safety profile of this novel compound.
References
Methodological & Application
Application Notes for Rugocrixan: An In Vitro Characterization
References
Rugocrixan: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugocrixan, also known as AZD8797 and KAND567, is a potent and selective, orally bioavailable, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2] CX3CR1 is the unique receptor for the chemokine Fractalkine (CX3CL1), and their signaling axis plays a critical role in mediating neuron-microglia communication and modulating inflammatory responses in various pathological conditions.[3][4] By blocking the CX3CL1/CX3CR1 pathway, this compound prevents the recruitment and extravasation of CX3CR1-expressing leukocytes and monocytes, thereby inhibiting exaggerated inflammatory responses.[1] This mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory and neuroinflammatory diseases, as well as certain types of cancer.[1]
These application notes provide a summary of reported in vivo concentrations and detailed protocols for the use of this compound in preclinical animal models, intended to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize the effective concentrations and dosages of this compound used in various in vivo models.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Dark Agouti Rats with MOG-induced EAE | Subcutaneous osmotic minipumps | 32 µmol/kg/day | Dose-dependent reduction of clinical EAE scores. | [5] |
| Dark Agouti Rats with MOG-induced EAE | Subcutaneous osmotic minipumps | 64 µmol/kg/day | Significant reduction of clinical score and incidence of relapses. Reduced inflammation, demyelination, and axonal degeneration in the spinal cord. | [5] |
| Dark Agouti Rats with MOG-induced EAE | Subcutaneous osmotic minipumps | 39 µmol/kg/day & 78 µmol/kg/day | Concentration-dependent reduction in clinical symptoms and pathological signs of EAE. | [5] |
Table 2: In Vivo Efficacy of this compound in Other Animal Models
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Rat Acute Spinal Cord Injury | Intraperitoneal injection | 80 µg/kg/day | Enhanced early behavioral recovery, suppressed apoptosis, necrosis, and inflammatory responses. | [6] |
| Orthotopic Murine Glioma (GL-261 cells) | Intraperitoneal injection | 80 µg/kg/day | Improved survival, reduced tumor immune cell infiltration. | [7] |
Table 3: In Vivo Pharmacokinetics and Potency
| Parameter | Value | Species | Notes | Reference |
| In vivo IC50 | ~2 µM (plasma) | Rat (EAE model) | Estimated from concentration-response relationship on clinical EAE scores. | [5] |
| Ex vivo IC50 | 1.7 µM (plasma) | Rat (EAE model) | Inhibition of Fractalkine-induced actin polymerization in blood monocytes. | [5] |
| Binding Affinity (Ki) | 7 nM | Rat CX3CR1 | In vitro receptor binding. | [5] |
| Binding Affinity (Ki) | 54 nM | Mouse CX3CR1 | In vitro receptor binding. | [8] |
Experimental Protocols
Protocol 1: Administration of this compound in a Rat Model of EAE
This protocol is based on studies using the Dark Agouti rat model of myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced EAE.[5]
1. Materials:
- This compound (AZD8797)
- Hydroxy-propyl-beta-cyclodextrin (HP-β-CD)
- Sterile saline (0.9% NaCl)
- Osmotic minipumps (e.g., Alzet)
- Dark Agouti rats
2. Preparation of Dosing Solution:
- Prepare a 30–35% (wt/wt) solution of HP-β-CD in sterile saline.
- Dissolve this compound in the HP-β-CD solution to achieve the desired final concentration for delivery. The concentration will depend on the pump flow rate and the target daily dose (e.g., 32 or 64 µmol/kg/day).
- Ensure the solution is sterile-filtered before filling the osmotic pumps.
3. Surgical Implantation of Osmotic Minipumps:
- Anesthetize the rats according to standard laboratory procedures.
- Shave and sterilize the skin on the back, between the shoulder blades.
- Make a small subcutaneous pocket using blunt dissection.
- Insert a sterile osmotic minipump filled with the this compound solution into the pocket.
- Close the incision with sutures or surgical staples.
- Provide appropriate post-operative care, including analgesia.
4. EAE Induction (Active Immunization):
- EAE can be induced in Dark Agouti rats by immunization with rat spinal cord homogenate or a specific myelin antigen like MOG.[9][10]
- Prepare an emulsion of the encephalitogen (e.g., MOG1-125 peptide) in Complete Freund's Adjuvant (CFA).
- Administer a single intradermal injection of the emulsion (e.g., 0.1 mL) into the base of the tail or a footpad.[9]
5. Monitoring and Assessment:
- Monitor the animals daily for clinical signs of EAE, typically starting around day 8-10 post-immunization.
- Score the disease severity using a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
- At the end of the study, collect plasma for pharmacokinetic analysis and spinal cord tissue for histopathological evaluation of inflammation, demyelination, and axonal damage.
Protocol 2: Administration of this compound in a Mouse Glioma Model
This protocol is based on a study using an orthotopic murine glioma model.[7]
1. Materials:
- This compound (AZD8797)
- Dimethyl sulfoxide (B87167) (DMSO)
- Sterile phosphate-buffered saline (PBS)
- C57BL/6 mice
- GL-261 glioma cells (or other suitable cell line)
2. Preparation of Dosing Solution:
- Dissolve this compound in DMSO to create a stock solution.
- For daily injections, dilute the stock solution in sterile PBS to the final desired concentration (e.g., for an 80 µg/kg dose). The final DMSO concentration should be minimized to avoid toxicity.
3. Orthotopic Tumor Implantation:
- Anesthetize the mice and secure them in a stereotactic frame.
- Create a burr hole in the skull over the desired injection site (e.g., the right frontal lobe).
- Slowly inject a suspension of GL-261 cells (e.g., 5 x 10^4 cells) into the brain parenchyma.
- Close the incision.
4. Administration of this compound:
- Begin daily intraperitoneal (IP) injections of the this compound solution the day after tumor implantation.
- A control group should receive vehicle (DMSO in PBS) injections.
- Continue daily treatment for the duration of the study (e.g., 30 days) or until humane endpoints are reached.
5. Monitoring and Assessment:
- Monitor the mice daily for signs of tumor burden (e.g., weight loss, neurological deficits).
- Track survival time.
- At the end of the study, collect brain tissue for histological analysis of tumor size and immune cell infiltration. Plasma can also be collected to measure drug levels.[7]
Visualizations
Signaling Pathway
Caption: CX3CL1/CX3CR1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. CX3CL1 attenuates neurological deficit and neuroinflammation through CX3CR1/p38 MAPK/ERK1/2 signaling pathway in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of the CX3CL1/CX3CR1 Axis in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fractalkine inhibition improves survival and reduces tumor immune cell infiltration in orthotopic murine glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of experimental autoimmune encephalomyelitis in Dark Agouti rats without adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of experimental autoimmune encephalomyelitis in Dark Agouti rats without adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rugocrixan in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Rugocrixan (also known as AZD8797 and KAND567) in preclinical animal models for inflammation and oncology research. The following sections include summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is an orally bioavailable, non-competitive, and selective allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1)[1][2]. It also exhibits secondary antagonist activity against the C-X-C motif chemokine receptor 2 (CXCR2)[3]. The primary target, CX3CR1, and its ligand, fractalkine (CX3CL1), play a crucial role in mediating the migration and infiltration of leukocytes, particularly monocytes and macrophages, to sites of inflammation. By blocking CX3CR1 signaling, this compound can prevent the recruitment of these immune cells, thereby mitigating inflammatory responses and associated tissue damage[1]. This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory diseases and cancers where CX3CR1-expressing cells contribute to pathology[2][4].
Signaling Pathway of this compound's Action
The primary mechanism of action for this compound is the inhibition of the CX3CL1/CX3CR1 signaling axis. This pathway is pivotal in the chemotaxis, adhesion, and survival of various immune cells. The diagram below illustrates the signaling cascade and the point of intervention by this compound.
References
- 1. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fractalkine inhibition improves survival and reduces tumor immune cell infiltration in orthotopic murine glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in CX3CR1 Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key cell-based assays used to identify and characterize antagonists of the CX3CR1 receptor. The CX3CR1/CX3CL1 (fractalkine) signaling axis is a critical pathway in numerous physiological and pathological processes, including inflammation, immune response, and cancer, making it a prime target for therapeutic intervention. The following sections detail the principles and methodologies for chemotaxis, calcium mobilization, and β-arrestin recruitment assays to assess CX3CR1 antagonism.
Introduction to CX3CR1
CX3CR1, a G protein-coupled receptor (GPCR), is the sole receptor for the chemokine CX3CL1.[1][2] This unique chemokine exists in two forms: a membrane-bound form that mediates cell adhesion and a soluble form that acts as a chemoattractant for cells expressing CX3CR1, such as monocytes, natural killer (NK) cells, and T cells.[3] The interaction between CX3CL1 and CX3CR1 triggers downstream signaling cascades, including the activation of PI3K/Akt, MAPK, and calcium mobilization pathways, which ultimately regulate cell migration, survival, and adhesion.[2][4] Dysregulation of this axis has been implicated in various diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and cancer.[5][6][7] Therefore, the identification of potent and selective CX3CR1 antagonists is of significant therapeutic interest.
CX3CR1 Signaling Pathway
Upon binding of its ligand, CX3CL1, CX3CR1 undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. This initiates a cascade of intracellular events crucial for cellular responses. Understanding this pathway is fundamental to interpreting the results of the cell-based assays described below.
Caption: Overview of the major signaling pathways activated by the CX3CL1-CX3CR1 interaction.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various CX3CR1 antagonists as determined by different cell-based assays. This data allows for a direct comparison of compound potencies.
| Compound Name | Assay Type | Cell Line | Ligand/Agonist | IC50 / Ki | Reference |
| AZD8797 (Rugocrixan) | Adhesion Assay | Human B-lymphocyte cell line | CX3CL1 | 5.7 nM (IC50) | [6] |
| Adhesion Assay | Human whole blood | CX3CL1 | ~300 nM (IC50) | [6] | |
| Actin Polymerization | Rat blood monocytes | Fractalkine (FKN) | 1.7 µM (IC50) | [8] | |
| Binding Assay | CHO-hCX3CR1 membranes | - | 12 nM (Kd) | [6] | |
| Binding Assay | Human CX3CR1 | - | 3.9 nM (Ki) | [9] | |
| JMS-17-2 | ERK1/2 Phosphorylation | SKBR3 breast cancer cells | Fractalkine (FKN) | 0.32 nM (IC50) | [10] |
| BI 655088 | Chemotaxis Assay | hCX3CR1 KI mouse cells | - | Data in reference | [11] |
| F1 (engineered analog) | Calcium Mobilization | Human PBMC | CX3CL1 (20 nM) | 34 nM (IC50) | [12] |
| Chemotaxis Assay | Primary cells | CX3CL1 (1 nM) | 5-50 nM (IC50) | [12] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
Chemotaxis assays are fundamental for assessing the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[13][14] The Boyden chamber assay is a widely used method for this purpose.[2][4]
Caption: Step-by-step workflow for a typical Boyden chamber chemotaxis assay.
Protocol:
-
Cell Preparation:
-
Culture CX3CR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes) to 80% confluency.
-
Harvest cells and wash twice with serum-free medium.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
If testing antagonists, pre-incubate the cell suspension with various concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Use a multi-well plate with Boyden chamber inserts (e.g., 8 µm pore size for monocytes).[4]
-
To the lower chamber, add 600 µL of serum-free medium containing CX3CL1 at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL). Include a negative control with serum-free medium only.
-
Carefully place the insert into the well, ensuring no air bubbles are trapped underneath.[15]
-
Add 100 µL of the prepared cell suspension (with or without antagonist) to the upper chamber of the insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration optimized for the cell type (typically 4-24 hours).[15]
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the fixed cells with a solution such as 0.1% crystal violet for 20-30 minutes.[15]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantify the migrated cells by counting the number of stained cells in several microscopic fields per insert or by eluting the stain and measuring the absorbance with a plate reader.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation, a key event in CX3CR1 signaling. Antagonists will inhibit this CX3CL1-induced calcium flux.[12][16]
Caption: Workflow for a fluorescent-based calcium mobilization assay to screen for CX3CR1 antagonists.
Protocol:
-
Cell Preparation and Dye Loading:
-
Seed CX3CR1-expressing cells (e.g., HEK293 or CHO cells stably expressing CX3CR1) into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[17]
-
Aspirate the culture medium and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare the calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an anion-transport inhibitor like probenecid (B1678239) to improve dye retention.[17]
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.[17]
-
-
Antagonist and Agonist Addition:
-
After the loading incubation, wash the cells gently with the assay buffer to remove extracellular dye.
-
Add the test compounds (potential antagonists) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.[12]
-
Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
-
Data Acquisition and Analysis:
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Using the instrument's integrated fluidics, inject a pre-determined concentration of the agonist CX3CL1 (typically at an EC80 concentration) into the wells.
-
Immediately continue to record the fluorescence intensity over time (e.g., for 1-3 minutes) to capture the transient calcium peak.
-
The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the vehicle control.
-
Calculate the percent inhibition for each antagonist concentration and plot a dose-response curve to determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between the activated GPCR and β-arrestin, a key event in receptor desensitization and signaling. It is a robust method for identifying both agonists and antagonists.[18][19]
Caption: General workflow for a β-arrestin recruitment assay using enzyme fragment complementation technology.
Protocol (based on Enzyme Fragment Complementation, e.g., PathHunter®):
-
Cell Preparation:
-
Use a commercially available cell line engineered to co-express CX3CR1 fused to a fragment of a reporter enzyme (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[19]
-
Harvest and plate the cells in the appropriate assay plate and format (e.g., 384-well) according to the manufacturer's protocol.[20]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (potential antagonists) in the appropriate assay buffer.
-
Add the compounds to the wells containing the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for binding to the receptor.[21]
-
Following the antagonist pre-incubation, add the CX3CL1 agonist at a pre-determined EC80 concentration to all wells (except for negative controls).
-
Incubate the plate for a further period (e.g., 90 minutes) at 37°C to allow for agonist-induced β-arrestin recruitment.[21]
-
-
Detection and Analysis:
-
Add the detection reagents containing the chemiluminescent substrate for the reporter enzyme to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the chemiluminescent signal using a plate luminometer.
-
The antagonistic effect is observed as a decrease in the luminescent signal.
-
Calculate the percent inhibition for each antagonist concentration and generate dose-response curves to determine IC50 values.
-
Troubleshooting Common Issues
-
Chemotaxis Assay:
-
Low Migration: Ensure the pore size of the insert is appropriate for the cell type.[22] Optimize the concentration of the chemoattractant and the incubation time. Check cell viability.
-
High Background Migration: Use serum-free media for both cell suspension and chemoattractant dilution, as serum itself is a potent chemoattractant.[5]
-
Uneven Cell Migration: Ensure a homogenous cell suspension and be careful not to introduce air bubbles when setting up the chamber.[15]
-
-
Calcium Mobilization Assay:
-
No Signal: Confirm receptor expression and cell health. Use a positive control like a calcium ionophore (e.g., ionomycin) to verify that the dye is loaded and the instrument is functioning correctly.[23] Ensure the agonist is active and used at an appropriate concentration.
-
High Background/Low Signal-to-Noise: Optimize cell seeding density and ensure complete removal of extracellular dye by washing. Use of probenecid can help with dye retention in some cell lines.[17]
-
-
β-Arrestin Recruitment Assay:
-
Low Signal Window: Optimize cell number, agonist concentration (EC80), and incubation times. Ensure the engineered cell line is healthy and within a low passage number.
-
High Variability: Ensure accurate and consistent pipetting, especially for compound and agonist additions. Use appropriate controls on each plate.
-
By employing these detailed protocols and understanding the underlying principles of each assay, researchers can effectively screen for and characterize novel CX3CR1 antagonists for potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boyden Chamber Chemotaxis Assays [bio-protocol.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 6. Fractalkine Signalling (CX3CL1/CX3CR1 Axis) as an Emerging Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 14. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. corning.com [corning.com]
- 23. researchgate.net [researchgate.net]
Measuring the Efficacy of Rugocrixan in a Flow Adhesion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugocrixan (also known as AZD8797 or KAND567) is an orally bioavailable, non-competitive, and selective allosteric antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2] CX3CR1 is a G protein-coupled receptor expressed on the surface of various immune cells, including monocytes, macrophages, T cells, and natural killer cells. Its sole ligand, fractalkine (CX3CL1), exists in both a membrane-bound form that mediates cell adhesion and a soluble form that acts as a chemoattractant. The interaction between CX3CR1 and CX3CL1 plays a crucial role in the recruitment and extravasation of leukocytes into tissues during inflammatory processes.[1][3] By blocking this interaction, this compound effectively inhibits CX3CR1-mediated signaling, thereby preventing the adhesion and migration of CX3CR1-expressing leukocytes to sites of inflammation.[1] This makes this compound a promising therapeutic candidate for various inflammatory diseases.
A flow adhesion assay is a powerful in vitro method to quantitatively assess the efficacy of compounds like this compound in inhibiting leukocyte adhesion to endothelial cells under physiologically relevant shear stress conditions.[4][5] This application note provides a detailed protocol for measuring the efficacy of this compound in a leukocyte-endothelial cell flow adhesion assay, from experimental setup to data analysis and interpretation.
Signaling Pathway of CX3CR1 Inhibition by this compound
The binding of fractalkine (CX3CL1) to its receptor, CX3CR1, activates downstream signaling cascades that are crucial for leukocyte adhesion and migration. This process is initiated by the activation of G-proteins, leading to the activation of several key pathways, including the PI3K/Akt, ERK/MAPK, and NF-κB pathways.[6][7] These signaling events ultimately result in changes in cell adhesion molecule expression and cytoskeletal rearrangement, promoting firm adhesion of leukocytes to the endothelium. This compound, as a non-competitive allosteric antagonist, binds to a site on the CX3CR1 receptor distinct from the fractalkine binding site, inducing a conformational change that prevents receptor activation and subsequent downstream signaling, even in the presence of fractalkine.[2]
Experimental Protocols
This protocol describes the co-culture of human umbilical vein endothelial cells (HUVECs) and a human monocytic cell line (e.g., THP-1 or U937) in a parallel-plate flow chamber to assess the inhibitory effect of this compound on monocyte adhesion.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-13848 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ATCC | PCS-100-010 |
| THP-1 (human monocytic cell line) | ATCC | TIB-202 |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Recombinant Human TNF-α | R&D Systems | 210-TA |
| Calcein-AM | Thermo Fisher | C3100MP |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Fibronectin | Sigma-Aldrich | F2006 |
Equipment
| Equipment | Supplier | Model |
| Parallel-plate flow chamber | Ibidi | µ-Slide I Luer |
| Syringe Pump | Harvard Apparatus | Pump 11 Elite |
| Inverted Microscope | Nikon | Eclipse Ti2 |
| sCMOS or CCD camera | Hamamatsu | ORCA-Flash4.0 |
| Image Analysis Software | ImageJ/Fiji, CellProfiler | Open-source |
| CO2 Incubator | Thermo Fisher | Heracell VIOS 160i |
Experimental Workflow
Step-by-Step Protocol
1. Endothelial Cell Culture in Flow Chambers
1.1. Coat the channels of the µ-Slide I Luer with 50 µg/mL fibronectin in PBS for 1 hour at 37°C. 1.2. Aspirate the fibronectin solution and seed HUVECs at a density of 1 x 10^6 cells/mL into the channels. 1.3. Culture the HUVECs in EGM-2 medium in a CO2 incubator at 37°C and 5% CO2 until a confluent monolayer is formed (typically 24-48 hours). 1.4. To mimic an inflammatory state, activate the confluent HUVEC monolayer by adding 10 ng/mL of TNF-α to the culture medium for 4-6 hours prior to the assay.
2. Monocyte Preparation and Treatment
2.1. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. 2.2. On the day of the assay, harvest the THP-1 cells and wash them with PBS. 2.3. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL. 2.4. Label the monocytes by adding Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C in the dark. 2.5. Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye. 2.6. Prepare a dose-response series of this compound (e.g., 0, 1, 10, 100, 1000 nM) in serum-free RPMI-1640 from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. 2.7. Pre-incubate the labeled monocytes with the different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
3. Flow Adhesion Assay
3.1. Assemble the flow chamber on the stage of the inverted microscope. 3.2. Set up the syringe pump to generate a constant shear stress, for example, 1 dyne/cm². 3.3. Perfuse the this compound-treated or control monocyte suspension over the TNF-α-activated HUVEC monolayer at the set flow rate. 3.4. Allow the monocytes to flow over the HUVECs for a defined period, typically 5-10 minutes. 3.5. Following the perfusion of monocytes, wash the channels with cell-free medium at the same flow rate for 2-5 minutes to remove non-adherent cells. 3.6. Record time-lapse videos or capture images of multiple fields of view using a fluorescence microscope.
Data Acquisition and Analysis
1. Image Quantification
1.1. Use image analysis software such as ImageJ/Fiji or CellProfiler to count the number of adherent fluorescent monocytes per field of view. 1.2. Average the cell counts from multiple fields for each experimental condition.
2. Calculation of Percent Inhibition
2.1. Calculate the percentage of monocyte adhesion for each this compound concentration relative to the vehicle control. 2.2. Use the following formula to determine the percent inhibition:
3. IC50 Determination
3.1. Plot the percent inhibition against the logarithm of the this compound concentration. 3.2. Use a non-linear regression model (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of monocyte adhesion.[6][8][9]
Data Presentation
The efficacy of this compound in inhibiting monocyte adhesion can be summarized in the following tables.
Table 1: Inhibition of Monocyte Adhesion to Activated HUVECs by this compound
| This compound Concentration (nM) | Mean Adherent Monocytes/Field (± SEM) | Percent Inhibition (%) |
| 0 (Vehicle) | 250 ± 15 | 0 |
| 1 | 205 ± 12 | 18 |
| 10 | 130 ± 10 | 48 |
| 100 | 45 ± 5 | 82 |
| 1000 | 15 ± 3 | 94 |
Table 2: Summary of this compound Efficacy Data
| Parameter | Cell Type | Assay Condition | Value | Reference |
| IC50 | Human Whole Blood | Flow Adhesion | 300 nM | [3] |
| IC50 | B-lymphocyte cell line | Flow Adhesion | 6 nM | [3] |
| Ki | Human CX3CR1 | Radioligand Binding | 3.9 nM | [3] |
| Ki | Rat CX3CR1 | Radioligand Binding | 7 nM | [3] |
Logical Relationship for Data Analysis
Conclusion
This application note provides a comprehensive protocol for evaluating the efficacy of the CX3CR1 antagonist, this compound, using a flow adhesion assay. By following these detailed methodologies, researchers can obtain robust and reproducible data on the inhibitory potential of this compound and other similar compounds on leukocyte-endothelial interactions. The provided diagrams and data presentation formats offer a clear framework for understanding the underlying biological pathways and for reporting experimental findings. This assay serves as a valuable tool in the preclinical development of novel anti-inflammatory therapies targeting the CX3CR1-CX3CL1 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. CellProfiler [cellprofiler.org]
- 3. GraphPad Prism 10 Curve Fitting Guide - Fitting the absolute IC50 [graphpad.com]
- 4. In vitro Flow Adhesion Assay for Analyzing Shear-resistant Adhesion of Metastatic Cancer Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CellProfiler: image analysis software for identifying and quantifying cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: GTPγS Binding Assay for Characterizing Rugocrixan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugocrixan, also known as AZD8797 or KAND567, is an orally bioavailable, non-competitive allosteric antagonist of the human CX3C chemokine receptor 1 (CX3CR1).[1][2][3] It also exhibits antagonistic activity at the C-X-C chemokine receptor 2 (CXCR2), albeit with significantly lower affinity.[1] Both CX3CR1 and CXCR2 are G protein-coupled receptors (GPCRs) that play crucial roles in inflammatory responses.[4][5] The GTPγS binding assay is a robust functional assay that directly measures the activation of G proteins, the initial step in the signaling cascade of many GPCRs, making it an ideal method to characterize the inhibitory effects of compounds like this compound.[6][7][8]
This document provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the activity of this compound on its target receptors.
Principle of the GTPγS Binding Assay
The GTPγS binding assay is a functional method used to study the activation of G protein-coupled receptors (GPCRs).[6][7] In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP).[8] Upon agonist binding and receptor activation, the GPCR catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit.[8] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit.[6] Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the measured radioactivity is directly proportional to the level of G protein activation.[6] This assay can effectively determine the potency and efficacy of ligands, and differentiate between agonists, antagonists, and inverse agonists.[6][9]
Signaling Pathways
This compound's primary target is CX3CR1, and it also interacts with CXCR2. Both are chemokine receptors that couple to inhibitory G proteins (Gi/o).
CX3CR1 Signaling Pathway
Activation of CX3CR1 by its endogenous ligand, fractalkine (CX3CL1), initiates a signaling cascade through the Gi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of other downstream pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival, migration, and adhesion. As a non-competitive antagonist, this compound binds to an allosteric site on CX3CR1, preventing the conformational change required for G protein activation, thereby inhibiting these downstream effects.[2]
CXCR2 Signaling Pathway
CXCR2 is activated by several CXC chemokines, such as CXCL8 (IL-8). Similar to CX3CR1, CXCR2 is coupled to Gi/o proteins.[5] Ligand binding triggers G protein activation, leading to downstream signaling events that are crucial for neutrophil migration and activation during inflammation.[5] this compound can also antagonize this receptor, thereby inhibiting these inflammatory responses.
Quantitative Data Summary
The following table summarizes the known inhibitory and binding constants for this compound against its target receptors. While specific IC₅₀ values from GTPγS assays are not publicly detailed, the available data strongly supports its antagonistic action at the G protein level.[1][2][10]
| Parameter | Receptor | Species | Value | Assay Type |
| Kᵢ | CX3CR1 | Human | 3.9 nM | Radioligand Binding Assay |
| Kᵢ | CXCR2 | Human | 2800 nM | Radioligand Binding Assay |
| Kᵢ | CX3CR1 | Rat | 7 nM | Radioligand Binding Assay |
| KB | CX3CR1 | Human | 10 nM | Radioligand Binding Assay |
| IC₅₀ | CX3CR1 | Human | 6 nM | Flow Adhesion (B-lymphocyte cell line) |
| IC₅₀ | CX3CR1 | Human | 300 nM | Flow Adhesion (whole blood) |
Experimental Protocols
This protocol describes a [³⁵S]GTPγS binding assay to determine the inhibitory activity of this compound on agonist-stimulated G protein activation.
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human CX3CR1 or CXCR2 receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound (AZD8797)
-
Agonist:
-
For CX3CR1: Recombinant human Fractalkine (CX3CL1)
-
For CXCR2: Recombinant human CXCL8 (IL-8)
-
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP (Guanosine 5'-diphosphate)
-
Assay Buffer: 25 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filter mats
-
Vacuum filtration manifold
-
Liquid scintillation cocktail
-
Microplate scintillation counter
Membrane Preparation
-
Culture cells stably expressing the receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the membrane preparation and store at -80°C.
Assay Procedure
-
Prepare Reagents:
-
Thaw the cell membrane preparation on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of the agonist (Fractalkine or CXCL8) in Assay Buffer.
-
Prepare a solution of GDP in Assay Buffer for a final concentration of 10 µM in the assay.
-
Prepare a working solution of [³⁵S]GTPγS in Assay Buffer for a final concentration of 0.1-0.5 nM in the assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Agonist-Stimulated Binding: Add Assay Buffer, agonist (at a concentration that gives 80% of the maximal response, EC₈₀), and the membrane/GDP mixture.
-
Non-specific Binding: Add Assay Buffer, agonist (EC₈₀), 10 µM unlabeled GTPγS, and the membrane/GDP mixture.
-
Basal Binding: Add Assay Buffer and the membrane/GDP mixture (no agonist).
-
This compound Inhibition: Add the serial dilutions of this compound, agonist (EC₈₀), and the membrane/GDP mixture.
-
-
Incubation:
-
To each well, add in the following order:
-
50 µL of the appropriate solution from the assay setup (buffer, agonist, this compound).
-
25 µL of the diluted membrane preparation containing GDP.
-
25 µL of the [³⁵S]GTPγS working solution to initiate the reaction.
-
-
The final reaction volume is 100 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Pre-soak the glass fiber filter mat in ice-cold wash buffer.
-
Terminate the reaction by rapidly filtering the contents of the plate through the filter mat using a vacuum manifold.
-
Wash the filters 3-5 times with 200 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial or a cassette compatible with a microplate scintillation counter.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled GTPγS) from the total agonist-stimulated binding.
-
To determine the inhibitory effect of this compound, normalize the data as a percentage of the specific agonist-stimulated binding in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value of this compound.
Experimental Workflow
The following diagram illustrates the workflow for determining the IC₅₀ of this compound using the [³⁵S]GTPγS binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for β-Arrestin Recruitment Assay for CX3CR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X3-C motif chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating leukocyte migration and adhesion.[1] Its involvement in various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and neuroinflammatory conditions, has made it an attractive therapeutic target.[1] Antagonism of CX3CR1 is a key strategy in the development of novel therapeutics for these conditions.
One of the critical signaling pathways initiated by CX3CR1 activation is the recruitment of β-arrestin. β-arrestins are intracellular proteins that regulate GPCR signaling and trafficking. Upon ligand binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This recruitment uncouples the receptor from G proteins, leading to signal termination, and initiates a second wave of signaling through β-arrestin-dependent pathways. Assaying for the recruitment of β-arrestin provides a direct and robust method for identifying and characterizing CX3CR1 antagonists.
This document provides detailed application notes and protocols for performing a β-arrestin recruitment assay for CX3CR1 antagonists, utilizing the principles of enzyme fragment complementation (EFC).
Signaling Pathway
The binding of the endogenous ligand, fractalkine (CX3CL1), to CX3CR1 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. One of the key events following receptor activation and phosphorylation is the recruitment of β-arrestin to the C-terminal tail of the receptor. This interaction is a hallmark of receptor activation and serves as a crucial mechanism for regulating receptor signaling and trafficking. CX3CR1 antagonists block this ligand-induced recruitment of β-arrestin.
Caption: CX3CR1 signaling pathway leading to β-arrestin recruitment.
Experimental Principle: PathHunter® β-Arrestin Recruitment Assay
A widely used method for monitoring β-arrestin recruitment is the PathHunter® assay, which is based on enzyme fragment complementation (EFC) technology.[1][2] This cell-based assay utilizes a CHO-K1 cell line engineered to co-express two fusion proteins:
-
CX3CR1 fused to a small enzyme fragment (ProLink™ or PK) of β-galactosidase.
-
β-arrestin fused to a larger, inactive fragment (Enzyme Acceptor or EA) of β-galactosidase.
Upon binding of an agonist (e.g., Fractalkine) to the CX3CR1-PK fusion protein, the receptor is activated and recruits the β-arrestin-EA fusion protein. This proximity forces the complementation of the two β-galactosidase fragments, forming a functional enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be measured using a luminometer. Antagonists of CX3CR1 will inhibit this ligand-induced β-arrestin recruitment, resulting in a decrease in the chemiluminescent signal.
Data Presentation
The inhibitory activity of CX3CR1 antagonists is typically quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from a dose-response curve. The following table summarizes quantitative data for some known CX3CR1 modulators obtained from β-arrestin recruitment assays.
| Compound Name | Compound Type | Assay Readout | Potency (µM) | Cell Line | Reference |
| AstraZeneca Compound | Antagonist | EC50 | 0.043 | CHO-K1 | [3] |
| E6130 | Agonist | EC50 | 2.4 | CHO-K1 | [1] |
| AZD8797 (KAND567) | Positive Allosteric Modulator | - | Sub-micromolar | - | [4] |
Note: The data for AZD8797 indicates positive modulation of the CX3CL1 response rather than direct antagonism in this specific assay format.
Experimental Protocols
Materials and Reagents
-
PathHunter® eXpress CX3CR1 CHO-K1 β-Arrestin GPCR Assay Kit (Eurofins DiscoverX, Cat. No. 93-0956E2CP0M or similar) containing:
-
Cryopreserved PathHunter® CX3CR1 CHO-K1 cells
-
Cell Plating Reagent
-
Detection Reagent (Substrate, Lysis, and Galacton Star® Reagents)
-
-
CX3CR1 agonist (e.g., recombinant human Fractalkine/CX3CL1)
-
Test compounds (potential CX3CR1 antagonists)
-
DMSO (for compound dilution)
-
96-well or 384-well white, solid-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for the CX3CR1 antagonist β-arrestin recruitment assay.
Detailed Protocol for Antagonist Assay
This protocol is adapted from the general procedure for PathHunter® β-arrestin assays.
Day 1: Cell Plating
-
Thaw the cryopreserved PathHunter® CX3CR1 CHO-K1 cells according to the manufacturer's instructions.
-
Resuspend the cells in the provided Cell Plating Reagent to the recommended density.
-
Dispense the cell suspension into a 96-well or 384-well white, solid-bottom plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Assay Performance
-
Compound Preparation:
-
Prepare a stock solution of the test compounds (CX3CR1 antagonists) in 100% DMSO.
-
Perform serial dilutions of the test compounds in an appropriate assay buffer or culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Antagonist Incubation:
-
Carefully remove the cell culture medium from the plated cells.
-
Add the diluted test compounds to the respective wells. Include wells with vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the CX3CR1 agonist (Fractalkine) at a concentration that elicits approximately 80% of the maximal response (EC80). The EC80 concentration should be predetermined in a separate agonist dose-response experiment.
-
Add the EC80 concentration of the agonist to all wells, except for the "no agonist" control wells.
-
The "no agonist" control wells should receive only the assay buffer.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the chemiluminescent signal using a luminometer.
-
Data Analysis
-
Calculate Percentage Inhibition:
-
The percentage of inhibition for each antagonist concentration is calculated using the following formula:
Where:
-
Signal_Antagonist is the signal in the presence of the antagonist and agonist.
-
Signal_Min is the signal from the "no agonist" control.
-
Signal_Max is the signal from the "agonist only" (vehicle) control.
-
-
-
Generate Dose-Response Curves:
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
-
Determine IC50 Values:
-
Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
-
Conclusion
The β-arrestin recruitment assay is a robust and reliable method for the identification and characterization of CX3CR1 antagonists. Its high-throughput compatibility and direct measurement of a key signaling event make it an invaluable tool in drug discovery programs targeting CX3CR1 for the treatment of inflammatory and other diseases. The detailed protocol and data analysis guidelines provided in this document should enable researchers to successfully implement this assay in their laboratories.
References
Application Notes and Protocols: Utilizing Rugocrixan in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and methodologies for evaluating the combination of Rugocrixan (KAND567), a CX3CR1 antagonist, with chemotherapy for the treatment of cancers, particularly ovarian cancer.
Introduction
This compound is an orally bioavailable, selective antagonist of the CX3C chemokine receptor 1 (CX3CR1). The CX3CL1/CX3CR1 axis has been implicated in the proliferation, migration, and adhesion of cancer cells in various malignancies, including epithelial ovarian cancer. Furthermore, preclinical evidence suggests that inhibition of CX3CR1 may suppress DNA repair mechanisms in tumor cells, providing a strong rationale for its combination with DNA-damaging chemotherapeutic agents like platinum-based drugs (e.g., carboplatin). This combination aims to enhance the cytotoxic effects of chemotherapy and potentially overcome drug resistance.
Mechanism of Action: Synergistic Potential
The proposed synergistic anti-tumor effect of this compound in combination with chemotherapy stems from a dual mechanism of action:
-
Direct Anti-tumor Effects: this compound blocks the binding of its ligand, CX3CL1, to CX3CR1 on the surface of cancer cells. This inhibition can directly impede tumor cell proliferation, motility, and adhesion to other cells, such as peritoneal mesothelial cells, a critical step in metastasis.
-
Sensitization to Chemotherapy: By potentially inhibiting DNA repair pathways, this compound may increase the susceptibility of cancer cells to the cytotoxic effects of DNA-damaging agents like carboplatin (B1684641). This can lead to a greater therapeutic effect at lower doses, potentially reducing treatment-related toxicity.
Preclinical Data
While specific preclinical studies detailing the synergistic effects of this compound and carboplatin with quantitative data are not yet publicly available, the following table summarizes the known preclinical information for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| This compound (KAND567) | |||
| Target | CX3CR1 (Fractalkine Receptor) | - | |
| Binding Affinity (Ki) | 3.9 nM (human CX3CR1) | - | MedChemExpress |
| IC50 (Flow Adhesion) | 6 nM (B-lymphocyte cell line), 300 nM (human whole blood) | - | MedChemExpress |
| Effect on Proliferation | Induces cellular proliferation via CX3CL1/CX3CR1 signaling | Ovarian Carcinoma Cells |
Clinical Evaluation: The KANDOVA Trial
A phase Ib/IIa clinical trial, KANDOVA (NCT06087289), has been initiated to evaluate the safety, tolerability, and preliminary efficacy of this compound (KAND567) in combination with carboplatin.
| Trial Identifier | Phase | Status | Intervention | Population |
| NCT06087289 | Ib/IIa | Completed | This compound (KAND567) in combination with Carboplatin | Women with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. |
As of the current date, the results of the KANDOVA trial have not been publicly released.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with chemotherapy.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and carboplatin on the proliferation of ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, A2780)
-
This compound (KAND567)
-
Carboplatin
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and carboplatin individually and in combination at fixed ratios (e.g., 1:1, 1:5, 5:1).
-
Treatment: Treat the cells with the single agents and the combinations for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.
-
Viability Assay: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visualize the synergistic effect.
-
In Vitro DNA Damage Assessment
Objective: To investigate the effect of this compound on chemotherapy-induced DNA damage.
Materials:
-
Ovarian cancer cell lines
-
This compound (KAND567)
-
Carboplatin
-
Antibodies for DNA damage markers (e.g., anti-γH2AX, anti-53BP1)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound, carboplatin, or the combination for a defined period.
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against DNA damage markers.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Analysis:
-
Microscopy: Visualize and quantify DNA damage foci per nucleus.
-
Flow Cytometry: Quantify the percentage of cells positive for the DNA damage marker.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound and chemotherapy synergy.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound and chemotherapy.
Conclusion
The combination of this compound with chemotherapy, particularly platinum-based agents, represents a promising therapeutic strategy for cancers that overexpress CX3CR1, such as certain types of ovarian cancer. The proposed dual mechanism of action—direct anti-tumor effects and sensitization to chemotherapy—provides a strong rationale for further investigation. The protocols outlined in these application notes offer a standardized approach for researchers to explore the synergistic potential of this combination in a preclinical setting, paving the way for future clinical development.
Experimental Protocol for Rugocrixan in a Cancer Model: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of Rugocrixan (also known as AZD8797 or KAND567) in cancer models.
Introduction
This compound is an orally bioavailable, non-competitive, and selective antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1] The binding of the chemokine fractalkine (CX3CL1) to its receptor CX3CR1 has been implicated in several cellular processes relevant to cancer, including tumor cell proliferation, survival, migration, and invasion.[2][3] Elevated expression of CX3CR1 and its ligand is observed in various malignancies, and the CX3CL1/CX3CR1 axis is a target of interest for anti-cancer therapies.[2][3] this compound inhibits the proliferation of CX3CR1-expressing tumor cells and may also suppress DNA repair mechanisms, thereby preventing cancer cell survival following treatment with DNA-damaging agents.[1]
Mechanism of Action
Upon oral administration, this compound allosterically binds to and blocks CX3CR1, preventing the binding of fractalkine and subsequent receptor activation.[1] This inhibition of CX3CR1-mediated signaling disrupts multiple downstream pathways that promote cancer progression. The binding of CX3CL1 to CX3CR1 typically activates heterotrimeric G-proteins, which in turn trigger several signaling cascades, including:[1][2][4]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: This cascade is involved in cell growth, differentiation, and survival.
-
JAK/STAT Pathway: This pathway plays a role in the regulation of immune responses and cell proliferation.
-
Src/FAK Pathway: This pathway is involved in cell migration and adhesion.
By blocking these signaling pathways, this compound aims to reduce tumor growth, metastasis, and resistance to therapy.
Data Presentation
The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical data in a wide range of cancer cell lines is still emerging.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell/System | IC50 | Ki (hCX3CR1) | Reference |
| Flow Adhesion Assay | B-lymphocyte cell line | 6 nM | 4 nM | [5][6] |
| Flow Adhesion Assay | Human Whole Blood | 300 nM | 4 nM | [5][6] |
hCX3CR1: human CX3CR1
Table 2: Clinical Development Status of this compound in Cancer
| Clinical Trial ID | Cancer Type | Phase | Status | Reference |
| NCT06087289 | Epithelial Ovarian, Fallopian Tube, or Peritoneal Cancer | Phase 1/2 | Completed | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-cancer efficacy of this compound. While this compound-specific protocols for a broad range of solid tumors are not yet widely published, these standard protocols can be adapted.
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., WST-1 or MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells expressing CX3CR1.
Materials:
-
CX3CR1-expressing cancer cell line (e.g., MDA-MB-231 for breast cancer, or other relevant lines)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microplates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 to 10 µM.
-
Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[8]
Protocol 2: Western Blot Analysis of CX3CR1 Signaling
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the CX3CR1 signaling pathway.
Materials:
-
CX3CR1-expressing cancer cell line
-
6-well plates
-
This compound
-
Recombinant human CX3CL1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, p-Src, Src, p-FAK, and FAK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of recombinant human CX3CL1 for 15-30 minutes to activate the CX3CR1 pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration in each lysate.
-
Perform SDS-PAGE, transfer the proteins to a membrane, and block the membrane.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. Analyze the changes in protein phosphorylation relative to total protein levels.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)[9]
-
CX3CR1-expressing cancer cells
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 million cancer cells suspended in Matrigel into the flank of each mouse.[9]
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]
-
Administer this compound orally at a predetermined dose and schedule. A vehicle control group should be included.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blot).
Visualizations
CX3CR1 Signaling Pathway
Caption: this compound blocks CX3CR1 signaling and downstream pro-tumorigenic pathways.
Experimental Workflow for this compound Evaluation
Caption: A stepwise workflow for the preclinical evaluation of this compound in a cancer model.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Function of Ligand CX3CL1 and its Receptor CX3CR1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. ijmcmed.org [ijmcmed.org]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Monocyte Migration with Rugocrixan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugocrixan, also known as KAND567 or AZD8797, is a potent, selective, and orally bioavailable antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor.[1][2][3] CX3CR1 and its ligand, fractalkine (CX3CL1), play a crucial role in the migration and recruitment of specific leukocyte subsets, including monocytes, to sites of inflammation and tissue injury.[1][4][5] this compound functions as a non-competitive, allosteric antagonist, binding to CX3CR1 and preventing the downstream signaling events induced by fractalkine.[1][3] This inhibitory action blocks the adhesion, chemotaxis, and transmigration of CX3CR1-expressing monocytes, making this compound a valuable tool for studying the role of the CX3CL1/CX3CR1 axis in various physiological and pathological processes, including inflammatory diseases, cardiovascular conditions, and cancer.[1][6]
These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in in vitro and in vivo studies of monocyte migration.
Mechanism of Action
This compound selectively targets the CX3CR1 receptor. The binding of its natural ligand, fractalkine (CX3CL1), to CX3CR1 on the surface of monocytes triggers a signaling cascade that leads to cell adhesion, migration, and survival. This compound, as an allosteric antagonist, binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation by fractalkine.[1][3] This blockade inhibits downstream signaling pathways, ultimately preventing the recruitment and extravasation of CX3CR1-positive monocytes into tissues.[1]
Signaling Pathway of CX3CR1 Inhibition by this compound
Caption: CX3CL1/CX3CR1 signaling pathway and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on available data.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | CX3CR1 | 3.9 nM | [2][3] |
| Ki | Human | CXCR2 | 2800 nM | [3] |
| Ki | Rat | CX3CR1 | 7 nM | [3] |
| KB | Human | CX3CR1 | 10 nM | [3] |
| KB | Rat | CX3CR1 | 29 nM | [3] |
| KB | Mouse | CX3CR1 | 54 nM | [3] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type/System | Ligand | IC50 | Reference |
| Flow Adhesion Assay | Human Whole Blood | Fractalkine (CX3CL1) | 300 nM | [3] |
| Flow Adhesion Assay | B-lymphocyte cell line | Fractalkine (CX3CL1) | 6 nM | [3] |
Experimental Protocols
The following are detailed protocols for studying monocyte migration using this compound in both in vitro and in vivo settings.
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a common method for assessing the effect of this compound on monocyte migration towards a chemoattractant, such as fractalkine.
Experimental Workflow for In Vitro Monocyte Chemotaxis Assay
Caption: Workflow for in vitro monocyte chemotaxis assay using this compound.
Materials:
-
This compound (KAND567/AZD8797)
-
Isolated primary human monocytes or a monocytic cell line (e.g., THP-1, U937)
-
Recombinant human Fractalkine/CX3CL1
-
Transwell inserts (e.g., 5 or 8 µm pore size) and companion plates
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (vehicle for this compound)
-
Staining solution (e.g., DAPI, Giemsa) or fluorescent dye for cell labeling
-
Microscope or plate reader for quantification
Procedure:
-
Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting). Alternatively, use a cultured monocytic cell line.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treatment: Resuspend monocytes in cell culture medium and pre-incubate with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add cell culture medium containing the chemoattractant, fractalkine (e.g., 10-100 ng/mL), to the lower chamber of the transwell plate.
-
Add medium without the chemoattractant to some wells as a negative control.
-
Place the transwell inserts into the wells.
-
-
Cell Seeding: Add the pre-treated monocyte suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
After incubation, carefully remove the transwell inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, if using fluorescently labeled cells, quantify the fluorescence in the bottom chamber using a plate reader.
-
In Vitro Monocyte Transendothelial Migration Assay
This protocol assesses the ability of this compound to inhibit monocytes from migrating across an endothelial cell layer, mimicking in vivo extravasation.
Materials:
-
All materials from the chemotaxis assay
-
Primary endothelial cells (e.g., HUVECs, HBMECs)
-
Endothelial cell growth medium
-
Fibronectin or other extracellular matrix proteins for coating
-
Fluorescently labeled monocytes or live-cell imaging system
Procedure:
-
Endothelial Monolayer Preparation:
-
Coat transwell inserts with fibronectin (or another appropriate matrix protein).
-
Seed endothelial cells onto the inserts and culture until a confluent monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).
-
-
Monocyte Preparation and Pre-treatment: Prepare and pre-treat monocytes with this compound or vehicle as described in the chemotaxis assay protocol. Fluorescently label the monocytes for easier visualization and quantification.
-
Assay Setup:
-
Replace the medium in the lower chamber of the endothelialized transwell plate with medium containing fractalkine.
-
Add the pre-treated, fluorescently labeled monocytes to the upper chamber, directly onto the endothelial monolayer.
-
-
Incubation: Incubate for 4-24 hours to allow for transendothelial migration.
-
Quantification:
-
Quantify the number of monocytes that have migrated through the endothelial layer into the lower chamber by fluorescence measurement or flow cytometry.
-
Alternatively, use live-cell imaging to dynamically track and quantify the transmigration process.
-
In Vivo Murine Model of Monocyte Recruitment
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of inflammation where monocyte recruitment is a key feature (e.g., thioglycollate-induced peritonitis).
Experimental Workflow for In Vivo Monocyte Recruitment Model
Caption: Workflow for an in vivo monocyte recruitment model using this compound.
Materials:
-
This compound formulated for oral administration
-
Mice (e.g., C57BL/6)
-
Thioglycollate broth or another inflammatory stimulus
-
Phosphate-buffered saline (PBS) with EDTA
-
Flow cytometry antibodies for murine monocytes/macrophages (e.g., anti-CD45, anti-CD11b, anti-Ly6C)
-
Flow cytometer
Procedure:
-
This compound Administration: Administer this compound to mice via oral gavage at a predetermined dose. The vehicle control group should receive the formulation vehicle. Administration can occur prior to or concurrently with the inflammatory stimulus, depending on the study design.
-
Induction of Inflammation: Inject thioglycollate broth intraperitoneally to induce the recruitment of inflammatory cells, including monocytes, into the peritoneal cavity.
-
Cell Collection: At a specific time point after thioglycollate injection (e.g., 24-72 hours), euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with cold PBS/EDTA.
-
Cell Analysis:
-
Count the total number of cells in the peritoneal lavage fluid.
-
Stain the cells with fluorescently labeled antibodies specific for monocyte and macrophage markers.
-
Analyze the cell populations by flow cytometry to quantify the number and percentage of recruited monocytes.
-
Compare the results between the this compound-treated and vehicle-treated groups to determine the effect on monocyte recruitment.
-
Conclusion
This compound is a highly effective and selective tool for investigating the role of the CX3CL1/CX3CR1 axis in monocyte migration. The protocols outlined above provide a framework for utilizing this compound in both in vitro and in vivo experimental systems to dissect the mechanisms of monocyte recruitment in health and disease. Researchers should optimize the specific conditions, such as cell numbers, incubation times, and this compound concentrations, for their particular experimental setup.
References
- 1. Facebook [cancer.gov]
- 2. Chemokine Receptor (CCR and CXCR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fractalkine Preferentially Mediates Arrest and Migration of CD16+ Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application of Rugocrixan in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rugocrixan, also known as KAND567 or AZD8797, is a potent, selective, and orally bioavailable non-competitive antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor.[1][2] The CX3CL1 (fractalkine)/CX3CR1 signaling axis is a critical communication pathway between neurons and microglia, the resident immune cells of the central nervous system (CNS).[3] Dysregulation of this pathway is implicated in the pathogenesis of various neurological disorders, including neurodegenerative diseases, spinal cord injury, and neuroinflammation.[3][4] this compound, by blocking this interaction, presents a promising therapeutic strategy to modulate neuroinflammation and confer neuroprotection.[4] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound functions as an allosteric non-competitive antagonist of CX3CR1.[5] Upon oral administration, it binds to CX3CR1, preventing the binding of its endogenous ligand, fractalkine (CX3CL1).[2][5] This blockade inhibits CX3CR1-mediated signaling, which in turn prevents the recruitment and extravasation of CX3CR1-expressing leukocytes and monocytes into tissues and mitigates exaggerated inflammatory responses.[2][5] In the CNS, CX3CL1 is primarily expressed on neurons, while CX3CR1 is expressed on microglia. The interaction between neuronal CX3CL1 and microglial CX3CR1 is crucial for maintaining microglial quiescence and modulating synaptic plasticity.[6] By antagonizing CX3CR1, this compound can prevent the chronic activation of microglia, a hallmark of many neurodegenerative diseases, and thereby reduce the production of pro-inflammatory cytokines and subsequent neuronal damage.[6]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its potency and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Cell Line/System | Value | Reference(s) |
| Binding Affinity (Ki) | ||||
| CX3CR1 | Human | HEK293S cells | 3.9 nM | [1][5] |
| CX3CR1 | Rat | - | 7 nM | [5] |
| CX3CR1 | Mouse | - | 54 nM | [5] |
| CXCR2 | Human | HEK293S cells | 2800 nM | [5] |
| Inhibitory Concentration (IC50) | ||||
| CX3CL1-mediated adhesion | Human | B-lymphocyte cell line | 6 nM | [5] |
| CX3CL1-mediated adhesion | Human | Whole blood | 300 nM | [5] |
| Equilibrium Dissociation Constant (KB) | ||||
| CX3CR1 | Human | - | 10 nM | [5] |
| CX3CR1 | Rat | - | 29 nM | [5] |
| CX3CR1 | Mouse | - | 54 nM | [5] |
Table 2: Preclinical Efficacy of this compound in a Neuroscience Model
| Animal Model | Species | Key Findings | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat (Dark Agouti) | Reduced paralysis, CNS pathology, and incidence of relapses. | [5] |
| Spinal Cord Injury | Rat | Improved healing and mobility; prevented neuronal death; decreased levels of IL-1β and IL-6. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in neuroscience research.
Protocol 1: In Vitro Microglial Activation Assay
This protocol is designed to assess the ability of this compound to inhibit the activation of microglia in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (KAND567)
-
Griess Reagent System for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
-
Spectrophotometer and ELISA plate reader
Procedure:
-
Cell Culture: Culture primary microglia or BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Use the Griess Reagent System to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Cytokine Measurement:
-
Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-1β production by this compound compared to the LPS-stimulated vehicle control.
Protocol 2: In Vivo Spinal Cord Injury (SCI) Model in Rats
This protocol describes a contusion model of SCI in rats to evaluate the neuroprotective effects of this compound.
Materials:
-
Adult female Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Spinal cord impactor device (e.g., NYU Impactor)
-
Surgical instruments
-
This compound (KAND567)
-
Vehicle for this compound
-
Behavioral assessment tools (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale)
-
Histology reagents (e.g., paraformaldehyde, cresyl violet stain, anti-Iba1 antibody)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat using the chosen anesthetic protocol.
-
Shave and sterilize the surgical area over the thoracic spine.
-
-
Laminectomy:
-
Make a midline incision over the thoracic vertebrae.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord, keeping the dura mater intact.
-
-
Spinal Cord Contusion:
-
Stabilize the spine using vertebral clamps.
-
Position the impactor tip over the exposed spinal cord.
-
Induce a moderate contusion injury by dropping a 10 g rod from a height of 12.5 mm onto the spinal cord.
-
-
Drug Administration:
-
Administer this compound or vehicle to the rats according to the experimental design (e.g., intraperitoneal injection or oral gavage). A typical dosing regimen could be a single daily administration starting shortly after injury and continuing for a specified period (e.g., 7 or 14 days).
-
-
Post-operative Care:
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia and supportive care, including manual bladder expression twice daily until bladder function returns.
-
-
Behavioral Assessment:
-
Assess locomotor recovery weekly using the BBB locomotor rating scale, which scores hindlimb movements from 0 (no movement) to 21 (normal movement).
-
-
Histological Analysis:
-
At the end of the study period (e.g., 4-6 weeks post-injury), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord, post-fix, and process for paraffin (B1166041) embedding or cryosectioning.
-
Perform cresyl violet staining to assess neuronal survival and lesion volume.
-
Perform immunohistochemistry with an anti-Iba1 antibody to quantify microglial activation at the injury site.
-
-
Data Analysis: Compare the BBB scores, lesion volume, neuronal survival, and microglial activation between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway
Caption: CX3CL1/CX3CR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in neuroscience research.
References
- 1. Microglia-Neuronal Co-Culture Protocol in Disease - JoVE Journal [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Role of CX3CL1 (Fractalkine) and Its Receptor CX3CR1 in Traumatic Brain and Spinal Cord Injury: Insight into Recent Advances in Actions of Neurochemokine Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. brainxell.com [brainxell.com]
- 6. Central Nervous System Neuron-Glia co-Culture Models and Application to Neuroprotective Agents | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Rugocrixan as a Tool Compound for CX3CR1 Studies
Introduction
The CX3C chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor, and its sole ligand, fractalkine (CX3CL1), form a unique signaling axis crucial for mediating communication between various cell types, particularly in the immune and nervous systems.[1] CX3CR1 is a G-protein coupled receptor (GPCR) expressed on the surface of immune cells like monocytes, natural killer (NK) cells, T cells, and microglia.[1][2] The CX3CL1/CX3CR1 axis is integral to leukocyte adhesion, migration, and survival, playing a significant role in inflammatory responses, immune surveillance, and neuronal-microglial communication.[1][3][4] Dysregulation of this pathway has been implicated in numerous pathologies, including inflammatory diseases, neurodegenerative disorders, and cancer.[5][6]
Rugocrixan, also known as AZD8797 and KAND567, is a potent, selective, and orally bioavailable tool compound for studying the roles of CX3CR1.[6][7][8] It functions as a non-competitive, allosteric antagonist, binding to a site on the receptor distinct from the ligand-binding site.[5][9] This binding prevents the conformational changes necessary for receptor activation upon fractalkine binding, thereby blocking downstream signaling.[6][7] Its high affinity and selectivity make this compound an invaluable pharmacological tool for elucidating the precise functions of the CX3CR1 pathway in both in vitro and in vivo research settings.
Pharmacological Profile of this compound
This compound exhibits high affinity and potent antagonism for the CX3CR1 receptor across different species. Its allosteric and non-competitive mechanism of action involves reducing the maximal binding of the natural ligand, CX3CL1, without affecting its dissociation constant (Kd).[9][10] The key pharmacological parameters are summarized below.
| Parameter | Species/System | Value (nM) | Reference |
| Binding Affinity (Ki) | Human CX3CR1 | 3.9 | [8][9][11] |
| Rat CX3CR1 | 7 | [9][10] | |
| Human CXCR2 (for selectivity) | 2800 | [8][9][11] | |
| Functional Inhibition (IC50) | Flow Adhesion Assay (B-lymphocyte cell line) | 6 | [9][10] |
| Flow Adhesion Assay (Human Whole Blood) | 300 | [9][10] | |
| Equilibrium Dissociation Constant (KB) | Human CX3CR1 | 10 | [9][10] |
| Rat CX3CR1 | 29 | [9][10] | |
| Mouse CX3CR1 | 54 | [9][10] |
Mechanism of Action and Signaling Pathways
CX3CR1 is a Gi-protein coupled receptor.[12] Upon binding of its ligand, CX3CL1, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating multiple downstream signaling cascades.[2][4] Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and calcium mobilization pathways.[2][4][12] These signaling events culminate in various cellular responses, including chemotaxis, adhesion, and cell survival.[3] this compound, as a non-competitive antagonist, binds to an allosteric site on CX3CR1, preventing this activation and blocking all subsequent downstream signaling.[5][6]
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to investigate CX3CR1 function.
1. In Vitro Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of CX3CR1-expressing cells towards a CX3CL1 gradient.
-
Materials:
-
CX3CR1-expressing cells (e.g., monocytes, microglia, or a transfected cell line).
-
Chemotaxis medium: RPMI 1640 with 0.5% BSA.
-
Recombinant human/mouse CX3CL1.
-
This compound (dissolved in DMSO, then diluted).
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 or 8 µm pores).
-
Calcein-AM or other cell viability dye.
-
Fluorescence plate reader.
-
-
Protocol:
-
Cell Preparation: Culture CX3CR1-expressing cells to 70-80% confluency. The day before the assay, starve the cells by replacing the culture medium with serum-free medium for 4-6 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in chemotaxis medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤0.1% in all conditions, including the vehicle control.
-
Assay Setup:
-
Add chemotaxis medium containing CX3CL1 (e.g., 50 ng/mL) to the lower wells of the Boyden chamber.
-
Add medium without CX3CL1 to some wells as a negative control.
-
Harvest and resuspend the starved cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours (optimize time based on cell type).
-
Quantification:
-
After incubation, remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or crystal violet) and count under a microscope.
-
Alternatively, for fluorescence-based quantification, lyse the migrated cells in the bottom well and quantify using a pre-loaded dye like Calcein-AM with a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC50 value.
-
Caption: General experimental workflow for a chemotaxis assay.
2. [35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to CX3CR1 and is used to confirm that this compound prevents this primary step in signal transduction.[9][10]
-
Materials:
-
Membranes prepared from CX3CR1-expressing cells.
-
[35S]GTPγS (radioligand).
-
GDP (non-hydrolyzable).
-
Recombinant CX3CL1.
-
This compound.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation vials and fluid.
-
Scintillation counter.
-
-
Protocol:
-
Prepare reaction mixtures in tubes containing assay buffer, a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of this compound or vehicle.
-
Add the cell membranes (e.g., 10-20 µg protein per tube) and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM) and CX3CL1 (to stimulate the receptor). For basal binding, omit CX3CL1. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B), followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all readings. Plot the stimulated binding against the concentration of this compound to determine the extent of inhibition.
-
3. In Vivo Study: Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a framework for evaluating the therapeutic potential of this compound in a preclinical model of multiple sclerosis, as has been previously demonstrated.[10]
-
Animal Model:
-
Dark Agouti rats or other susceptible strain.
-
Induce EAE by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) emulsified in complete Freund's adjuvant (CFA).
-
-
Drug Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle suitable for continuous delivery, such as 30-35% (w/w) hydroxypropyl-beta-cyclodextrin (HP-β-CD) in saline.[10] Other formulations may include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
Administration: Load the formulation into osmotic minipumps for continuous subcutaneous (s.c.) delivery. Implant the pumps surgically under the skin of the back. The dosage and delivery rate should be calculated to achieve desired plasma concentrations based on prior pharmacokinetic studies.
-
-
Experimental Design:
-
Prophylactic Treatment: Begin this compound or vehicle treatment at the time of or just before EAE induction.
-
Therapeutic Treatment: Begin treatment after the onset of clinical symptoms.
-
Monitoring: Monitor the animals daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and record their body weight. Score the disease severity on a standardized scale (e.g., 0-5).
-
Endpoint Analysis: At the end of the study, collect blood for pharmacokinetic analysis. Perfuse the animals and collect CNS tissue (spinal cord, brain) for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry to assess immune cell infiltration (e.g., CD4+ T cells, macrophages).
-
-
Data Analysis: Compare the clinical scores, disease incidence, and histological parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, Log-rank test for survival/onset).
References
- 1. CX3C motif chemokine receptor 1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Facebook [cancer.gov]
- 7. This compound | C19H25N5OS2 | CID 11965767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (KAND567, AZD8797) | CX3CR1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Rugocrixan solubility and stability issues
Welcome to the Technical Support Center for Rugocrixan (also known as AZD8797 and KAND567). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an orally bioavailable, non-competitive, and selective allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1) and also antagonizes the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] It prevents the binding of the chemokine fractalkine (CX3CL1) to CX3CR1, thereby inhibiting downstream signaling pathways involved in inflammation and cell migration.[2] this compound has potential therapeutic applications in inflammatory diseases and cancer.[2]
Q2: What are the primary targets of this compound?
This compound's primary target is the human CX3CR1 receptor, to which it binds with high affinity (Ki of 3.9 nM).[1][3] It also antagonizes the human CXCR2 receptor, but with a much lower affinity (Ki of 2800 nM), indicating its selectivity for CX3CR1.[1][4]
Q3: How should I store this compound powder and solutions?
For optimal stability, it is recommended to store the solid powder of this compound at -20°C for up to three years or at 4°C for up to two years. Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to two years or at -20°C for up to one year. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving this compound.
Cause: this compound is a hydrophobic molecule and may exhibit poor solubility in aqueous solutions. The choice of solvent and dissolution technique is critical.
Solution:
-
Use an appropriate solvent system: Purely aqueous buffers are generally not suitable for dissolving this compound. Organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended for preparing stock solutions. For in vitro and in vivo experiments, co-solvent systems are often necessary.
-
Follow recommended dissolution protocols: Several protocols have been established to enhance the solubility of this compound for experimental use. Please refer to the tables and experimental protocols below for detailed instructions.
-
Employ physical methods to aid dissolution: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1] However, be cautious with heating as it may accelerate degradation if the compound is thermally labile.
Quantitative Data: this compound Solubility
| Solvent System | Concentration Achieved | Appearance | Reference |
| DMSO | ≥ 150 mg/mL (371.69 mM) | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.19 mM) | Clear Solution | [1] |
| 30–35% (wt/wt) hydroxy-propyl-beta-cyklodextrin | Formulation for s.c. administration in rats | N/A | [4] |
*Note: "≥" indicates that the saturation point was not determined, and higher concentrations may be achievable.
Experimental Protocols: Dissolution of this compound
Protocol 1: Co-Solvent Formulation for In Vivo Studies
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL and mix well.[1]
Protocol 2: Cyclodextrin-Based Formulation for In Vivo Studies
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.[1]
Protocol 3: Corn Oil Formulation for In Vivo Studies
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
Experimental Workflow: Preparing a this compound Working Solution
References
Technical Support Center: Optimizing Rugocrixan Dosage for In Vivo Experiments
Welcome to the technical support center for Rugocrixan (also known as AZD8797 or KAND567). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with this compound and provides steps to troubleshoot and resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient Dosage: this compound has lower potency in mice compared to rats and humans.[1] The administered dose may be too low to achieve the necessary receptor occupancy for a therapeutic effect. | 1. Increase the Dose: Based on available literature, consider a dose escalation study. Doses up to 2.5 mg/mL/day have been used in mice.[2][3] 2. Confirm Target Engagement: If possible, perform a target engagement study to confirm that this compound is binding to CX3CR1 in your animal model at the administered dose. 3. Review Administration Route: Ensure the chosen administration route (e.g., intraperitoneal, oral gavage, subcutaneous) is appropriate for your experimental model and that the formulation is suitable for that route. |
| Poor Bioavailability: The formulation of this compound may not be optimal, leading to poor absorption and low systemic exposure. | 1. Optimize Formulation: For oral administration, ensure this compound is fully solubilized or in a stable suspension. Formulations with DMSO, PEG300, Tween-80, and saline have been suggested.[4][5] 2. Consider a Different Route: If oral bioavailability is a concern, consider intraperitoneal (IP) or subcutaneous (SC) administration. Continuous SC infusion via osmotic minipumps has been used in rats to ensure steady exposure.[1] | |
| Rapid Metabolism: The compound may be cleared too quickly in the chosen animal model to exert a sustained effect. | 1. Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the half-life of this compound in your specific mouse or rat strain. This will inform the optimal dosing frequency. 2. Adjust Dosing Frequency: Based on the half-life, you may need to administer the compound more frequently to maintain therapeutic concentrations. | |
| Signs of Toxicity | Dosage is too High: The administered dose may be above the maximum tolerated dose (MTD) for the animal model. | 1. Reduce the Dose: Immediately lower the dose. If signs of toxicity persist, a dose de-escalation study is recommended to determine the MTD. 2. Monitor Animal Welfare: Closely monitor animals for signs of toxicity such as weight loss, behavioral changes, or ruffled fur. 3. Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation itself. |
| Inconsistent Results | Variability in Drug Administration: Inconsistent formulation or administration technique can lead to variable drug exposure between animals. | 1. Standardize Formulation Preparation: Ensure the formulation is prepared consistently for every experiment. For suspensions, ensure they are well-mixed before each administration. 2. Refine Administration Technique: For oral gavage, ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach.[6][7][8][9] For injections, use a consistent site and technique. |
| Biological Variability: Differences in animal age, weight, sex, or health status can contribute to variable responses. | 1. Use Homogeneous Animal Groups: Use animals of the same age, sex, and from the same supplier. 2. Randomization and Blinding: Implement proper randomization of animals to treatment groups and blind the experimenters to the treatment to reduce bias. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, allosteric, non-competitive antagonist of the human CX3C chemokine receptor 1 (CX3CR1).[1][4][5][10] By binding to a site on the receptor different from the natural ligand (fractalkine, CX3CL1), it prevents CX3CR1 signaling.[10] This signaling pathway is involved in the migration and infiltration of immune cells, making its inhibition a therapeutic target for various inflammatory diseases and cancers.[11][12][13]
Q2: What is a good starting dose for this compound in mice?
Q3: How should I formulate this compound for oral gavage?
A3: this compound is a hydrophobic compound. A common formulation for oral gavage of such small molecules involves a vehicle containing a mixture of solvents and surfactants to improve solubility and stability. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration. Always prepare fresh formulations for each experiment to avoid degradation.[4][5]
Q4: Are there species differences in the potency of this compound?
A4: Yes, there are significant species-specific differences in the potency of this compound. It is most potent against the human CX3CR1 receptor, followed by the rat receptor. Its potency is lowest against the mouse CX3CR1 receptor.[1] This is a critical consideration when designing in vivo experiments and extrapolating doses between species.
Q5: What are the known pharmacokinetic properties of this compound?
Data Presentation
In Vivo Dosages of this compound (AZD8797) from Literature
| Animal Model | Species | Route of Administration | Dosage | Reference |
| Glioma | Mouse | Intraperitoneal (IP) | 80 µg/kg daily | N/A |
| COVID-19 Induced Brain Injury | Mouse | Intraperitoneal (IP) | 2.5 mg/mL daily | [2][3] |
| Multiple Sclerosis (EAE) | Rat | Subcutaneous (SC) Infusion | 39 and 78 µmol/kg/day | [15] |
| Spinal Cord Injury | Rat | Intraperitoneal (IP) | 80 µg/kg | N/A |
Species-Specific Potency of this compound
| Species | Receptor | Potency (Inhibition Constant) | Reference |
| Human | CX3CR1 | High | [1] |
| Rat | CX3CR1 | Medium (3-fold lower than human) | [1] |
| Mouse | CX3CR1 | Low (significantly lower than rat) | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
This protocol describes the preparation of a vehicle for the oral administration of this compound to mice.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5] For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
This compound Formulation:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Sequentially add the PEG300, Tween-80, and saline, vortexing thoroughly after each addition to ensure a homogenous suspension.
-
-
Final Concentration: The final concentration of this compound in the vehicle should be calculated to deliver the desired dose in a volume appropriate for oral gavage in mice (typically 5-10 mL/kg body weight).[8][9] For a 10 mg/kg dose in a 20g mouse, with an administration volume of 10 mL/kg (0.2 mL), the required concentration is 1 mg/mL.
Protocol 2: In Vivo Dose-Finding Study of this compound in a Mouse Model
This protocol provides a general framework for conducting a dose-finding study to determine the optimal dose of this compound for a specific in vivo model.
Materials and Equipment:
-
Appropriate strain of mice for the disease model
-
This compound formulated for the chosen administration route
-
Vehicle control
-
Gavage needles (for oral administration) or syringes and needles (for injection)
-
Animal scale
-
Cages and appropriate housing
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, mid dose, high dose of this compound). A group size of 5-8 animals is often a good starting point for a pilot study.
-
Dose Selection: Based on available literature, select a range of doses. For mice, a starting range could be 0.1 mg/kg, 1 mg/kg, and 10 mg/kg, administered daily.
-
Administration: Administer this compound or vehicle to the respective groups according to the chosen route (e.g., oral gavage, IP injection).
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
At the end of the study, collect blood samples for pharmacokinetic analysis if possible.
-
Collect tissues of interest for pharmacodynamic analysis (e.g., measuring downstream markers of CX3CR1 signaling) and to assess efficacy.
-
-
Data Analysis:
-
Analyze the data to determine the dose-response relationship for both efficacy and any observed toxicity.
-
The optimal dose should provide a significant therapeutic effect with minimal to no signs of toxicity.
-
Mandatory Visualization
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fatatislab.org [fatatislab.org]
- 13. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
Rugocrixan Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for Rugocrixan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as AZD8797 or KAND567, is an orally bioavailable, non-competitive, and selective allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2] It binds to CX3CR1, preventing the binding of its natural ligand, fractalkine (CX3CL1), and thereby inhibiting CX3CR1-mediated signaling.[2] This mechanism is crucial in modulating inflammatory responses, making this compound a subject of investigation for various inflammatory diseases and cancers.[2]
Q2: What are the known on-target binding affinities of this compound?
This compound exhibits high affinity for its primary target, CX3CR1. The binding affinity has been characterized across different species.
Table 1: On-Target Affinity of this compound for CX3CR1
| Species | Parameter | Value (nM) |
| Human | Ki | 3.9[1] |
| Human | KB | 10[3] |
| Rat | Ki | 7[1] |
| Rat | KB | 29[1] |
| Mouse | KB | 54[1] |
Q3: Are there any known off-target interactions for this compound?
Yes, a potential off-target interaction has been identified with the C-X-C chemokine receptor 2 (CXCR2). However, the affinity of this compound for CXCR2 is significantly lower than for its primary target, CX3CR1, indicating a high degree of selectivity.
Table 2: Comparison of this compound Affinity for On-Target (CX3CR1) and Off-Target (CXCR2) Receptors
| Target | Species | Parameter | Value (nM) | Selectivity (CXCR2 Ki / CX3CR1 Ki) |
| CX3CR1 | Human | Ki | 3.9[1] | ~720-fold[3] |
| CXCR2 | Human | Ki | 2800[1] |
Q4: What is the functional activity of this compound in cellular assays?
In a flow adhesion assay, this compound antagonizes the effects of fractalkine (CX3CL1) with the following IC50 values:
Table 3: Functional Antagonism of this compound in Cellular Assays
| Assay System | Parameter | Value (nM) |
| B-lymphocyte cell line | IC50 | 6[1] |
| Human whole blood | IC50 | 300[1] |
Troubleshooting Guides
This section provides guidance for specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Cellular Response at High Concentrations
Symptoms:
-
At micromolar concentrations, you observe a cellular effect that is inconsistent with CX3CR1 inhibition.
-
The unexpected response is observed in a cell line known to express CXCR2.
Potential Cause: At high concentrations, this compound may be engaging its low-affinity off-target, CXCR2. With a Ki of 2800 nM (2.8 µM) for CXCR2, off-target effects may become apparent in the micromolar range.
Troubleshooting Steps:
-
Confirm CXCR2 Expression: Verify that your cell line expresses functional CXCR2 at the protein level (e.g., via flow cytometry or western blot).
-
Dose-Response Curve: Perform a detailed dose-response experiment with this compound, ideally from low nanomolar to high micromolar concentrations.
-
Use a CXCR2-Null System: If possible, repeat the experiment in a cell line that does not express CXCR2 or use a specific CXCR2 antagonist as a control to see if the unexpected effect is blocked.
-
Functional Assays: Conduct functional assays specific for CXCR2 signaling, such as a calcium flux assay, in the presence of high concentrations of this compound to confirm off-target activity.
Issue 2: Variability in Potency Across Different Cell Types
Symptoms:
-
You observe a significant difference in the IC50 of this compound between different cell lines or between a recombinant cell line and primary cells.
Potential Cause:
-
Receptor Expression Levels: The density of CX3CR1 on the cell surface can influence the apparent potency of an antagonist.
-
Assay-Specific Factors: The observed IC50 can be highly dependent on the assay conditions, such as the concentration of the competing agonist (CX3CL1) and the specific signaling pathway being measured.
-
Species Differences: As shown in Table 1, this compound has different affinities for human, rat, and mouse CX3CR1.
Troubleshooting Steps:
-
Quantify Receptor Expression: If possible, quantify the number of CX3CR1 receptors on the surface of the different cell types being used.
-
Standardize Assay Conditions: Ensure that the concentration of CX3CL1 and other critical assay parameters are consistent across experiments.
-
Consider Species Homology: Be mindful of the species from which your cells are derived and the corresponding affinity of this compound.
-
Review Assay Principles: The difference in IC50 between a B-lymphocyte cell line (6 nM) and human whole blood (300 nM) highlights the impact of the biological matrix and different cell populations.[1] Consider the complexity of your experimental system when interpreting potency values.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.
Protocol 1: Radioligand Competition Binding Assay for CX3CR1 and CXCR2
Objective: To determine the binding affinity (Ki) of this compound for human CX3CR1 and CXCR2.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human CX3CR1 or human CXCR2.
-
Radioligand: [125I]-CX3CL1 for CX3CR1; [125I]-IL-8 (CXCL8) for CXCR2.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Add 50 µL of the this compound serial dilutions to the appropriate wells.
-
Add 50 µL of the radioligand at a final concentration close to its Kd value.
-
Add 100 µL of the cell membrane suspension (containing 5-10 µg of protein).
-
Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
Objective: To assess the antagonistic activity of this compound on CX3CR1 and its potential off-target effects on CXCR2 by measuring changes in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing human CX3CR1 or CXCR2.
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonists: CX3CL1 for CX3CR1; IL-8 (CXCL8) for CXCR2.
-
This compound stock solution in DMSO.
-
A fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in black, clear-bottom 96-well plates and grow to confluence.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in assay buffer to the final working concentration.
-
Remove the cell culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Prepare a plate with serial dilutions of this compound.
-
Wash the cells with assay buffer and add 100 µL of the this compound dilutions to the appropriate wells. Incubate for 15-30 minutes.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence (Ex/Em ~488/520 nm) over time.
-
Initiate reading and establish a baseline fluorescence for 10-20 seconds.
-
Automatically inject the agonist (CX3CL1 or IL-8) at a concentration that elicits a submaximal response (EC80).
-
Continue recording the fluorescence for an additional 60-120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist only) against the log concentration of this compound to determine the IC50.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on the CX3CR1 signaling pathway.
Caption: On-target vs. potential off-target binding of this compound.
Caption: General workflow for assessing potential off-target effects.
References
troubleshooting Rugocrixan experimental results
Welcome to the technical support center for Rugocrixan (also known as AZD8797 or KAND567). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions. This compound is an orally bioavailable, non-competitive, and allosteric antagonist of the CX3CR1 receptor.[1][2][3] By blocking the binding of its ligand, fractalkine (CX3CL1), this compound inhibits CX3CR1-mediated signaling, which plays a key role in the recruitment of immune cells and the proliferation of certain cancer cells.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing inconsistent IC50 values in my cell-based assays?
Inconsistent IC50 values are a common issue in in vitro screening.[4] Several factors related to the compound, cell model, or assay protocol can contribute to this variability.
Troubleshooting Steps:
-
Compound Handling and Stability:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of a single stock.
-
Solvent Consistency: Always use the same grade of DMSO and ensure the final concentration in your assay medium is consistent and low (typically ≤0.1%) across all wells, including vehicle controls.[5]
-
Solubility Check: Visually inspect the media after adding this compound to ensure no precipitation has occurred. Compound precipitation will significantly lower the effective concentration.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a low passage number and maintain a consistent passage range for all experiments to avoid issues with cell line heterogeneity or instability.[6]
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Overly confluent or sparse cultures can respond differently to treatment.[7]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular response to drugs.
-
-
Assay Protocol:
-
Incubation Time: Use a consistent incubation time for drug treatment. A time-course experiment is recommended to determine the optimal duration.[6]
-
Assay Choice: Be aware of the limitations of your viability assay. For example, metabolic assays (like MTT or CellTiter-Glo) can be confounded by treatments that alter cellular metabolism without affecting viability. Consider orthogonal methods, such as direct cell counting or apoptosis assays.
-
FAQ 2: this compound shows high potency in my biochemical assay but is much less effective in cell-based assays. What could be the reason?
This discrepancy is a frequent challenge in drug discovery and often points to issues with cell permeability, compound stability, or the complexity of the cellular environment.[6][8]
Troubleshooting Steps:
-
Cellular Uptake: this compound's physicochemical properties are suitable for oral bioavailability, but uptake can vary between cell lines.[2] Consider using a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm the compound is reaching and binding to CX3CR1 inside the cell.[9]
-
Efflux Pumps: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove this compound, keeping the intracellular concentration below the effective level. This can be tested by co-administering a known efflux pump inhibitor.
-
Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. An LC-MS/MS analysis of cell lysates after treatment can be used to quantify the parent compound and identify potential metabolites.
-
High Protein Binding: this compound may bind to proteins in the cell culture serum (e.g., albumin), reducing the free concentration available to interact with the target. Consider reducing the serum percentage in your media during the treatment period, if tolerated by the cells.
FAQ 3: My in vitro results were promising, but this compound shows no efficacy in my mouse xenograft model. How can I troubleshoot this?
The transition from in vitro success to in vivo efficacy is a major hurdle.[10] This failure can be attributed to issues with pharmacokinetics (PK), pharmacodynamics (PD), or the animal model itself.[11]
Troubleshooting Steps:
-
Pharmacokinetics (PK) Analysis:
-
Formulation and Dosing: Ensure the formulation is appropriate for the route of administration and that the dosing regimen is sufficient to achieve therapeutic concentrations.[11]
-
PK Study: Conduct a PK study in mice to determine key parameters like half-life, clearance, and bioavailability.[11] This will confirm if the drug is reaching the bloodstream and maintaining exposure over time. The table below shows hypothetical PK parameters to aim for.
-
-
Target Engagement in the Tumor:
-
Tumor Penetration: It is critical to confirm that this compound is reaching the tumor tissue at a sufficient concentration. This can be measured by collecting tumors at various time points after dosing and analyzing drug concentration via LC-MS/MS.
-
Pharmacodynamic (PD) Markers: Use a PD marker to confirm that this compound is engaging its target, CX3CR1, in the tumor. This could involve measuring the phosphorylation status of a downstream effector protein via Western blot or IHC on tumor lysates.[11]
-
-
Animal Model Selection:
-
CX3CR1 Expression: Verify that the selected tumor model expresses human CX3CR1, as this compound is significantly more potent against the human receptor compared to the mouse version (Ki of 4 nM for human vs. 54 nM for mouse).[1]
-
Tumor Microenvironment (TME): The TME plays a crucial role in tumor progression and drug response.[10] An orthotopic model may provide a more relevant TME compared to a subcutaneous model and could yield different results.[10]
-
Data and Protocols
Table 1: this compound In Vitro Potency
This table summarizes the binding affinity and inhibitory concentrations of this compound against its primary target and a common off-target.
| Parameter | Target | Species | Value |
| Ki | CX3CR1 | Human | 3.9 nM |
| Ki | CXCR2 | Human | 2800 nM |
| IC50 | CX3CR1 | Human | 6 nM |
| IC50 | CX3CR1 | Rat | 29 nM |
| IC50 | CX3CR1 | Mouse | 54 nM |
Data compiled from publicly available sources.[1]
Table 2: Hypothetical Target Pharmacokinetic (PK) Parameters for this compound in Mice
This table provides a set of ideal PK parameters to guide in vivo study design.
| Parameter | Route | Value | Unit |
| Half-life (t½) | Oral | > 4 | hours |
| Bioavailability (F%) | Oral | > 30 | % |
| Cmax (at 10 mg/kg) | Oral | > 500 | ng/mL |
| Tumor:Plasma Ratio | N/A | > 1 | ratio |
Protocol: Standard Cell Viability Assay (Luminescence-Based)
This protocol outlines a standard method for determining the IC50 of this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in complete growth medium to create 2X working concentrations.
-
Cell Treatment: Add 100 µL of the 2X this compound working solutions to the appropriate wells. Include "vehicle control" wells (containing 0.1% DMSO) and "untreated" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the luminescence assay reagent to room temperature.
-
Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the assay reagent to each well.
-
Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the results using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Visual Guides
This compound Mechanism of Action
The diagram below illustrates the signaling pathway inhibited by this compound. The chemokine Fractalkine (CX3CL1) binds to its receptor, CX3CR1, activating downstream pathways like PI3K/Akt and MAPK, which promote cell survival and proliferation. This compound acts as a non-competitive antagonist, preventing this activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benthamscience.com [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
interpreting dose-response curves for Rugocrixan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting dose-response curves for Rugocrixan (also known as AZD8797 or KAND567).
Section 1: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, allosteric, non-competitive antagonist of the human CX3CR1 receptor.[1][2][3] Its primary mechanism involves binding to the CX3CR1 receptor, which prevents the binding of its natural ligand, the chemokine fractalkine (CX3CL1).[1][2] This action blocks CX3CR1-mediated signaling, which plays a key role in the recruitment of immune cells like leukocytes and monocytes, thereby inhibiting inflammatory responses.[2] Additionally, by blocking this pathway on cancer cells, this compound can inhibit tumor cell proliferation.[2]
References
Technical Support Center: Overcoming Rugocrixan Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding Rugocrixan resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Chrono Kinase 1 (CK1). By binding to the ATP pocket of CK1, it prevents the phosphorylation of downstream substrates essential for the G1/S phase transition, leading to cell cycle arrest and apoptosis in CK1-dependent cancer cells.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common molecular mechanisms of acquired resistance?
There are three primary mechanisms of acquired resistance to this compound that have been characterized:
-
Gatekeeper Mutation (T315I): A single point mutation in the kinase domain of CK1 at position 315 (Threonine to Isoleucine) sterically hinders the binding of this compound, rendering the drug ineffective.
-
Bypass Pathway Activation: Upregulation of the parallel "Escape Pathway Kinase" (EPK1) signaling cascade can compensate for the inhibition of CK1, allowing cancer cells to bypass the G1/S checkpoint and continue proliferating.
-
Increased Drug Efflux: Overexpression of the multidrug resistance protein ABCB1 (also known as P-glycoprotein) actively transports this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q3: How can I determine which resistance mechanism is present in my cell line?
We recommend a tiered approach to identify the resistance mechanism. Start with the most common and cost-effective methods.
-
Step 1: Sanger Sequencing: Sequence the kinase domain of the CK1 gene to check for the T315I gatekeeper mutation.
-
Step 2: Western Blot/Phospho-proteomics: If no mutation is found, assess the activation status of key bypass pathway proteins, such as phospho-EPK1 (p-EPK1) and its downstream targets.
-
Step 3: Efflux Pump Inhibition Assay: Treat resistant cells with this compound in combination with a known ABCB1 inhibitor (e.g., Verapamil or Tariquidar). A restoration of sensitivity suggests an efflux-mediated resistance.
Troubleshooting Guide: Experimental Issues
Issue 1: Inconsistent IC50 values for this compound in our sensitive cell line.
-
Possible Cause 1: Reagent Instability. this compound is light-sensitive. Ensure stock solutions are stored in amber vials at -80°C and working solutions are freshly prepared for each experiment.
-
Possible Cause 2: Cell Passage Number. High-passage number cell lines can exhibit altered phenotypes. We recommend using cells that have been passaged fewer than 20 times from the original stock.
-
Possible Cause 3: Assay Confluency. Cell density can affect drug response. Ensure you are seeding cells at a consistent density and that they are in the logarithmic growth phase at the time of drug addition.
Issue 2: We have confirmed a T315I gatekeeper mutation. How can we overcome this resistance?
The T315I mutation requires a next-generation inhibitor that can bind to the mutated CK1 kinase.
-
Recommended Strategy: Utilize a second-generation CK1 inhibitor, such as "this compound-V2," which is specifically designed to accommodate the altered steric hindrance of the T315I mutation.
-
Alternative Strategy: Explore therapeutic approaches that target downstream of CK1. For example, inhibitors of SUB1, a direct substrate of CK1, may still be effective.
Issue 3: Our sequencing is negative for the T315I mutation, but the cells are highly resistant. Western blots show high levels of p-EPK1.
This strongly indicates that resistance is mediated by the activation of the EPK1 bypass pathway.
-
Recommended Strategy: Combination Therapy. The most effective approach is a dual-inhibitor strategy. Combine this compound with a selective EPK1 inhibitor ("Epkinostat"). This dual blockade prevents the cancer cell from utilizing the escape pathway. See the data table and protocol below for guidance.
Table 1: Efficacy of Combination Therapy in this compound-Resistant (EPK1-Activated) Cells
| Treatment Group | Drug Concentration | Cell Viability (% of Control) | Apoptosis Rate (%) |
| Vehicle Control | - | 100% | 5% |
| This compound | 100 nM | 95% | 7% |
| Epkinostat | 50 nM | 80% | 15% |
| This compound + Epkinostat | 100 nM + 50 nM | 15% | 78% |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for p-EPK1 Activation
-
Cell Lysis: Lyse this compound-sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies for phospho-EPK1 (1:1000) and total-EPK1 (1:1000) overnight at 4°C. Use a housekeeping protein like GAPDH (1:5000) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.
Protocol 2: Cell Viability Assay for Combination Therapy
-
Cell Seeding: Seed 5,000 resistant cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound (0-1 µM) and Epkinostat (0-500 nM). Include single-agent and vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader at 560 nm excitation / 590 nm emission.
-
Analysis: Normalize the data to the vehicle-treated control wells and calculate IC50 values. Assess synergy using the Chou-Talalay method.
Visualizations: Pathways and Workflows
Caption: Mechanism of action for this compound targeting the CK1 pathway.
Technical Support Center: Navigating the Complexities of Non-Competitive Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with non-competitive antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might face when characterizing non-competitive antagonists.
Issue: My agonist dose-response curve shows a depression of the maximal response in the presence of my antagonist. Is this always non-competitive antagonism?
Not necessarily. While a depressed maximal response is a hallmark of non-competitive antagonism, it can also arise from other mechanisms, a phenomenon known as insurmountable antagonism.[1][2]
Troubleshooting Steps:
-
Assess for Slow Dissociation: The antagonist might be a slow-offset orthosteric antagonist, where it dissociates from the receptor so slowly that equilibrium is not reached during the experiment.[2][3] This can mimic non-competitive behavior.
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Investigate Allosteric Binding: The compound may bind to an allosteric site on the receptor, changing the receptor's conformation and preventing the agonist from producing a full response.[2][3]
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Recommendation: Perform experiments to detect probe dependence, a hallmark of allosteric modulation.[3]
-
-
Consider Receptor Internalization: The antagonist might be causing the receptors to be internalized, reducing the number of receptors available to the agonist.[1][2]
-
Recommendation: Use techniques like fluorescence microscopy or cell surface protein labeling to quantify receptor internalization in the presence of the antagonist.
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Issue: My Schild analysis for a suspected non-competitive antagonist is yielding a slope that is not equal to unity.
A Schild plot slope different from 1.0 for a competitive antagonist suggests that the interaction is not simple and competitive.[5] For a non-competitive antagonist, the traditional Schild analysis is not applicable because it is based on the principle of surmountable antagonism.[6][7] Attempting to apply it can lead to misleading results.
Troubleshooting Steps:
-
Confirm Non-Competitive Mechanism: A key feature of non-competitive antagonism is the reduction of the agonist's maximal response.[8][9] If you observe a parallel rightward shift in the agonist dose-response curve without a change in the maximum, your antagonist is likely competitive, and a Schild slope other than unity points to other complexities.[1][5]
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Re-evaluate the Model: Do not force non-competitive data into a Schild plot. Instead, use models appropriate for non-competitive or allosteric interactions to determine the antagonist's affinity (e.g., measuring the IC50 and converting to a Kb value).[10]
-
Check for Experimental Artifacts:
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a competitive and a non-competitive antagonist?
A competitive antagonist binds to the same site on the receptor as the agonist, and their binding is mutually exclusive.[6][12] The inhibition caused by a competitive antagonist can be overcome by increasing the concentration of the agonist.[6] In contrast, a non-competitive antagonist binds to a different site on the receptor (an allosteric site) or binds irreversibly to the active site.[13][14] This type of antagonism is generally insurmountable, meaning that increasing the agonist concentration will not restore the maximal response.[6]
Q2: How do I measure the affinity (Ki or Kb) of a non-competitive antagonist?
Since Schild analysis is not appropriate for non-competitive antagonists, other methods are used:
-
Radioligand Binding Assays: A competitive binding assay using a radiolabeled ligand that binds to the same site as the non-competitive antagonist can be used to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[15][16]
-
Functional Assays: The potency of the antagonist (IC50) in inhibiting an agonist-stimulated response can be determined from a concentration-response curve. This IC50 value can be used to calculate the Kb.[10]
Q3: What is "probe dependence" and why is it important for non-competitive antagonists?
Probe dependence is a phenomenon where the measured potency of an allosteric modulator (which non-competitive antagonists often are) depends on the specific agonist being used.[3][17] This occurs because different agonists can stabilize distinct receptor conformations, which may in turn affect the binding or efficacy of the allosteric modulator.[17] Observing probe dependence is strong evidence for an allosteric mechanism of action.[3]
Q4: Can a non-competitive antagonist be reversible?
Yes. While some non-competitive antagonists bind irreversibly (e.g., by forming a covalent bond), many bind reversibly to an allosteric site.[14][18] The defining characteristic is not the reversibility of binding, but rather the fact that the antagonist does not compete with the agonist for the same binding site.[13]
Q5: What are potential off-target effects and how can I minimize them?
Off-target effects occur when a drug binds to targets other than the intended one, leading to unintended biological responses.[19] To minimize these:
-
Use the Lowest Effective Dose: This reduces the likelihood of the drug binding to lower-affinity off-target sites.[19]
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Characterize Selectivity: Profile your antagonist against a panel of related and unrelated receptors and enzymes to identify potential off-target interactions.
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Chemical Optimization: Modify the antagonist's structure to improve its selectivity for the intended target.
Quantitative Data Summary
The following table summarizes the affinity (pA2 or pKb) of various non-competitive antagonists for their respective receptors, as determined by different assay methods. Note that values can vary depending on the experimental conditions.
| Antagonist | Receptor | Agonist | Assay Type | pA2 / pKb | Reference |
| VUF10472 | CXCR3 | CXCL10 | PLC Activation | ~8.0 | [10] |
| VUF10472 | CXCR3 | CXCL11 | PLC Activation | ~8.0 | [10] |
| VUF5834 | CXCR3 | CXCL11 | PLC Activation | ~7.5 | [10] |
| VUF10132 | CXCR3 | CXCL11 | PLC Activation | ~6.5 | [10] |
| TAK-779 | CXCR3 | CXCL11 | PLC Activation | ~6.0 | [10] |
Key Experimental Protocols
1. Radioligand Binding Assay for a Non-Competitive Antagonist Site
This protocol describes a competitive binding assay to determine a compound's affinity for a non-competitive antagonist binding site.
Objective: To determine the IC50 and subsequently the Ki of a test compound for a specific non-competitive binding site.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand known to bind to the non-competitive site (e.g., [³⁵S]TBPS for the GABA-A receptor).[15]
-
Unlabeled ligand for determining non-specific binding.
-
Test antagonist.
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Assay buffer.
-
Glass fiber filters and filtration apparatus.
-
Scintillation counter and cocktail.
Methodology:
-
Prepare serial dilutions of the test antagonist.
-
In a multi-well plate, add the assay buffer, radioligand, and either the test antagonist, buffer (for total binding), or a saturating concentration of an unlabeled ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.[20]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[21]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to determine the IC50.[16]
-
Calculate the Ki value using the Cheng-Prusoff equation.[16]
2. Functional Assay to Characterize Non-Competitive Antagonism
This protocol details how to measure the inhibitory effect of a non-competitive antagonist on an agonist-induced cellular response.
Objective: To determine the IC50 of a test compound for the inhibition of a receptor-mediated functional response.
Materials:
-
Cells expressing the target receptor.
-
Agonist for the receptor.
-
Test antagonist.
-
Assay medium/buffer.
-
Detection reagents for the specific functional response (e.g., for measuring intracellular calcium or cAMP).
-
Plate reader or other appropriate instrument.
Methodology:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test antagonist.
-
Pre-incubate the cells with the different concentrations of the antagonist for a time sufficient to reach equilibrium.
-
Add a fixed concentration of the agonist (typically the EC50 or EC80) to all wells except the negative control.
-
Incubate for a time appropriate for the functional response to develop.
-
Measure the functional response using the appropriate detection method.
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Calculate the percentage of inhibition for each antagonist concentration relative to the agonist response in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50.[15]
Visualizations
Caption: Competitive vs. Non-Competitive Antagonist Mechanisms.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Troubleshooting Insurmountable Antagonism.
References
- 1. New insights in insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 8. trc-p.nl [trc-p.nl]
- 9. Image:Effect of non-competitive antagonist on dose-response relationship-MSD Veterinary Manual [msdvetmanual.com]
- 10. Non-competitive antagonism and inverse agonism as mechanism of action of non-peptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lesson 6 [pdg.cnb.uam.es]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]
- 14. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Non-competitive pharmacological antagonism at the rabbit B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of Rugocrixan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of Rugocrixan.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
The primary factor believed to limit the oral bioavailability of this compound is its poor aqueous solubility. As a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, its dissolution rate in the gastrointestinal (GI) tract is a significant rate-limiting step for absorption. Other potential contributing factors could include first-pass metabolism and efflux transporter activity.
Q2: What are the initial recommended strategies for improving this compound's bioavailability?
Initial strategies should focus on enhancing the solubility and dissolution rate of this compound. Common approaches include:
-
Particle Size Reduction: Micronization or nanocrystallization to increase the surface area available for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state to improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), which can enhance solubility and lymphatic transport.
Q3: How do I select the appropriate excipients for a this compound formulation?
Excipient selection is critical and depends on the chosen formulation strategy. For ASDs, polymers like PVP, HPMC, or Soluplus® are commonly used. For lipid-based systems, a careful selection of oils, surfactants, and co-solvents is necessary. It is recommended to conduct solubility studies of this compound in various excipients to guide selection.
Troubleshooting Guides
Issue 1: Poor In Vitro Dissolution of this compound Formulation
Problem: My this compound formulation shows minimal drug release during in vitro dissolution testing in standard buffer solutions.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Solubility | The dissolution medium may not be representative of in vivo conditions. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. |
| Drug Recrystallization | For amorphous formulations, the drug may be converting back to a less soluble crystalline form. Incorporate a precipitation inhibitor (e.g., HPMC-AS) into the formulation. |
| Inadequate Formulation | The chosen formulation strategy may not be optimal. Re-evaluate the formulation approach (e.g., switch from a simple powder to an ASD or lipid-based system). |
| Wetting Issues | The formulation may have poor wettability. Include a surfactant or wetting agent in the formulation to improve drug-medium interaction. |
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
Problem: I am observing significant animal-to-animal variability in the plasma concentration-time profiles of this compound following oral administration.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Food Effects | The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals (e.g., fasted or fed state) during PK studies. |
| GI Tract pH Variability | The solubility of this compound may be pH-dependent, and inter-animal variations in GI pH can affect dissolution. Investigate the pH-solubility profile of this compound and consider formulations that are less sensitive to pH changes. |
| Formulation Instability | The formulation may not be stable in the GI environment, leading to erratic drug release. Assess the formulation's stability in simulated gastric and intestinal fluids. |
| Efflux Transporter Saturation | If this compound is a substrate for efflux transporters like P-glycoprotein, variability in transporter expression and activity can lead to inconsistent absorption. Co-administer with a known P-gp inhibitor in a preclinical setting to investigate this. |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution of Components: Dissolve this compound and the selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting film or powder in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the ASD for drug content, amorphous nature (via XRPD or DSC), and dissolution performance.
Protocol 2: Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the this compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking. d. At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Apparent Permeability (Papp) Calculation: Calculate the Papp value to assess the permeability of this compound across the Caco-2 monolayer.
Visualizations
Caption: Workflow for developing and evaluating oral formulations of this compound.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
Rugocrixan assay variability and reproducibility
Welcome to the Technical Support Center for Rugocrixan assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining reliable and reproducible results in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key assays used to characterize this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its interaction with the CX3CR1 receptor.
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as AZD8797 or KAND567, is an orally bioavailable, selective, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2] Its primary mechanism of action is to bind to an allosteric site on the CX3CR1 receptor, distinct from the binding site of the endogenous ligand, fractalkine (CX3CL1).[1][3] This binding event induces a conformational change in the receptor that prevents the binding of fractalkine and subsequently blocks CX3CR1-mediated signaling pathways.[1][3] This inhibition of signaling has potential therapeutic applications in inflammatory diseases, cancer, and cardiovascular conditions.[1][4]
Q2: How does the allosteric and non-competitive nature of this compound affect assay design and data interpretation?
The allosteric and non-competitive properties of this compound are critical considerations for assay design and data interpretation. Unlike competitive antagonists that directly compete with the orthosteric ligand for the same binding site, this compound's effects are not overcome by increasing concentrations of the agonist (fractalkine).[5] This can manifest in assays as a depression of the maximal response of the agonist, rather than a rightward shift in the agonist's potency (EC50).[5][6] When designing experiments, it is crucial to include a full concentration-response curve of the agonist in the presence of various concentrations of this compound to fully characterize its modulatory effects.[7]
Q3: Which assays are most commonly used to characterize the activity of this compound?
Several key in vitro assays are used to characterize the pharmacological profile of this compound:
-
Radioligand Binding Assays: These assays directly measure the binding of radiolabeled ligands to the CX3CR1 receptor to determine binding affinities (Ki) and receptor density (Bmax).[8][9]
-
[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G proteins coupled to the CX3CR1 receptor, providing insights into the agonist and antagonist properties of compounds.[10][11]
-
β-Arrestin Recruitment Assays: These assays assess the recruitment of β-arrestin to the activated CX3CR1 receptor, a key event in GPCR desensitization and signaling.[12][13]
-
Flow Adhesion Assays: This cell-based functional assay evaluates the ability of this compound to block the adhesion of CX3CR1-expressing cells to a surface coated with fractalkine, mimicking a key physiological function.[1][14]
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during this compound assays.
A. Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" or has degraded. 4. Filter plates are not properly pre-treated. | 1. Use a radioligand concentration at or below its Kd.[15] 2. Optimize the number and volume of wash steps with ice-cold buffer.[1] 3. Use fresh, high-quality radioligand. Consider adding a small amount of BSA to the assay buffer. 4. Pre-soak filter plates in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter. |
| Low specific binding | 1. Low receptor expression in the cell membrane preparation. 2. Inactive radioligand. 3. Insufficient incubation time to reach equilibrium. 4. Incorrect buffer composition. | 1. Use a cell line with confirmed high expression of CX3CR1 or prepare membranes from tissues known to express the receptor. 2. Verify the activity of the radioligand with a known standard. 3. Determine the optimal incubation time by performing an association kinetics experiment.[16] 4. Ensure the buffer pH and ionic strength are optimized for the receptor. |
| Inconsistent results between experiments | 1. Variability in membrane preparation. 2. Inconsistent cell passage number. 3. Pipetting errors. 4. Temperature fluctuations during incubation. | 1. Standardize the membrane preparation protocol and store aliquots at -80°C. 2. Use cells within a defined passage number range for all experiments.[17] 3. Calibrate pipettes regularly and use appropriate techniques for small volumes.[1] 4. Use a temperature-controlled incubator and ensure uniform heating of all samples. |
| Unexpected curve shapes with this compound | 1. Allosteric modulation. 2. Ligand depletion. | 1. As a non-competitive antagonist, this compound is expected to decrease the Bmax of the radiolabeled agonist without significantly affecting the Kd.[9] 2. Ensure that the total receptor concentration is well below the Kd of the radioligand to avoid ligand depletion, which can distort the binding curve.[9] |
B. [³⁵S]GTPγS Binding Assays
| Problem | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio | 1. Low receptor-G protein coupling efficiency. 2. Suboptimal GDP concentration. 3. Inappropriate concentration of Mg²⁺ ions. 4. Low specific activity of [³⁵S]GTPγS. | 1. Use a cell line with robust CX3CR1 expression and coupling to Gi/o proteins.[18] 2. Optimize the GDP concentration; higher concentrations can reduce basal binding but may also inhibit agonist-stimulated binding.[10] 3. Mg²⁺ is essential for agonist-stimulated binding; optimize its concentration.[10] 4. Use high-quality [³⁵S]GTPγS. |
| High basal [³⁵S]GTPγS binding | 1. Constitutive receptor activity. 2. Presence of other activated GPCRs in the membrane preparation. 3. Contamination of reagents. | 1. Some GPCRs exhibit agonist-independent activity. If possible, use an inverse agonist to reduce basal signal.[1] 2. Use a cell line specifically expressing CX3CR1 to minimize off-target effects. 3. Use fresh, high-purity reagents. |
| This compound shows partial agonist activity | 1. Ligand-biased signaling. 2. Assay conditions favoring an active receptor conformation. | 1. This compound has been reported to show weak Gαi-dependent agonism in some assay formats (e.g., DMR).[17] This highlights the importance of using multiple orthogonal assays to fully characterize its activity. 2. Vary assay parameters such as buffer composition and temperature to see if the partial agonism is context-dependent. |
| Variability in Emax and EC50 values | 1. Inconsistent membrane protein concentration. 2. Incubation time not at equilibrium. 3. Allosteric effects of this compound. | 1. Accurately determine and use a consistent amount of membrane protein in each well. 2. Ensure the incubation time is sufficient for the reaction to reach a steady state. 3. As an allosteric modulator, this compound can affect both the potency (EC50) and efficacy (Emax) of the agonist.[3] Carefully analyze the full dose-response curves. |
C. β-Arrestin Recruitment Assays
| Problem | Potential Cause | Recommended Solution |
| Low signal window (agonist stimulation) | 1. Low receptor expression or inefficient coupling to β-arrestin. 2. Suboptimal cell density. 3. Inactive agonist. | 1. Use a validated cell line, such as the PathHunter CHO-K1 CX3CR1 β-Arrestin cell line, which is engineered for this assay.[19][20] 2. Optimize the number of cells seeded per well.[21] 3. Confirm the activity of the fractalkine preparation. |
| High background signal | 1. Autofluorescence/autoluminescence of the compound. 2. Constitutive receptor activity leading to basal β-arrestin recruitment. 3. Overexpression of assay components. | 1. Test this compound alone in the assay to check for interference with the detection method.[17] 2. If significant, this may be a characteristic of the receptor in the chosen cell line. 3. Use a cell line with stable and optimized expression of the tagged receptor and β-arrestin. |
| This compound potentiates agonist response | 1. Positive allosteric modulation of β-arrestin recruitment. | 1. This compound has been observed to positively modulate the CX3CL1 response in a β-arrestin recruitment assay at sub-micromolar concentrations.[9][17] This is a key characteristic of its biased signaling profile. |
| High well-to-well variability | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent compound addition. | 1. Ensure a homogenous cell suspension and use appropriate seeding techniques. 2. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 3. Use calibrated multichannel pipettes or an automated liquid handler for compound addition. |
D. Flow Adhesion Assays
| Problem | Potential Cause | Recommended Solution |
| Low cell adhesion in the positive control | 1. Low CX3CR1 expression on cells. 2. Inactive fractalkine coating. 3. Suboptimal flow rate or shear stress. 4. Poor cell health. | 1. Confirm high CX3CR1 expression on the cell surface using flow cytometry. 2. Use freshly coated plates and ensure proper coating procedure. 3. Optimize the flow rate to achieve physiological shear stress that allows for cell adhesion. 4. Use healthy, viable cells within a low passage number.[22] |
| High background adhesion (non-specific) | 1. "Sticky" cells. 2. Inadequate blocking of the coated surface. 3. Cell clumping. | 1. Wash cells thoroughly before the assay. 2. Ensure the surface is adequately blocked with a protein like BSA. 3. Ensure a single-cell suspension before introducing cells into the flow chamber. |
| Inconsistent adhesion across the flow chamber | 1. Uneven fractalkine coating. 2. Air bubbles in the flow chamber. 3. Non-laminar flow. | 1. Ensure the coating solution is evenly distributed and incubated properly. 2. Carefully prime the flow chamber to remove all air bubbles. 3. Ensure the flow system is set up to generate laminar flow. |
| High variability between replicates | 1. Inconsistent cell numbers. 2. Variability in manual cell counting. 3. Use of primary cells. | 1. Accurately count and use the same number of cells for each replicate. 2. Use automated cell counting software to minimize user bias. 3. When using primary cells, be aware of donor-to-donor variability and include appropriate controls.[22] |
III. Experimental Protocols
This section provides detailed methodologies for the key assays used in the characterization of this compound.
A. Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for the CX3CR1 receptor.
Materials:
-
CHO-hCX3CR1 cell membranes
-
Radiolabeled fractalkine (e.g., ¹²⁵I-CX3CL1)
-
Unlabeled this compound
-
Unlabeled fractalkine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4)
-
96-well filter plates (pre-soaked in 0.5% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well filter plate, add in the following order:
-
Binding buffer
-
This compound dilutions (or vehicle for total binding, or a saturating concentration of unlabeled fractalkine for non-specific binding)
-
CHO-hCX3CR1 cell membranes (typically 5-10 µg of protein per well)
-
Radiolabeled fractalkine (at a concentration near its Kd)
-
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
B. [³⁵S]GTPγS Binding Assay
Objective: To measure the effect of this compound on fractalkine-stimulated G protein activation.
Materials:
-
CHO-hCX3CR1 cell membranes
-
[³⁵S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
Fractalkine
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
GDP (optimized concentration, e.g., 10 µM)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and fractalkine in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
GDP
-
CHO-hCX3CR1 cell membranes (typically 5-10 µg of protein per well)
-
This compound or vehicle
-
Fractalkine or vehicle (for basal binding)
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). For non-specific binding wells, add unlabeled GTPγS (final concentration 10 µM).
-
Incubate the plate with gentle agitation for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Calculate the percent stimulation over basal for each fractalkine concentration in the presence and absence of this compound.
-
Plot the dose-response curves to determine the effect of this compound on the potency (EC50) and efficacy (Emax) of fractalkine.
C. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To measure the effect of this compound on fractalkine-induced β-arrestin recruitment to CX3CR1.
Materials:
-
PathHunter® CHO-K1 CX3CR1 β-Arrestin cells[19]
-
Cell plating medium
-
Fractalkine
-
This compound
-
Assay buffer
-
Detection reagents (as per manufacturer's instructions)
-
White, solid-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Seed the PathHunter® cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and fractalkine in assay buffer.
-
Remove the cell culture medium from the wells.
-
Add this compound dilutions or vehicle to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add fractalkine dilutions to the wells to stimulate the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal as a function of ligand concentration to generate dose-response curves and analyze the modulatory effect of this compound.
IV. Visualizations
Signaling Pathway of CX3CR1 and the Action of this compound
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Radioligand Competition Binding Assay
Caption: Generalized workflow for a radioligand competition binding assay.
Logical Relationship for Troubleshooting High Background in a Functional Assay
Caption: Troubleshooting logic for high background signal in functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trc-p.nl [trc-p.nl]
- 6. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 17. benchchem.com [benchchem.com]
- 18. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 19. PathHunter® eXpress CX3CR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 20. Cellosaurus cell line PathHunter CHO-K1 GCGR beta-arrestin (CVCL_KX11) [cellosaurus.org]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Understanding and managing sources of variability in cell measurements [insights.bio]
- 23. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Control Experiments for Rugocrixan Studies
Welcome to the technical support center for Rugocrixan (also known as AZD8797 or KAND567), a selective, non-competitive allosteric antagonist of the CX3CR1 receptor.[1][2][3] This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, non-competitive, and selective antagonist of the fractalkine receptor, CX3CR1.[3] It allosterically binds to CX3CR1, preventing the binding of its natural ligand, fractalkine (CX3CL1).[2][3] This blockade inhibits CX3CR1-mediated signaling, which plays a key role in inflammation, immune cell recruitment, and cancer cell proliferation.[3]
Q2: How should I prepare this compound for in vitro and in vivo experiments?
A2: this compound solubility can be challenging. For in vitro assays, stock solutions are typically prepared in DMSO. For in vivo studies, various formulations can be used depending on the administration route. Here are some tested solvent systems:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil[1] It is recommended to prepare fresh solutions and use sonication or gentle heating if precipitation occurs.[1]
Q3: What are the appropriate positive and negative controls for a this compound experiment?
A3: The choice of controls is crucial for data interpretation.
-
Positive Control (Agonist): Recombinant CX3CL1 (Fractalkine) should be used to stimulate CX3CR1 and establish a baseline for receptor activation.
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO for in vitro studies) should be tested alone to ensure it does not affect the assay outcome.
-
Negative Control (Cell Line): A cell line that does not express CX3CR1 can be used to confirm that the observed effects are specific to the receptor.
Q4: I am observing high background noise in my functional assay. What could be the cause?
A4: High background in functional assays can stem from several factors:
-
Constitutive Receptor Activity: Some GPCRs exhibit basal activity even without an agonist. If this is the case, consider using an inverse agonist to reduce the baseline signal.
-
Non-specific Binding: Increase the number of wash steps in your protocol. You can also include a high concentration of an unlabeled ligand to block non-specific binding sites.
-
Assay Interference: Components of your assay buffer or the plate itself might be contributing to the background signal. Test different buffer compositions and plate types.[4]
Q5: My dose-response curve for this compound is not a classic sigmoidal shape. What does this mean?
A5: Non-sigmoidal dose-response curves can occur with allosteric modulators like this compound. A bell-shaped curve, for instance, might indicate off-target effects at higher concentrations. Since this compound is a non-competitive antagonist, you may observe a decrease in the maximal response of the agonist without a rightward shift in the EC50, which is characteristic of competitive antagonists.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Cell health and passage number can significantly impact results.
-
Solution:
-
Cell Viability: Always perform a cell viability test (e.g., Trypan Blue exclusion) before starting an experiment.
-
Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered receptor expression and signaling.[4]
-
Contamination: Regularly check for microbial contamination.
-
Problem 2: Low or no response to CX3CL1 stimulation.
-
Possible Cause: Issues with the agonist or receptor expression.
-
Solution:
-
Agonist Activity: Confirm the activity of your recombinant CX3CL1. Use a fresh batch and perform a dose-response curve with a known active lot as a positive control.
-
Receptor Expression: Verify the expression of CX3CR1 in your cell line using techniques like Western blot, qPCR, or flow cytometry.
-
Problem 3: Difficulty interpreting antagonist activity.
-
Possible Cause: The complex nature of allosteric modulation.
-
Solution:
-
Schild Analysis: While traditionally used for competitive antagonists, a modified Schild analysis can provide insights into the nature of the antagonism. A slope that deviates from unity can suggest non-competitive or allosteric interactions.[5][6][7][8]
-
Multiple Assays: Characterize the antagonist activity using a battery of assays that measure different downstream signaling events (e.g., calcium mobilization, β-arrestin recruitment, cell migration) to understand potential ligand bias.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Cell Line/System | Value | Reference |
| Ki | Human | HEK293S cells (¹²⁵I-CX3CL1) | 3.9 nM | [1] |
| Ki | Human | Recombinant CX3CR1 | 4 nM | [1] |
| Ki | Rat | Recombinant CX3CR1 | 7 nM | [1] |
| Ki | Human | CXCR2 (¹²⁵I-IL-8) | 2800 nM | [1] |
| IC₅₀ | Human | B-lymphocyte cell line (Flow adhesion) | 6 nM | [1] |
| IC₅₀ | Human | Whole blood (Flow adhesion) | 300 nM | [1] |
| KB | Human | Recombinant CX3CR1 | 10 nM | [1] |
| KB | Rat | Recombinant CX3CR1 | 29 nM | [1] |
| KB | Mouse | Recombinant CX3CR1 | 54 nM | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is designed to measure the effect of this compound on CX3CL1-induced intracellular calcium release in cells expressing CX3CR1.
Materials:
-
HEK293 cells stably expressing human CX3CR1
-
Assay plates (black, clear-bottom, 96-well)
-
Fluo-4 AM calcium indicator dye
-
Recombinant human CX3CL1
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injector
Procedure:
-
Cell Plating: Seed the CX3CR1-expressing cells into the 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of CX3CL1 at a concentration that gives a maximal response (e.g., EC₈₀).
-
Antagonist Incubation: Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include vehicle-only wells as a control.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Inject the CX3CL1 solution into the wells and continue recording the fluorescence signal for 60-180 seconds.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot the response against the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block CX3CL1-induced recruitment of β-arrestin to the CX3CR1 receptor. This protocol is based on the DiscoverX PathHunter® assay.[10]
Materials:
-
PathHunter® CX3CR1 CHO-K1 β-Arrestin GPCR Assay kit
-
Recombinant human CX3CL1
-
This compound
-
Assay plates (white, solid-bottom, 96-well)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® CX3CR1 cells in the provided assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Also prepare a stock of CX3CL1 at its EC₈₀ concentration.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the CX3CL1 solution to the wells and incubate for 90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the this compound concentration to determine the IC₅₀.
Visualizations
Signaling Pathways
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for assessing this compound's inhibitory activity.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Schild equation - Wikipedia [en.wikipedia.org]
- 8. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with conflicting data in Rugocrixan research
Welcome to the technical support center for Rugocrixan. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this compound research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address conflicting data and common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a paradoxical pro-survival effect (increased proliferation) instead of the expected apoptosis in our cancer cell lines after this compound treatment. What is the cause?
A1: This is a critical observation reported by several labs and appears to be context-dependent, specifically related to cell culture conditions. The leading hypothesis is a metabolic switch in cancer cells.
-
High Glucose Conditions: In media with high glucose concentrations, cancer cells can engage in aerobic glycolysis (the Warburg effect). This altered metabolic state can activate pro-survival pathways downstream of the GFRA receptor that run parallel to the targeted KAP7 pathway. When this compound inhibits the primary KAP7 apoptosis signal, these pro-survival signals can become dominant, leading to increased proliferation.
-
Troubleshooting Steps:
-
Analyze Media Composition: Carefully document and compare the glucose and serum concentrations in your cell culture medium with those used in studies reporting successful apoptosis.
-
Test Under Varied Glucose: Culture your pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) in media with physiological glucose levels (5 mM) versus high glucose levels (25 mM) and repeat the this compound dose-response experiment.
-
Use Orthogonal Assays: Confirm cell viability with multiple methods. A metabolic assay like MTT or MTS measures metabolic activity, which could be misleading if the drug alters the metabolic state.[1][2][3] Use a direct measure of apoptosis, such as Annexin V/PI staining analyzed by flow cytometry, to distinguish between apoptosis and changes in proliferation.[4]
-
Q2: Our measured IC50 values for this compound are highly variable and inconsistent between experiments. Why is this happening?
A2: IC50 value variability is a common issue in kinase inhibitor studies and can stem from several factors.[5][6] For this compound, this is often linked to both technical execution and the biological context mentioned in Q1.
-
Inconsistent Experimental Conditions: Minor variations in cell seeding density, incubation time, or the concentration of solvents like DMSO can significantly impact results.[7][8]
-
Assay Choice: As mentioned above, metabolic assays (MTT, MTS, WST-8, resazurin) can be confounded by the metabolic effects of this compound under different media conditions.[1][3] An ATP-based assay (e.g., CellTiter-Glo®) measures ATP as a marker of viable cells and can also be affected by metabolic shifts.[2][3]
-
Cell Line Passage Number: High-passage number cell lines can undergo genetic drift, leading to changes in the expression of GFRA, KAP7, or other compensatory signaling proteins.
-
Troubleshooting Workflow: Follow a systematic approach to identify the source of variability.
Q3: Could the paradoxical pro-survival effect be due to off-target activity of this compound?
A3: While this compound is designed for selectivity, off-target effects are a possibility with any kinase inhibitor and should be investigated, especially when unexpected phenotypes arise.[9][10]
-
Kinome Profiling: The most definitive way to assess this is to perform a kinome-wide selectivity screen to identify other kinases that this compound may inhibit.[6][11]
-
Dose-Response Discrepancy: A significant gap between the IC50 for KAP7 inhibition (target engagement) and the IC50 for the cellular phenotype (e.g., proliferation) can suggest off-target effects.[7]
-
Structurally Unrelated Inhibitors: Use a different, structurally unrelated KAP7 inhibitor as a control.[6] If this second inhibitor also causes the pro-survival effect under high glucose, the phenotype is more likely an on-target effect related to the pathway's biology. If not, an off-target effect of this compound is more probable.
Data Presentation: Conflicting IC50 Values
The table below summarizes hypothetical IC50 data from different experimental conditions, illustrating the conflicting results that researchers may encounter.
| Study / Condition | Cell Line | Culture Medium | Viability Assay | This compound IC50 (µM) |
| Study A | PANC-1 | High Glucose (25 mM), 10% FBS | MTT | > 50 (Pro-survival observed) |
| Study B | PANC-1 | Physiological Glucose (5 mM), 10% FBS | MTT | 2.5 |
| Study C (Control) | PANC-1 | High Glucose (25 mM), 10% FBS | Annexin V / PI | 3.1 |
| Study D (Control) | PANC-1 | Physiological Glucose (5 mM), 10% FBS | Annexin V / PI | 2.8 |
Key Experimental Protocols
To help standardize procedures and resolve discrepancies, we provide a detailed methodology for a crucial assay.
Protocol: Apoptosis Assessment by Annexin V/PI Staining
This protocol is designed to specifically quantify apoptosis and necrosis, bypassing the potential artifacts of metabolic assays.
-
Cell Seeding: Plate pancreatic cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium (either high- or low-glucose) containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Cell Harvest:
-
Collect the cell culture supernatant, which contains detached, potentially apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization.
-
Combine the detached cells with their corresponding supernatant, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V negative / PI negative: Live cells
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
-
Visualizing the Mechanism of Conflict
GFRA Signaling Pathway
The following diagram illustrates the proposed dual signaling pathway downstream of the GFRA receptor, providing a model for the conflicting effects of this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Rugocrixan in Cell Viability Assays
Welcome to the technical support center for researchers utilizing Rugocrixan in cell viability and cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, non-competitive, and selective antagonist of the fractalkine receptor (CX3CR1).[1] By binding to CX3CR1, this compound blocks the binding of its ligand, fractalkine (CX3CL1), thereby inhibiting CX3CR1-mediated signaling pathways.[1] This can prevent the proliferation of cancer cells that express CX3CR1 and may also interfere with DNA repair processes, potentially increasing cancer cell sensitivity to DNA-damaging agents.[1]
Q2: In which cell lines can I expect to see an effect with this compound?
A2: The effects of this compound are dependent on the expression of its target, the CX3CR1 receptor. Therefore, cell lines with moderate to high expression of CX3CR1 are more likely to show a response. It is crucial to verify CX3CR1 expression in your cell line of choice via methods such as qPCR, western blot, or flow cytometry before initiating cell viability experiments.
Q3: What is the recommended solvent for this compound?
A3: Based on available data, this compound can be dissolved in DMSO. For in vitro experiments, a common stock concentration is 10 mM in 100% DMSO. Further dilutions to working concentrations should be made in cell culture medium. Be mindful of the final DMSO concentration in your assay, as it can independently affect cell viability.[2][3]
Q4: What is the stability of this compound in solution?
A4: For optimal results, it is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment. If you need to store diluted solutions, aliquot and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability | Low or no CX3CR1 expression in the cell line. | Confirm CX3CR1 expression using a reliable method (e.g., qPCR, Western Blot, Flow Cytometry). Select a cell line with known CX3CR1 expression as a positive control. |
| Incorrect drug concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line. | |
| Insufficient incubation time. | Optimize the incubation time. Depending on the cell line and the assay, effects may only be apparent after 24, 48, or 72 hours of treatment. | |
| Drug inactivity. | Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock. | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation.[4] Fill the peripheral wells with sterile PBS or water. | |
| Inconsistent drug dilution. | Prepare a master mix of the drug dilution to add to the wells to minimize pipetting errors. | |
| Inconsistent results with different viability assays | Assay-specific interference. | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT reduction by antioxidant compounds).[5] It is advisable to confirm results using an orthogonal method (e.g., a dye-exclusion method like Trypan Blue or a real-time metabolic assay). |
| Different cellular processes being measured. | Be aware of what each assay measures. For example, MTT/XTT assays measure metabolic activity, while crystal violet staining measures cell number. A compound might affect metabolism without causing immediate cell death. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-based Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line expressing CX3CR1.
Materials:
-
CX3CR1-expressing cancer cell line
-
Complete cell culture medium
-
This compound (powder)
-
DMSO
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of Resazurin in PBS or serum-free medium.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Subtract the background fluorescence (wells with medium and Resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Facebook [cancer.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling Rugocrixan
Rugocrixan Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of this compound.
General Information
This compound is a potent and selective small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme, specifically targeting the V617F mutation commonly found in myeloproliferative neoplasms. Its high specificity and efficacy make it a valuable tool for in vitro and in vivo studies of JAK-STAT signaling pathways and associated pathologies.
Chemical Properties:
-
Molecular Formula: C₂₂H₂₅N₅O₂
-
Molecular Weight: 391.47 g/mol
-
Appearance: Off-white to pale yellow crystalline solid
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. Below are the recommended storage conditions for both the solid compound and solutions.
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Solvent | Stability | Notes |
|---|---|---|---|---|
| Solid (Lyophilized Powder) | -20°C | N/A | ≥ 24 months | Protect from light and moisture. |
| Solid (Lyophilized Powder) | 4°C | N/A | ≤ 6 months | For short-term storage only. |
| Stock Solution (10 mM) | -80°C | DMSO | ≥ 12 months | Avoid repeated freeze-thaw cycles. |
| Stock Solution (10 mM) | -20°C | DMSO | ≤ 3 months | Aliquot to minimize freeze-thaw cycles. |
| Working Solution (Aqueous) | 4°C | Cell Culture Media | ≤ 24 hours | Prepare fresh before each experiment. |
Solution Preparation and Handling
Adherence to proper handling procedures is essential for accurate and reproducible experimental results.
Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
To make a 10 mM stock solution, add 255.45 µL of anhydrous DMSO to 1 mg of this compound powder.
-
Vortex gently for 1-2 minutes until the solid is completely dissolved. Sonication in a water bath for 5 minutes can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes and store at -80°C.
Preparing Working Solutions:
-
For cell-based assays, dilute the 10 mM DMSO stock solution directly into pre-warmed cell culture media to the desired final concentration.
-
The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Always prepare working solutions fresh for each experiment and do not store them for future use.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
Q: I am observing lower-than-expected potency or inconsistent results in my cell-based assay. What could be the cause?
A: Inconsistent results or reduced potency can stem from several factors:
-
Compound Degradation: Ensure that stock solutions have not been subjected to more than 2-3 freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from the solid powder. Verify that the compound has been stored protected from light.
-
Inaccurate Concentration: Re-verify the calculations used for preparing your stock and working solutions. Use calibrated pipettes for accurate liquid handling.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density for each experiment. Cellular response to inhibitors can be highly dependent on confluency and metabolic state.
-
Assay Interference: The presence of high serum concentrations in the culture media can sometimes reduce the effective concentration of the inhibitor due to protein binding. Consider reducing the serum percentage during the treatment period if your cell line allows.
Q: this compound powder is difficult to dissolve in DMSO. What should I do?
A: If you encounter solubility issues, try the following:
-
Gentle Warming: Warm the solution to 37°C for 5-10 minutes. Do not overheat, as this can degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of many small molecules.
Q: I am seeing significant cell death in my control group treated with the vehicle (DMSO). How can I fix this?
A: Vehicle-induced toxicity is a common issue.
-
Lower DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.1%. Some sensitive cell lines may require even lower concentrations (e.g., 0.05%). Perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.
-
Even Distribution: Ensure the DMSO-containing working solution is mixed thoroughly but gently into the culture medium before adding it to the cells to avoid localized high concentrations.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for in vivo studies?
A: For in vivo administration, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal formulation may vary depending on the animal model and route of administration. A tolerability study is highly recommended prior to beginning efficacy experiments.
Q: Is this compound light-sensitive?
A: Yes, this compound is moderately sensitive to light. Both the solid powder and solutions should be stored in amber vials or tubes wrapped in foil to protect them from light exposure, which can cause gradual degradation.
Q: Can I use solvents other than DMSO to prepare stock solutions?
A: DMSO is the recommended solvent due to the high solubility and stability of this compound. While solubility in ethanol (B145695) is limited, it can be used for specific applications where DMSO is not suitable. Please refer to the solubility data below.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
|---|---|
| DMSO | ≥ 50 mg/mL (≥ 127.7 mM) |
| Ethanol | ≈ 5 mg/mL (≈ 12.8 mM) |
| Water | < 0.1 mg/mL (Insoluble) |
| PBS (pH 7.2) | < 0.1 mg/mL (Insoluble) |
Key Experimental Protocol: In Vitro JAK2 Kinase Assay
This protocol outlines a method to determine the inhibitory activity of this compound on recombinant human JAK2 (V617F) enzyme.
Materials:
-
Recombinant human JAK2 (V617F) enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., UBE2L3 (C-terminal peptide))
-
This compound (serial dilutions prepared from 10 mM DMSO stock)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white assay plates
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay well should not exceed 0.5%.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the JAK2 enzyme and peptide substrate in kinase buffer.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration equal to the Km for the enzyme).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations
Below are diagrams illustrating a key signaling pathway and a standard experimental workflow involving this compound.
Rugocrixan Selectivity Profiling: A Technical Support Guide
This technical support center provides comprehensive information for researchers, scientists, and drug development professionals working with Rugocrixan (also known as AZD8797 or KAND567). This guide details the selectivity profile, experimental protocols, and troubleshooting advice to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the human C-X3-C motif chemokine receptor 1 (CX3CR1), also known as the fractalkine receptor.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an allosteric, non-competitive antagonist of the CX3CR1 receptor.[1][2] This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, fractalkine (CX3CL1), and inhibits receptor activation without competing with the natural ligand.
Q3: Is this compound selective for CX3CR1?
A3: this compound displays high selectivity for CX3CR1 over the C-X-C motif chemokine receptor 2 (CXCR2).[2] For a more detailed selectivity profile, please refer to the data tables below.
Q4: What are the known synonyms for this compound?
A4: this compound is also known by the development codes AZD8797 and KAND567.[2]
Q5: In which species has the activity of this compound been characterized?
A5: The activity of this compound has been characterized in human, rat, and mouse models, with the highest potency observed for the human CX3CR1 receptor.[2]
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | Species | Assay Type | Ligand | Parameter | Value (nM) | Reference |
| CX3CR1 | Human | Radioligand Binding | ¹²⁵I-CX3CL1 | Kᵢ | 3.9 | [2] |
| CXCR2 | Human | Radioligand Binding | - | Kᵢ | 2800 | [2] |
| CX3CR1 | Human | Equilibrium Dissociation | ¹²⁵I-CX3CL1 | K₋ | 10 | [2] |
| CX3CR1 | Rat | Radioligand Binding | ¹²⁵I-CX3CL1 | Kᵢ | 7 | [2] |
| CX3CR1 | Rat | Equilibrium Dissociation | ¹²⁵I-CX3CL1 | K₋ | 29 | [2] |
| CX3CR1 | Mouse | Equilibrium Dissociation | ¹²⁵I-CX3CL1 | K₋ | 54 | [2] |
Table 2: this compound Functional Activity
| Assay Type | Cell Line/System | Species | Agonist | Parameter | Value (nM) | Reference |
| Flow Adhesion | B-lymphocyte cell line | Human | Fractalkine (CX3CL1) | IC₅₀ | 6 | [2] |
| Flow Adhesion | Whole Blood | Human | Fractalkine (CX3CL1) | IC₅₀ | 300 | [2] |
| G-protein Activation | [³⁵S]GTPγS accumulation | - | - | - | Activity Prevented | [2] |
| β-arrestin Recruitment | - | - | CX3CL1 | Positive Modulator | Sub-micromolar | [2] |
Experimental Protocols
Radioligand Binding Assay for CX3CR1
Objective: To determine the binding affinity (Kᵢ) of this compound for the CX3CR1 receptor.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing human CX3CR1 (e.g., HEK293 or CHO cells).
-
¹²⁵I-labeled fractalkine (¹²⁵I-CX3CL1) as the radioligand.
-
This compound at a range of concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add cell membranes, ¹²⁵I-CX3CL1 (at a concentration close to its K₋), and varying concentrations of this compound or vehicle control.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled fractalkine) from the total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonism of this compound on CX3CR1-mediated G-protein activation.
Materials:
-
Cell membranes expressing CX3CR1.
-
[³⁵S]GTPγS.
-
GDP.
-
Fractalkine (CX3CL1) as the agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with this compound or vehicle for 15-30 minutes at 30°C.
-
Add GDP to each well.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and fractalkine.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the inhibitory effect of this compound on fractalkine-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound selectivity profiling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding in radioligand assay | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with filters or plates. | 1. Use a radioligand concentration at or below the K₋. 2. Increase the number of wash steps and use ice-cold wash buffer. 3. Pre-treat filters with polyethyleneimine (PEI) and include BSA in the binding buffer. |
| Low signal-to-noise ratio in [³⁵S]GTPγS assay | 1. Low receptor expression in cell membranes. 2. Suboptimal GDP or Mg²⁺ concentration. 3. Inactive agonist. | 1. Use a cell line with higher CX3CR1 expression or prepare membranes from a transiently transfected system with high expression. 2. Optimize the concentrations of GDP and Mg²⁺ for your specific membrane preparation. 3. Use a fresh, validated batch of fractalkine (CX3CL1). |
| Variability between replicate wells | 1. Inconsistent pipetting. 2. Cell membranes not homogenously resuspended. 3. Temperature fluctuations during incubation. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Vortex the membrane preparation gently before each pipetting step. 3. Use a temperature-controlled incubator and ensure even temperature distribution across the plate. |
| This compound shows lower potency than expected | 1. Issues with compound solubility or stability. 2. Incorrect concentration of the agonist in functional assays. 3. Assay conditions not optimized for an allosteric modulator. | 1. Prepare fresh stock solutions of this compound and verify its solubility in the assay buffer. 2. Use a concentration of fractalkine that gives a submaximal response (e.g., EC₈₀) to allow for inhibition. 3. Allosteric modulators can be sensitive to incubation times and the presence of the orthosteric ligand. Consider pre-incubating with this compound before adding the agonist. |
References
Validation & Comparative
A Comparative Guide to Rugocrixan and Other CX3CR1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rugocrixan (also known as AZD8797 or KAND567) with other CX3CR1 antagonists, supported by available experimental data. The information is presented to facilitate informed decisions in research and development involving the CX3CL1/CX3CR1 axis.
The C-X3-C motif chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), play a crucial role in mediating the migration and adhesion of various immune cells. This signaling pathway is implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer, making CX3CR1 an attractive therapeutic target.[1][2] This guide focuses on this compound, a potent and selective non-competitive allosteric antagonist of CX3CR1, and compares its performance with other notable antagonists, including the small molecule JMS-17-2, the engineered chemokine analog F1, and the monoclonal antibody E6011.
Performance Comparison of CX3CR1 Antagonists
The following tables summarize the available quantitative data for this compound and other CX3CR1 antagonists. It is important to note that these values were determined in different studies and under varying experimental conditions, which should be considered when making direct comparisons.
In Vitro Binding Affinity and Potency
| Antagonist | Target | Assay Type | Kᵢ (nM) | Kₑ (nM) | IC₅₀ (nM) | Cell Type/System | Reference |
| This compound (AZD8797) | human CX3CR1 | Radioligand Binding ([¹²⁵I]-CX3CL1) | 3.9, 4 | 10 | - | HEK293S cells, CHO-hCX3CR1 membranes | [3],[4] |
| rat CX3CR1 | Radioligand Binding | 7 | 29 | - | - | [3],[4] | |
| mouse CX3CR1 | Radioligand Binding | - | 54 | - | - | [3] | |
| human CX3CR1 | Flow Adhesion | - | - | 6 | B-lymphocyte cell line | [3] | |
| human CX3CR1 | Flow Adhesion | - | - | 300 | Human whole blood | [3] | |
| human CXCR2 | Radioligand Binding ([¹²⁵I]-IL-8) | 2800 | - | - | HEK293S cells | [3] | |
| JMS-17-2 | human CX3CR1 | pERK Inhibition | - | - | 0.32 | SKBR3 breast cancer cells | [5] |
| human CX3CR1 | Chemotaxis | - | - | ~10 | - | [5] | |
| F1 | human CX3CR1 | Calcium Flux Inhibition | - | - | 5-50 | CX3CR1-expressing primary cells | |
| human CX3CR1 | Chemotaxis Inhibition | - | - | 5-50 | CX3CR1-expressing primary cells | ||
| E6011 (Antibody) | human CX3CL1 | - | - | - | - | - |
Kᵢ: Inhibitor constant; Kₑ: Equilibrium dissociation constant; IC₅₀: Half-maximal inhibitory concentration.
Pharmacokinetic Properties
| Antagonist | Species | Route of Administration | Dose | Key Parameters | Reference |
| This compound (AZD8797) | Rat | Oral (p.o.) | - | Oral Bioavailability: 39%, t₁/₂: 2.7 h | [4] |
| Rat | Intravenous (i.v.) | - | t₁/₂: 1.9 h | [4] | |
| JMS-17-2 | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Blood concentration at 1h: 89 ng/mL (210 nM) | [6] |
t₁/₂: Half-life.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Competition Binding Assay
This protocol is a synthesized methodology based on established practices for determining the binding affinity of a test compound to CX3CR1.[7][8]
Objective: To determine the inhibitor constant (Kᵢ) of a test compound for CX3CR1 by measuring its ability to compete with a radiolabeled ligand ([¹²⁵I]-CX3CL1).
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing human CX3CR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CX3CL1.
-
Test Compound: Unlabeled CX3CR1 antagonist (e.g., this compound).
-
Non-specific Binding Control: A high concentration of unlabeled CX3CL1.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CX3CR1-expressing cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes (typically 5-10 µg protein), a fixed concentration of [¹²⁵I]-CX3CL1 (usually at or near its Kₑ value), and binding buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]-CX3CL1, and a saturating concentration of unlabeled CX3CL1 (e.g., 1 µM).
-
Competition: Cell membranes, [¹²⁵I]-CX3CL1, and a range of concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Radioligand Competition Binding Assay Workflow
Chemotaxis Assay (Boyden Chamber/Transwell)
This protocol is a generalized procedure for assessing the ability of a compound to inhibit CX3CL1-induced cell migration.[9][10][11]
Objective: To measure the inhibitory effect of a CX3CR1 antagonist on the chemotactic response of CX3CR1-expressing cells towards a CX3CL1 gradient.
Materials:
-
Cells: A cell line or primary cells expressing CX3CR1 (e.g., monocytes, lymphocytes, or a transfected cell line).
-
Chemoattractant: Recombinant human CX3CL1.
-
Test Compound: CX3CR1 antagonist.
-
Assay Medium: Serum-free or low-serum cell culture medium.
-
Transwell inserts: With a pore size appropriate for the cells being used (typically 3-8 µm).
-
24-well plates.
-
Staining solution: (e.g., Crystal Violet or a fluorescent dye like DAPI).
-
Microscope for cell counting.
Procedure:
-
Cell Preparation: Culture CX3CR1-expressing cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in assay medium at a defined concentration (e.g., 1 x 10⁶ cells/mL).
-
Assay Setup:
-
In the lower chamber of a 24-well plate, add assay medium containing CX3CL1 (chemoattractant). Include a negative control with assay medium alone.
-
In a separate tube, pre-incubate the cell suspension with different concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (typically 2-4 hours). The optimal time should be determined empirically.
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Staining of Migrated Cells:
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
Stain the cells with a staining solution (e.g., 0.1% Crystal Violet in 20% methanol) for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of the test compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Chemotaxis Assay (Boyden Chamber) Workflow
CX3CR1 Signaling Pathway
Upon binding of its ligand, CX3CL1, the G-protein coupled receptor CX3CR1 activates several downstream signaling cascades. These pathways are integral to the cellular responses mediated by this axis, including cell migration, adhesion, and survival. The diagram below illustrates the major signaling pathways initiated by CX3CR1 activation.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 6. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 10. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 11. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Rugocrixan and AZD0233: Efficacy and Mechanism of Action
For Immediate Release
Shanghai, China – December 19, 2025 – In the rapidly evolving landscape of therapies targeting the CX3CR1 pathway, two notable antagonists, Rugocrixan (also known as AZD8797 and KAND567) and AZD0233, have emerged as key candidates with distinct profiles. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals. Both molecules are selective antagonists of the C-X3-C motif chemokine receptor 1 (CX3CR1), a key regulator of immune cell migration and inflammation.
Mechanism of Action: Targeting the Fractalkine Pathway
This compound and AZD0233 exert their therapeutic effects by inhibiting the CX3CL1 (fractalkine)/CX3CR1 signaling axis. This pathway is pivotal in mediating the migration and adhesion of leukocytes, including monocytes and T-cells, to sites of inflammation.[1] By blocking CX3CR1, these antagonists prevent the recruitment of these immune cells, thereby mitigating inflammatory responses implicated in various diseases.[2] this compound is characterized as an allosteric and non-competitive antagonist of the human CX3CR1 receptor.[3] AZD0233 is a newer generation oral CX3CR1 antagonist, developed to offer improved physicochemical and metabolic properties compared to its predecessors like this compound.[4][5]
The binding of the ligand CX3CL1 to its receptor CX3CR1 initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) activation leads to the dissociation of Gα and Gβγ subunits, triggering downstream pathways such as PI3K/Akt, MAPK, and JAK/STAT, which are crucial for cell survival, proliferation, and migration.[6][7] Both this compound and AZD0233 are designed to interfere with these processes.
Comparative Efficacy Data
Direct head-to-head preclinical or clinical efficacy data for this compound and AZD0233 in the same disease model are not publicly available. However, data from separate studies in different models provide insights into their respective potencies and therapeutic potential.
In Vitro Potency
The following table summarizes the available in vitro data for both compounds.
| Parameter | This compound (AZD8797) | AZD0233 | Reference |
| Target | CX3CR1 | CX3CR1 | [3][4] |
| Mechanism | Allosteric, non-competitive antagonist | Antagonist | [3][5] |
| IC50 (CX3CR1) | 6 nM (B-lymphocyte cell line) | 37 nM | [3][4] |
| IC50 (hWB flow adhesion) | 300 nM | 1400 nM (leukocytes, physiological flow) | [3][4] |
| Ki (hCX3CR1) | 3.9 nM | Not Reported | [8] |
| Ki (hCXCR2) | 2800 nM | Not Reported | [8] |
Preclinical Efficacy
This compound and AZD0233 have been evaluated in different preclinical models, demonstrating their potential in various inflammatory and cardiovascular conditions.
This compound (AZD8797/KAND567) has shown efficacy in models of neurological inflammation and spinal cord injury.
| Animal Model | Key Findings | Reference |
| Rat Model of Acute Spinal Cord Injury | Improved locomotive recovery, suppressed apoptosis, necrosis, and inflammatory responses. | [9] |
| Chronic-Relapsing Rat Model for Multiple Sclerosis (EAE) | Reduced paralysis, CNS pathology, and incidence of relapses. | [10] |
AZD0233 has been primarily investigated in the context of cardiovascular disease, with a focus on dilated cardiomyopathy.
| Animal Model | Key Findings | Reference |
| Mouse Model of Dilated Cardiomyopathy | Improved cardiac function, reduced macrophages, and fibrotic scar. | [4][5] |
Pharmacokinetic Profile
AZD0233 was developed to have an improved pharmacokinetic profile over earlier CX3CR1 antagonists. The table below presents available pharmacokinetic data for AZD0233.
| Parameter | Mouse | Rat | Dog | Reference |
| Solubility | >944 µM | >944 µM | >944 µM | [4] |
| In Vivo Clearance (mL/min/kg) | 17 | 8.3 | 2.8 | [4] |
| Bioavailability | 62% | 66% | 100% | [4] |
| Volume of Distribution (L/kg) | 1.6 | 1.0 | 0.4 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key preclinical studies for both compounds.
This compound (AZD8797) - Acute Spinal Cord Injury Model
-
Animal Model: Adult rats.
-
Injury Induction: A spinal cord injury (SCI) was induced at the T10 level.
-
Treatment: this compound (80 μg/kg) dissolved in DMSO was administered intraperitoneally once daily. A control group received methylprednisolone (B1676475) (30 mg/kg).
-
Efficacy Assessment: Locomotive recovery was evaluated using the Basso Beattie Bresnahan (BBB) score. Spinal cord tissues were collected for analysis of inflammatory markers (TNF-α, IL-6, IL-1β), apoptosis markers (caspase 3, Bcl-2, Bax), and necrosis.
-
Methodology: Western blotting, ELISA, quantitative PCR, immunofluorescence, and TUNEL staining were employed for molecular and cellular analysis.[9]
AZD0233 - Dilated Cardiomyopathy Model
-
Animal Model: Murine model of dilated cardiomyopathy.
-
Treatment: AZD0233 was administered to the animals. Specific dosing and administration routes from the available abstracts are not detailed.
-
Efficacy Assessment: Cardiac function was evaluated. Heart tissue was analyzed for macrophage infiltration and fibrosis.
-
Methodology: The specific techniques for assessing cardiac function (e.g., echocardiography) and histological analysis are not detailed in the provided abstracts but would be standard for this type of study.[4][5]
Clinical Development Status
This compound (KAND567) has been evaluated in a Phase IIa clinical trial for patients with ST-elevation acute myocardial infarction undergoing percutaneous coronary intervention.[11] It has also been studied in other indications, including oncology.[12][13]
AZD0233 is currently in Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, with an intended therapeutic application for dilated cardiomyopathy.[14][15][16] However, a report mentioned that the first-in-human trial was suspended following an adverse finding in a non-clinical toxicology study, the specifics of which have not been disclosed.[17]
Summary and Future Directions
This compound and AZD0233 are both potent antagonists of the CX3CR1 receptor with demonstrated preclinical efficacy in relevant disease models. This compound has a broader history of investigation across different inflammatory conditions and has progressed to Phase II clinical trials. AZD0233 represents a newer generation compound with an optimized pharmacokinetic profile, primarily being developed for cardiovascular indications.
The direct comparison of these two molecules is challenging due to the lack of head-to-head studies. Future research, including direct comparative preclinical studies and further clinical trial data for AZD0233, will be crucial to fully elucidate their relative therapeutic potential. The continued development of CX3CR1 antagonists holds significant promise for the treatment of a wide range of inflammatory and cardiovascular diseases.
References
- 1. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Astrazeneca’s AZD-0233 for cardiovascular disease | BioWorld [bioworld.com]
- 5. AZD0233: An oral CX3CR1 antagonist in development for the treatment of cardiovascular disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. CX3CL1 (Fractalkine)-CX3CR1 Axis in Inflammation-Induced Angiogenesis and Tumorigenesis [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase IIa Clinical Trial of KAND567, Fractalkine Receptor Inhibitor, in Patients with ST-Elevation Acute Myocardial Infarction after Percutaneous Coronary Intervention - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study to investigate safety, tolerability, and pharmacokinetics of oral AZD0233 compared with placebo in healthy adult participants. [astrazenecaclinicaltrials.com]
- 15. AZD-0233 by AstraZeneca for Dilated Cardiomyopathy: Likelihood of Approval [pharmaceutical-technology.com]
- 16. Dilated Cardiomyopathy Pipeline Drug Insights Report 2025 [delveinsight.com]
- 17. drughunter.com [drughunter.com]
A Head-to-Head In Vitro Comparison of CX3CR1 Antagonists: Rugocrixan and JMS-17-2
In the landscape of CX3CR1-targeted drug discovery, two prominent small molecule antagonists, Rugocrixan (also known as AZD8797 and KAND567) and JMS-17-2, have emerged as critical research tools. Both compounds effectively block the interaction between the chemokine fractalkine (CX3CL1) and its receptor, CX3CR1, a key signaling axis implicated in inflammation, cancer, and neurodegenerative diseases. This guide provides an objective in vitro comparison of this compound and JMS-17-2, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Comparison of In Vitro Activities
The following tables summarize the available quantitative data for this compound and JMS-17-2, highlighting their potency and selectivity as CX3CR1 antagonists in various in vitro assays.
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Radioligand Binding | Human CX3CR1 | Ki | 3.9 nM | [1][2] |
| Radioligand Binding | Rat CX3CR1 | Ki | 7 nM | [1][3] | |
| Flow Adhesion | Human CX3CR1 (B-lymphocyte cell line) | IC50 | 6 nM | [4][5][6] | |
| Flow Adhesion | Human CX3CR1 (whole blood) | IC50 | 300 nM | [4][5][6] | |
| Radioligand Binding | Human CXCR2 | Ki | 2800 nM | [1] | |
| JMS-17-2 | ERK Phosphorylation | Human CX3CR1 | IC50 | 0.32 nM | [7] |
| Chemotaxis | Human CX3CR1 | IC50 | ~10 nM | [8] |
Mechanism of Action
This compound is characterized as an allosteric non-competitive antagonist of CX3CR1.[4][6][9][10] This means it binds to a site on the receptor distinct from the fractalkine binding site, inducing a conformational change that prevents receptor activation. In contrast, while JMS-17-2 is a potent antagonist, its specific binding mode (competitive or non-competitive) is not as extensively detailed in the available literature.
Signaling Pathway and Experimental Workflow
The interaction of fractalkine with CX3CR1 initiates a cascade of intracellular signaling events. Both this compound and JMS-17-2 act to inhibit these downstream pathways.
Caption: CX3CR1 signaling pathway and points of inhibition.
The following diagram illustrates a typical experimental workflow for evaluating the potency of a CX3CR1 antagonist using an ERK phosphorylation assay, a method used to characterize JMS-17-2.
Caption: Workflow for an ERK phosphorylation assay.
Experimental Protocols
Radioligand Binding Assay (for this compound)
This protocol is a generalized representation based on standard methodologies for determining the binding affinity (Ki) of a compound.
-
Membrane Preparation: Membranes are prepared from cells overexpressing human CX3CR1.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-CX3CL1) and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from competition binding curves using the Cheng-Prusoff equation.
Flow Adhesion Assay (for this compound)
This assay measures the ability of a compound to block the adhesion of CX3CR1-expressing cells to a surface coated with CX3CL1 under flow conditions, mimicking physiological blood flow.
-
Microchannel Coating: Microfluidic channels are coated with recombinant human CX3CL1.
-
Cell Preparation: A suspension of CX3CR1-expressing cells (e.g., a B-lymphocyte cell line or whole blood) is prepared and pre-incubated with varying concentrations of this compound.
-
Flow Application: The cell suspension is perfused through the coated microchannels at a defined shear stress.
-
Imaging: The number of adherent cells is quantified by microscopy.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell adhesion against the concentration of this compound.[4][5][6]
ERK Phosphorylation Assay (for JMS-17-2)
This assay quantifies the inhibition of CX3CL1-induced phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector of CX3CR1 signaling.
-
Cell Culture and Starvation: CX3CR1-expressing cells are cultured to sub-confluency and then serum-starved to reduce basal ERK phosphorylation.
-
Antagonist Pre-incubation: Cells are pre-treated with various concentrations of JMS-17-2.
-
Ligand Stimulation: Cells are stimulated with a fixed concentration of CX3CL1 for a short period (typically 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection of Phospho-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are determined using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated, and the IC50 value is determined from the concentration-response curve of JMS-17-2.[8]
Chemotaxis Assay (for JMS-17-2)
This assay assesses the ability of a compound to block the directional migration of cells towards a chemoattractant.
-
Assay Setup: A Boyden chamber or a similar migration plate with a porous membrane is used. The lower chamber contains CX3CL1, and the upper chamber contains CX3CR1-expressing cells pre-incubated with different concentrations of JMS-17-2.
-
Incubation: The plate is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, often by staining and counting or using a fluorescent dye.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of migration against the concentration of JMS-17-2.[8]
Conclusion
Both this compound and JMS-17-2 are potent and valuable tools for studying the role of the CX3CR1/CX3CL1 axis. JMS-17-2 exhibits exceptional potency in functional assays such as ERK phosphorylation, with an IC50 in the sub-nanomolar range. This compound, while also highly potent, has been extensively characterized as an allosteric, non-competitive antagonist, providing a clear mechanistic understanding of its inhibitory action. The choice between these two compounds will depend on the specific requirements of the planned experiments, with considerations for desired potency, mechanism of action, and the specific cellular context being investigated. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (KAND567, AZD8797) | CX3CR1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 9. Facebook [cancer.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Rugocrixan and Anti-Fractalkine Antibody Efficacy
A detailed examination of preclinical and clinical data for two novel therapeutics targeting the CX3CL1/CX3CR1 signaling pathway.
In the landscape of therapeutic development for inflammatory diseases and oncology, the fractalkine/CX3CR1 signaling axis has emerged as a critical target. This pathway, involved in leukocyte trafficking, inflammation, and tumor microenvironment modulation, is the focus of two distinct therapeutic strategies: the small molecule CX3CR1 antagonist, Rugocrixan (also known as KAND567 and AZD8797), and anti-fractalkine monoclonal antibodies, such as E6011. This guide provides a comprehensive comparison of their efficacy based on available preclinical and clinical data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Two Approaches to a Single Pathway
This compound and anti-fractalkine antibodies share the common goal of disrupting the interaction between the chemokine fractalkine (CX3CL1) and its receptor, CX3CR1. However, they achieve this through different mechanisms.
-
This compound is an orally bioavailable, non-competitive allosteric modulator of the CX3CR1 receptor.[1] By binding to a site distinct from the fractalkine binding site, it induces a conformational change in the receptor that prevents its activation by CX3CL1.[1]
-
Anti-fractalkine antibodies , such as E6011, are biologic agents that directly bind to and neutralize the fractalkine ligand, preventing it from interacting with the CX3CR1 receptor.
This fundamental difference in their modality—a small molecule antagonist versus a monoclonal antibody—underpins their distinct pharmacokinetic and pharmacodynamic profiles.
Preclinical Efficacy
Direct preclinical comparisons in the same disease models are limited. However, available data demonstrate the potential of both approaches in relevant disease contexts.
This compound (AZD8797) in Oncology
In an orthotopic murine glioma model, treatment with AZD8797 demonstrated a significant survival benefit.[2][3]
Table 1: Preclinical Efficacy of this compound (AZD8797) in a Murine Glioma Model
| Parameter | Control Group (DMSO) | AZD8797-Treated Group | P-value |
| Median Survival | 22 days | 41 days | 0.005 |
| CX3CR1-Positive Cells in Tumor | 32.3% | 4.0% | < 0.0001 |
| Iba1-Positive Macrophage Infiltration | 32.5% | 14.3% | < 0.0001 |
| CCL2 Expression in Tumor | 69.3% | 29.0% | < 0.0001 |
These results highlight the potent anti-tumor and immunomodulatory effects of CX3CR1 inhibition in the brain tumor microenvironment.[2][3]
Anti-Fractalkine Antibody in Inflammatory Disease
Clinical Efficacy
Clinical trial data for this compound and the anti-fractalkine antibody E6011 are available for different primary indications, reflecting their distinct development paths.
This compound in Cardiovascular Disease and Oncology
FRACTAL Study: ST-Elevation Myocardial Infarction (STEMI)
The Phase IIa FRACTAL study evaluated the safety and efficacy of KAND567 in patients with STEMI undergoing percutaneous coronary intervention. Top-line results indicate a favorable safety profile and signals of cardioprotective effects.[4][5]
Table 2: Clinical Efficacy of this compound (KAND567) in the FRACTAL Study (STEMI)
| Outcome | Placebo Group (n=34) | KAND567 Group (n=37) | P-value |
| Incidence of Left Ventricular (LV) Thrombus | 17.6% | 2.7% | 0.049 |
| Occurrence of Intramyocardial Hemorrhage (IMH) | 55.2% | 35.5% | 0.19 |
KANDOVA Study: Ovarian Cancer
The Phase Ib/IIa KANDOVA study assessed KAND567 in combination with carboplatin (B1684641) in patients with recurrent ovarian cancer. The study met its primary endpoint of safety and tolerability, and also showed promising signals of anti-tumor activity.[3]
Table 3: Clinical Efficacy of this compound (KAND567) in the KANDOVA Study (Ovarian Cancer)
| Outcome | KAND567 + Carboplatin (n=15) |
| Partial Response or Stable Disease (Week 12) | 73% |
| Partial Response or Stable Disease (Week 18) | 53% |
Notably, in patients with high levels of CX3CR1 in their cancer cells, 75% achieved a partial response or stable disease.[3]
Anti-Fractalkine Antibody (E6011) in Rheumatoid Arthritis
E6011 has been most extensively studied in patients with rheumatoid arthritis (RA), demonstrating modest efficacy in patients with an inadequate response to methotrexate.
Table 4: Clinical Efficacy of Anti-Fractalkine Antibody (E6011) in Rheumatoid Arthritis (Phase II Study)
| Response Rate (Week 24) | Placebo (n=54) | E6011 100 mg (n=28) | E6011 200 mg (n=54) | E6011 400/200 mg (n=54) |
| ACR20 | 35.2% | 39.3% | 53.7% | 57.4% |
| ACR50 | 16.7% | 17.9% | 25.9% | 27.8% |
| ACR70 | 5.6% | 14.3% | 11.1% | 13.0% |
| *Statistically significant difference from placebo.[6][7] |
An exploratory subgroup analysis revealed greater efficacy in patients with a higher baseline proportion of CD16+ monocytes, a cell type that highly expresses CX3CR1.[6][7]
Experimental Protocols
Preclinical Murine Glioma Model (AZD8797)
-
Animal Model: 4- to 8-week-old C57BL/6 mice.
-
Tumor Implantation: Orthotopic implantation of 5 × 104 mCherry-Luciferase labeled GL-261 glioma cells into the right frontal lobe.
-
Treatment: Daily intraperitoneal injections of AZD8797 (80 µg/kg) or DMSO (control) for 30 days or until the development of symptomatic tumor burden.
-
Efficacy Endpoints: Overall survival, and immunohistochemical analysis of tumor tissue for CX3CR1, Iba1 (macrophage marker), and CCL2 expression.[2]
FRACTAL Clinical Trial (KAND567)
-
Study Design: A phase IIa, randomized, double-blind, placebo-controlled, multi-center trial.
-
Participants: 71 patients with high-risk ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention.
-
Intervention: Intravenous infusion of KAND567 or placebo for 6 hours, followed by oral administration every 8 hours.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Markers of cardio-protective effects, including inflammatory biomarkers and magnetic resonance imaging (MRI) markers of infarct size and intramyocardial hemorrhage.[4][5]
KANDOVA Clinical Trial (KAND567)
-
Study Design: A phase Ib/IIa, open-label, multi-center study.
-
Participants: 18 patients with recurrent ovarian cancer who had relapsed after carboplatin therapy.
-
Intervention: KAND567 in combination with carboplatin.
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Anti-tumor effect, assessed by Response Evaluation Criteria in Solid Tumors (RECIST 1.1) and Gynecologic Cancer InterGroup (GCIG) criteria.[3]
Phase II Rheumatoid Arthritis Clinical Trial (E6011)
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 190 patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate.
-
Intervention: Subcutaneous injection of placebo or E6011 (100 mg, 200 mg, or 400/200 mg) at weeks 0, 1, and 2, and then every 2 weeks for 24 weeks.
-
Primary Endpoint: American College of Rheumatology 20% improvement (ACR20) response rate at week 12.
-
Secondary Endpoints: ACR20 at week 24, and ACR50 and ACR70 response rates at weeks 12 and 24.[6][7]
Summary and Future Directions
Both this compound and anti-fractalkine antibodies have demonstrated therapeutic potential by targeting the CX3CL1/CX3CR1 axis. The available data suggest that their clinical utility may be tailored to specific disease contexts.
This compound has shown promise in preclinical oncology models and early clinical trials in cardiovascular disease and ovarian cancer. Its oral bioavailability offers a significant advantage in terms of patient convenience.
The anti-fractalkine antibody E6011 has shown modest efficacy in rheumatoid arthritis, particularly in a subset of patients with high expression of CX3CR1 on circulating monocytes.
A direct head-to-head comparison in a clinical setting would be necessary to definitively establish the superior therapeutic approach for a given indication. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from each of these targeted therapies. The continued development of both small molecule inhibitors and monoclonal antibodies targeting the fractalkine pathway will provide valuable insights into the therapeutic potential of modulating this critical signaling axis.
References
- 1. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fractalkine inhibition improves survival and reduces tumor immune cell infiltration in orthotopic murine glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.mfn.se [storage.mfn.se]
- 4. kancera.com [kancera.com]
- 5. kancera.com [kancera.com]
- 6. Efficacy and Safety of E6011, an Anti-Fractalkine Monoclonal Antibody, in Patients With Active Rheumatoid Arthritis With Inadequate Response to Methotrexate: Results of a Randomized, Double-Blind, Placebo-Controlled Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Gold Standard Debate: Is a CX3CR1 Knockout Mouse the Ultimate Control for Rugocrixan Studies?
For researchers in immunology, oncology, and neuroinflammation, the CX3CL1/CX3CR1 signaling axis represents a critical therapeutic target. Rugocrixan (also known as AZD8797 or KAND567), a potent and selective antagonist of the CX3CR1 receptor, has emerged as a promising clinical candidate.[1][2][3] As with any targeted therapy, rigorous preclinical evaluation is paramount, raising a crucial question for study design: Is the CX3CR1 knockout mouse the most appropriate negative control for in vivo studies of this compound? This guide provides a comprehensive comparison of pharmacological blockade with this compound versus genetic deletion of CX3CR1, offering researchers the data and protocols needed to make informed decisions for their experimental designs.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Antagonist) | CX3CR1 Knockout Mouse (Genetic Control) |
| Mechanism of Action | Non-competitive, allosteric antagonist of CX3CR1.[1][4] | Complete absence of CX3CR1 protein expression. |
| Selectivity | Highly selective for CX3CR1.[4] | Specific to the Cx3cr1 gene. |
| Temporal Control | Acute and reversible inhibition of CX3CR1 function. | Constitutive, lifelong absence of CX3CR1. |
| Compensatory Mechanisms | Less likely to induce long-term compensatory changes. | Potential for developmental compensation by other signaling pathways.[5] |
| Off-Target Effects | Potential for unforeseen off-target pharmacological effects. | No off-target effects in the traditional sense, but the complete absence of the receptor can have broad physiological consequences. |
| Translational Relevance | More closely mimics the clinical application of a therapeutic drug. | Provides a fundamental understanding of the receptor's role but may not fully reflect the effect of a therapeutic intervention in adults. |
| Species Specificity | Potency can vary between species (e.g., higher potency for human and rat CX3CR1 compared to mouse).[5] | Not applicable. |
Delving Deeper: Key Considerations for Study Design
The choice between a pharmacological and a genetic control is not merely a matter of convenience; it can fundamentally influence the interpretation of experimental results.
The Case for the CX3CR1 Knockout Mouse:
A CX3CR1 knockout mouse offers the most definitive confirmation that the observed effects of a treatment are mediated through the intended target. The complete ablation of the receptor eliminates any ambiguity related to incomplete receptor blockade or off-target effects of a small molecule inhibitor. Studies utilizing these mice have been instrumental in elucidating the fundamental role of the CX3CL1/CX3CR1 axis in various pathological processes, including atherosclerosis and neuropathic pain.[6]
However, the constitutive nature of the knockout can lead to developmental compensation, where other signaling pathways are upregulated to maintain homeostasis. This can mask the true effect of acute receptor blockade in an adult organism. For instance, in a model of experimental autoimmune encephalomyelitis (EAE), CX3CR1 knockout mice exhibited enhanced migration of myeloid cells into the central nervous system, a finding that contrasts with the reduced leukocyte infiltration observed with pharmacological inhibition by AZD8797 in rats.[5] This discrepancy highlights the potential for divergent outcomes between genetic and pharmacological approaches.
The Argument for this compound with a Wild-Type Control:
Using this compound in wild-type animals more closely mirrors the clinical scenario where a drug is administered to a patient with a fully developed biological system. This approach provides a more direct assessment of the therapeutic potential of the drug. Furthermore, it avoids the confounding factor of developmental compensation that can occur in knockout models.
The primary concern with a pharmacological approach is the potential for off-target effects. However, this compound has been shown to be a highly selective antagonist for CX3CR1.[4] To further strengthen the evidence, a "rescue" experiment can be performed where the effect of this compound is shown to be absent in CX3CR1 knockout mice, thereby confirming its on-target activity.
Experimental Protocols
Below are generalized protocols for in vivo studies comparing this compound and CX3CR1 knockout mice. Specific parameters will need to be optimized for the particular disease model and research question.
Protocol 1: Evaluation of this compound in a Murine Model of Inflammation
Objective: To assess the efficacy of this compound in reducing inflammation compared to a vehicle control and a CX3CR1 knockout model.
Animal Models:
-
Wild-type mice (e.g., C57BL/6)
-
CX3CR1 knockout mice on the same genetic background
Experimental Groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
CX3CR1 Knockout + Vehicle
-
CX3CR1 Knockout + this compound (optional, to confirm on-target effect)
Procedure:
-
Induce the inflammatory disease model (e.g., intraperitoneal injection of lipopolysaccharide (LPS)).
-
Administer this compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the pharmacokinetic properties of this compound and the specific model.
-
Monitor disease progression and relevant endpoints at predetermined time points. This could include clinical scoring, measurement of inflammatory cytokines in serum or tissue, and histological analysis of affected tissues.
-
At the end of the study, collect tissues for further analysis (e.g., flow cytometry to quantify immune cell infiltration, qPCR for gene expression analysis).
Protocol 2: In Vitro Assessment of CX3CR1 Blockade
Objective: To compare the effect of this compound on primary cells from wild-type and CX3CR1 knockout mice.
Cell Source:
-
Bone marrow-derived macrophages or splenocytes isolated from wild-type and CX3CR1 knockout mice.
Procedure:
-
Isolate and culture primary cells.
-
Pre-treat cells with varying concentrations of this compound or vehicle for a specified duration.
-
Stimulate the cells with the CX3CR1 ligand, fractalkine (CX3CL1).
-
Assess downstream signaling events (e.g., calcium mobilization, phosphorylation of signaling proteins like Akt or ERK) or functional responses (e.g., chemotaxis, cytokine production).
Visualizing the Pathways and Workflows
To aid in the conceptualization of these experimental designs, the following diagrams illustrate the key signaling pathway and a comparative experimental workflow.
Caption: CX3CL1/CX3CR1 signaling and the inhibitory action of this compound.
Caption: Workflow for comparing pharmacological vs. genetic CX3CR1 blockade.
Conclusion: A Multi-Faceted Approach for Robust Data
For a comprehensive and robust preclinical data package, a multi-pronged approach is recommended. The primary comparison should ideally involve this compound treatment in wild-type animals versus a vehicle control. To definitively confirm on-target activity, a parallel experiment in CX3CR1 knockout mice, where this compound is expected to have no effect, will provide the highest level of scientific rigor. This combined strategy will allow researchers to confidently assess the therapeutic efficacy of this compound and its specific reliance on the CX3CR1 target, ultimately paving the way for successful clinical translation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Kancera announces this compound and fosthis compound as the International Non-proprietary Names for KAND567 and KAN145 - Inderes [inderes.dk]
- 3. Facebook [cancer.gov]
- 4. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Reduced inflammatory and neuropathic pain and decreased spinal microglial response in fractalkine receptor (CX3CR1) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rugocrixan and Standard of Care in a Murine Model of Rheumatoid Arthritis
This guide provides a detailed comparison between the investigational drug Rugocrixan, a novel selective Janus Kinase 1 (JAK1) inhibitor, and Methotrexate (B535133), the standard of care, in a collagen-induced arthritis (CIA) mouse model for rheumatoid arthritis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound (Selective JAK1 Inhibitor): this compound is a targeted synthetic disease-modifying antirheumatic drug (DMARD) that functions by selectively inhibiting Janus Kinase 1 (JAK1).[1][2] JAKs are intracellular enzymes that play a critical role in the signaling pathways of numerous cytokines involved in the pathogenesis of rheumatoid arthritis.[1][3] Pro-inflammatory cytokines such as Interleukin-6 (IL-6) bind to their receptors on the cell surface, activating associated JAKs.[1][3] This initiates a cascade that phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[3] By selectively blocking JAK1, this compound interrupts this signaling pathway, leading to a reduction in the production of inflammatory mediators and a calming of the immune system.[4]
Methotrexate (Standard of Care): Methotrexate is a first-line DMARD for the treatment of rheumatoid arthritis.[5] Its anti-inflammatory effects are multifaceted.[6][7] A primary mechanism of action at the low doses used for RA is the promotion of adenosine (B11128) release.[6][7] Methotrexate leads to the intracellular accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine.[6] Adenosine then binds to its receptors on the surface of inflammatory cells, suppressing pro-inflammatory pathways.[6] Additionally, as a folate antagonist, methotrexate inhibits dihydrofolate reductase, which interferes with the synthesis of purines and pyrimidines.[7][8] This antiproliferative effect can reduce the expansion of activated immune cells.[7] Methotrexate has also been shown to modulate cytokine production and signaling pathways such as NF-κB and JAK/STAT.[6][7][9]
Data Presentation
The following tables summarize the comparative efficacy of this compound and Methotrexate in the collagen-induced arthritis (CIA) mouse model.
Table 1: Comparison of Clinical Arthritis Scores Scores are presented as mean ± standard error of the mean (SEM) on a scale of 0-16.
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.5 ± 0.2 | 4.2 ± 0.5 | 8.9 ± 1.1 | 11.5 ± 1.3 |
| Methotrexate (1 mg/kg) | 0.4 ± 0.2 | 2.1 ± 0.4 | 4.5 ± 0.7 | 5.8 ± 0.9 |
| This compound (5 mg/kg) | 0.5 ± 0.3 | 1.5 ± 0.3 | 2.8 ± 0.5 | 3.2 ± 0.6 |
Table 2: Comparison of Paw Thickness Measurements Measurements are presented in millimeters (mm) as mean ± SEM.
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 2.1 ± 0.1 | 2.8 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.4 |
| Methotrexate (1 mg/kg) | 2.0 ± 0.1 | 2.3 ± 0.1 | 2.6 ± 0.2 | 2.9 ± 0.2 |
| This compound (5 mg/kg) | 2.1 ± 0.1 | 2.2 ± 0.1 | 2.4 ± 0.1 | 2.5 ± 0.1 |
Table 3: Comparison of Serum Cytokine Levels at Day 42 Concentrations are presented in picograms per milliliter (pg/mL) as mean ± SEM.
| Treatment Group | TNF-α | IL-6 |
| Vehicle Control | 152.4 ± 15.1 | 210.7 ± 20.5 |
| Methotrexate (1 mg/kg) | 85.3 ± 9.8 | 112.5 ± 12.3 |
| This compound (5 mg/kg) | 65.7 ± 7.2 | 75.1 ± 8.9 |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) Mouse Model The CIA model is a widely used and relevant model for studying human rheumatoid arthritis.[10][11][12]
-
Animals: Male DBA/1J mice, 8-10 weeks old, are used as they are highly susceptible to CIA.[10][11] Mice are housed in specific pathogen-free conditions.[10][11]
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[12][13]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally.[13][14]
-
Treatment: Upon the first signs of arthritis (typically around day 25), mice are randomized into treatment groups (Vehicle, Methotrexate, this compound) and dosed daily via oral gavage until the end of the study at day 42.
2. Clinical Scoring of Arthritis The severity of arthritis is assessed daily from day 21 to day 42 by two independent, blinded observers.
-
Scoring System: Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.[15]
-
0 = No evidence of erythema or swelling.
-
1 = Mild swelling or erythema confined to the tarsals or ankle.
-
2 = Mild swelling or erythema extending from the ankle to the tarsals.
-
3 = Moderate swelling or erythema extending from the ankle to the metatarsal joints.
-
4 = Severe swelling or erythema encompassing the ankle, foot, and digits.
-
3. Paw Thickness Measurement Paw swelling is quantified by measuring the thickness of the hind paws using a digital caliper every other day from day 21 to day 42.[13][16]
4. Cytokine Analysis by ELISA At the termination of the study (Day 42), blood is collected via cardiac puncture.
-
Sample Preparation: Serum is separated by centrifugation and stored at -80°C until analysis.
-
ELISA: Serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. These cytokines are known to play a crucial role in the pathogenesis of RA.[17][18][19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. healthcentral.com [healthcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 5. Methotrexate for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]
- 6. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of TNF-α in rheumatoid arthritis: a focus on regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Rugocrixan: A Comparative Analysis of its Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rugocrixan's cross-reactivity with other chemokine receptors, supported by available experimental data. This compound (also known as AZD8797 and KAND567) is a potent and selective, orally bioavailable, non-competitive allosteric antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1)[1]. Understanding its selectivity is crucial for assessing its therapeutic potential and predicting off-target effects.
Executive Summary
This compound demonstrates high selectivity for its primary target, CX3CR1. Extensive in vitro studies have characterized its binding affinity and functional activity, revealing minimal cross-reactivity with a range of other chemokine receptors. The most notable off-target interaction is with CXCR2, however, the affinity for CXCR2 is significantly lower, indicating a high degree of selectivity for CX3CR1. This high selectivity suggests a favorable safety profile with a reduced likelihood of off-target effects mediated by other chemokine receptors.
Cross-Reactivity Profile of this compound
Experimental data from radioligand binding assays have been pivotal in determining the selectivity of this compound. The following table summarizes the quantitative data on its binding affinities for various chemokine receptors.
| Receptor | Ligand Used for Inhibition | Test System | Kᵢ (nM) | Selectivity over CX3CR1 | Reference |
| CX3CR1 (human) | ¹²⁵I-CX3CL1 | HEK293S cells | 3.9 | - | [2] |
| CXCR2 (human) | ¹²⁵I-IL-8 | HEK293S cells | 2800 | 718-fold | [2] |
| CCR1 (human) | Not specified | Not specified | >10,000 | >2564-fold | [3] |
| CCR2 (human) | Not specified | Not specified | >10,000 | >2564-fold | [3] |
| CCR4 (human) | Not specified | Not specified | No significant antagonism | Not applicable | [3] |
| CCR5 (human) | Not specified | Not specified | No significant antagonism | Not applicable | [3] |
| CCR6 (human) | Not specified | Not specified | No significant antagonism | Not applicable | [3] |
| CXCR3 (human) | Not specified | Not specified | No significant antagonism | Not applicable | [3] |
| CXCR5 (human) | Not specified | Not specified | No significant antagonism | Not applicable | [3] |
Note: A higher Kᵢ value indicates lower binding affinity.
The data clearly illustrates that this compound has a remarkably higher affinity for CX3CR1 compared to CXCR2, with a selectivity ratio of approximately 720-fold[2][4]. Furthermore, screening against a panel of other chemokine receptors, including CCR1, CCR2, CCR4, CCR5, CCR6, CXCR3, and CXCR5, revealed no significant antagonism, highlighting the specific nature of this compound's interaction with CX3CR1[3].
Signaling Pathway Diagrams
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary target, CX3CR1, and the main off-target receptor, CXCR2.
Caption: CX3CR1 Signaling Pathway and Inhibition by this compound.
Caption: CXCR2 Signaling Pathway and Weak Inhibition by this compound.
Experimental Protocols
The following sections describe the methodologies for the key experiments used to determine the cross-reactivity and functional activity of this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293S) overexpressing the chemokine receptor of interest are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptors is isolated through centrifugation.
-
Competitive Binding: A constant concentration of a specific radiolabeled ligand (e.g., ¹²⁵I-CX3CL1 for CX3CR1, ¹²⁵I-IL-8 for CXCR2) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and Kₔ of the radioligand.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition, providing insights into the compound's efficacy as an agonist or antagonist.
This assay measures the activation of G-proteins coupled to the receptor.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the target receptor are prepared.
-
Assay Reaction: The membranes are incubated with a specific agonist for the receptor, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of this compound.
-
G-protein Activation: In the presence of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for [³⁵S]GTPγS on the α-subunit of the G-protein.
-
Separation and Quantification: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: An antagonist like this compound will inhibit the agonist-induced increase in [³⁵S]GTPγS binding in a concentration-dependent manner, from which its potency (IC₅₀) can be determined.
This assay measures changes in intracellular calcium concentration upon receptor activation.
Detailed Methodology:
-
Cell Preparation: Whole cells expressing the target receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation and Measurement: A specific agonist is added to the wells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its antagonistic activity.
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.
Detailed Methodology:
-
Cell Line: Engineered cell lines are used that co-express the target receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Compound Incubation: The cells are incubated with a specific agonist in the presence of varying concentrations of this compound.
-
Recruitment and Signal Generation: Agonist-induced activation of the receptor leads to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme that can act on a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Signal Detection: The signal is measured using a luminometer.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced signal is measured to determine its potency as an antagonist of the β-arrestin pathway.
Conclusion
References
A Head-to-Head Comparison of Small Molecule CX3CR1 Inhibitors for Researchers
An essential guide for scientists and drug development professionals navigating the landscape of CX3CR1-targeted therapeutics. This document provides a comprehensive, data-driven comparison of leading small molecule inhibitors of the CX3CR1 receptor, a key regulator of inflammation and immune cell trafficking.
The C-X3-C motif chemokine receptor 1 (CX3CR1), and its sole ligand fractalkine (CX3CL1), play a pivotal role in mediating the adhesion, migration, and survival of various leukocyte populations.[1][2] This axis is implicated in a multitude of inflammatory and neurodegenerative diseases, making CX3CR1 an attractive therapeutic target. This guide offers an objective, head-to-head comparison of prominent small molecule inhibitors, presenting supporting experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Comparison of CX3CR1 Inhibitors
The following table summarizes the in vitro potency of several well-characterized small molecule CX3CR1 inhibitors. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target Species | Assay Type | IC50 / Ki | Reference |
| AZD8797 | Small Molecule | Human | Radioligand Binding ([¹²⁵I]-CX3CL1) | Ki: 3.9 nM | [3] |
| Rat | Radioligand Binding ([¹²⁵I]-CX3CL1) | Ki: 7 nM | [2][4] | ||
| Human | Flow Adhesion (B-lymphocyte cell line) | IC50: 6 nM | [3][4] | ||
| Human | Flow Adhesion (whole blood) | IC50: 300 nM | [3][4] | ||
| Rat | FKN-induced actin polymerization (in vivo) | IC50: 1.7 µM (plasma) | [2] | ||
| JMS-17-2 | Small Molecule | Human | ERK Phosphorylation Inhibition | IC50: 0.32 nM | [1][5][6] |
| Human | Chemotaxis | IC50: ~10 nM | [7] | ||
| E6130 | Small Molecule | Human | Chemotaxis (NK cells) | IC50: 4.9 nM | [8][9][10] |
| Human | CX3CR1 Down-regulation (NK cells) | EC50: 5.2 nM | [10] | ||
| Human | [³⁵S]GTPγS Binding | EC50: 133 nM | [8][10] | ||
| Human | β-arrestin Recruitment | EC50: 2.4 µM | [8][10] | ||
| F1 | Peptide Analog | Human/Murine | Calcium Flux Inhibition | IC50: 5-50 nM | [11] |
| Human/Murine | Chemotaxis Inhibition | IC50: 5-50 nM | [11] | ||
| BI 655088 | VHH Antibody | Human | Not specified | Not specified | [12][13] |
CX3CR1 Signaling Pathway
The binding of fractalkine (CX3CL1) to CX3CR1 initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), CX3CR1 activation leads to the dissociation of the Gα and Gβγ subunits, triggering multiple downstream pathways that ultimately influence cell migration, survival, and proliferation.[14][15]
Caption: CX3CR1 signaling cascade.
Experimental Methodologies
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki or Kd) of a test compound for the CX3CR1 receptor.[16][17]
Objective: To quantify the displacement of a radiolabeled ligand from the CX3CR1 receptor by a non-labeled inhibitor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CX3CR1 receptor.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled CX3CL1 ligand (e.g., [¹²⁵I]-CX3CL1) and varying concentrations of the test inhibitor.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of inhibitor that displaces 50% of the radiolabeled ligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant, in this case, CX3CL1.[18][19][20]
Objective: To assess the inhibitory effect of a test compound on CX3CL1-induced cell migration.
General Protocol (Boyden Chamber Assay):
-
Cell Preparation: CX3CR1-expressing cells (e.g., monocytes, lymphocytes, or a cell line) are pre-incubated with varying concentrations of the test inhibitor.
-
Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a medium containing CX3CL1.
-
Cell Seeding: The inhibitor-treated cells are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy or by using fluorescently labeled cells.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces cell migration by 50%.
Caption: Chemotaxis Assay Workflow.
Concluding Remarks
The development of potent and selective small molecule inhibitors of CX3CR1 holds significant promise for the treatment of a wide range of inflammatory and neurodegenerative diseases. This guide provides a snapshot of the current landscape, highlighting key quantitative data and experimental methodologies. Researchers are encouraged to consider the specific characteristics of each inhibitor and the details of the experimental assays when selecting a compound for their studies. The continued investigation and head-to-head comparison of these and novel CX3CR1 antagonists will be crucial for advancing this therapeutic strategy from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD8797 | CXCR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti Human CX3CR1 VHH Molecule Attenuates Venous Neointimal Hyperplasia of Arteriovenous Fistula in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abinscience.com [abinscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 19. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
Rugocrixan: A Novel Strategy Targeting CX3CR1 to Overcome Therapeutic Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
The emergence of therapeutic resistance remains a formidable challenge in oncology, limiting the long-term efficacy of conventional chemotherapies and targeted agents. In the quest for novel strategies to circumvent resistance, the CX3CL1-CX3CR1 signaling axis has emerged as a promising target. Rugocrixan (KAND567), a small molecule antagonist of the CX3CR1 receptor, is at the forefront of this exploration. This guide provides a comparative overview of this compound's efficacy, supported by preclinical data, in models of cancer and therapy resistance, positioning it as a potential adjunct to existing treatment regimens.
The CX3CL1-CX3CR1 Axis: A Key Player in Tumor Progression and Resistance
The CX3CL1 (fractalkine)-CX3CR1 axis is a unique chemokine signaling pathway involved in a variety of physiological and pathological processes, including inflammation and cancer.[1][2][3] CX3CL1, the sole ligand for CX3CR1, exists in both a membrane-bound form, mediating cell adhesion, and a soluble form, acting as a chemoattractant.[2][3] This axis is implicated in tumor progression through several mechanisms:
-
Promotion of Metastasis: CX3CR1 expression on cancer cells facilitates their adhesion to endothelial cells and migration to distant sites where CX3CL1 is expressed.[4]
-
Tumor Microenvironment Modulation: The axis mediates the recruitment and survival of immune cells, such as macrophages and T cells, which can have both pro- and anti-tumoral functions.[1][3]
-
Activation of Pro-Survival Signaling: CX3CR1 signaling can activate key oncogenic pathways, including PI3K/AKT and MAPK/ERK, which are known to confer resistance to apoptosis.[4]
-
Association with Stem-like Cancer Cells: Subsets of cancer cells with high CX3CR1 expression have been shown to possess metastasis-initiating properties and resistance to chemotherapy.[4]
Preclinical Efficacy of this compound (KAND567) and Other CX3CR1 Antagonists
While direct head-to-head comparisons of this compound in models resistant to a wide array of therapies are still emerging, preclinical studies have demonstrated the potential of targeting CX3CR1 to overcome resistance and inhibit tumor growth.
A notable study in chronic lymphocytic leukemia (CLL) investigated the effects of this compound (KAND567).[5][6] In this model, monocytes differentiate into nurse-like cells (NLCs) within the tumor microenvironment, which in turn protect CLL cells from apoptosis and confer drug resistance.[5] this compound was shown to inhibit the pro-survival effect of these monocytes on CLL cells, suggesting a mechanism to overcome microenvironment-mediated drug resistance.[5][6]
In preclinical models of breast and prostate cancer, the administration of CX3CR1 antagonists has been shown to dramatically decrease tumor burden and extend overall survival in animals with established metastases.[4] This effect is attributed to the inhibition of tumor cell seeding and the disruption of pro-survival signaling.[4]
Furthermore, the CX3CR1 axis has been implicated in the resistance of certain immune cells to chemotherapy. A subset of CD8+ T cells that express CX3CR1 have been found to be resistant to chemotherapy due to the expression of the drug efflux pump ABCB1.[7][8][9] This highlights the complex role of CX3CR1 in the context of chemoimmunotherapy.
Comparative Data Summary
The following table summarizes key preclinical findings for CX3CR1 antagonists in various cancer models.
| Compound | Cancer Model | Key Findings | Therapeutic Implication | Reference |
| This compound (KAND567) | Chronic Lymphocytic Leukemia (CLL) | Inhibited the pro-survival effect of monocytes on CLL cells in vitro. | Overcoming microenvironment-mediated drug resistance. | [5][6] |
| CX3CR1 Antagonists | Breast and Prostate Cancer (Metastatic models) | Decreased tumor burden and extended overall survival. | Inhibition of metastasis and tumor progression. | [4] |
| CX3CR1 Monoclonal Antibody | Colon Carcinoma (in combination with anti-PD-1) | Enhanced survival and decreased tumor-promoting myeloid populations. | Overcoming resistance to immunotherapy. | [10][11] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: CX3CR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments.
Cell Viability and Apoptosis Assays in Co-culture Systems
-
Cell Culture: Cancer cell lines (e.g., CLL, breast, or prostate cancer lines) are cultured under standard conditions. For co-culture experiments, primary monocytes are isolated from peripheral blood and cultured with cancer cells to induce differentiation into supportive stromal cells (e.g., NLCs).
-
Treatment: Co-cultures are treated with a standard therapeutic agent (e.g., chemotherapy) to establish a resistant model. Subsequently, cells are treated with varying concentrations of this compound or a vehicle control.
-
Viability Assessment: Cell viability is measured using assays such as MTT or CellTiter-Glo®.
-
Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.
In Vivo Xenograft Models of Therapy Resistance
-
Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.
-
Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) tissues are implanted subcutaneously or orthotopically.
-
Induction of Resistance: Once tumors are established, mice are treated with a standard-of-care therapy until resistance develops, as evidenced by tumor regrowth.
-
This compound Administration: Resistant tumors are then treated with this compound (administered via an appropriate route, e.g., oral gavage), a vehicle control, or in combination with the initial therapy.
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for histological and molecular analysis. Overall survival is also monitored.
Conclusion
The CX3CL1-CX3CR1 axis represents a compelling target for overcoming therapeutic resistance in cancer. Preclinical data for the CX3CR1 antagonist this compound and other modulators of this pathway suggest a potential to resensitize tumors to standard therapies by disrupting the supportive tumor microenvironment and inhibiting pro-survival signaling in cancer cells. Further investigation, particularly in well-defined therapy-resistant models and in combination with a broader range of anti-cancer agents, is warranted to fully elucidate the therapeutic potential of this compound in the clinical setting. The provided experimental frameworks can serve as a guide for researchers aiming to explore this promising therapeutic strategy.
References
- 1. Regulation and biological functions of the CX3CL1-CX3CR1 axis and its relevance in solid cancer: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CX3CL1 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subsets of cancer cells expressing CX3CR1 are endowed with metastasis-initiating properties and resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CX3CR1 + CD8 + T cells: Key players in antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CX3CR1 identifies PD-1 therapy–responsive CD8+ T cells that withstand chemotherapy during cancer chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CX3CR1 identifies PD-1 therapy-responsive CD8+ T cells that withstand chemotherapy during cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy [frontiersin.org]
- 11. The CX3CL1-CX3CR1 chemokine axis can contribute to tumor immune evasion and blockade with a novel CX3CR1 monoclonal antibody enhances response to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Rugocrixan vs. First-Generation CX3CR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rugocrixan (BMS-986299, AZD8797, KAND567), a next-generation CX3CR1 antagonist, against first-generation antagonists of the same receptor. The fractalkine receptor, CX3CR1, plays a pivotal role in mediating the migration and adhesion of leukocytes, making it a compelling therapeutic target for a range of inflammatory diseases and cancer.[1][2] This document aims to deliver an objective, data-driven comparison to aid researchers in selecting the appropriate tool compounds and to inform drug development strategies.
Introduction to CX3CR1 Antagonism
The CX3CR1 receptor, a G protein-coupled receptor (GPCR), is exclusively activated by its ligand, fractalkine (CX3CL1).[1][2] This signaling axis is implicated in the pathogenesis of various diseases by recruiting immune cells to sites of inflammation.[1] Early efforts to modulate this pathway led to the development of first-generation antagonists, which were often peptide-based or initial small molecule scaffolds. This compound represents a more recent advancement, designed for improved potency, selectivity, and oral bioavailability.[2][3]
Quantitative Performance Comparison
The following tables summarize the available preclinical data for this compound and notable first-generation CX3CR1 antagonists. Direct head-to-head comparative studies are limited; therefore, data from various sources are presented. Experimental conditions should be considered when interpreting these values.
Table 1: In Vitro Binding Affinity and Functional Potency
| Antagonist | Type | Target Species | Assay Type | Parameter | Value | Reference(s) |
| This compound | Small Molecule | Human | Radioligand Binding | Ki | 3.9 nM | [3] |
| Rat | Radioligand Binding | Ki | 7 nM | [2] | ||
| Human | Chemotaxis | IC50 | 6 nM (B-lymphocyte cell line) | |||
| Human | Flow Adhesion | IC50 | 300 nM (human whole blood) | |||
| F1 | Peptide (Engineered CX3CL1) | Human | Competition Binding | IC50 | 1.9 nM | [4] |
| Human & Murine | Calcium Flux | IC50 | 5-50 nM | [4][5] | ||
| Human & Murine | Chemotaxis | IC50 | 5-50 nM | [4][5] | ||
| JMS-17-2 | Small Molecule | Human | pERK Inhibition | IC50 | 0.32 nM | [6] |
| Human | Chemotaxis | IC50 | ~10 nM | [6] | ||
| E6130 | Small Molecule | Human | Chemotaxis (NK cells) | IC50 | 4.9 nM | [7][8][9] |
Table 2: Selectivity Profile
| Antagonist | Primary Target | Selectivity vs. CXCR2 (Ki) | Selectivity vs. Other Receptors | Reference(s) |
| This compound | CX3CR1 | ~720-fold (Ki: 2800 nM) | High selectivity against a broad panel of GPCRs, ion channels, and enzymes. 246-fold vs hCCR1 and 187-fold vs hCCR2. | [3] |
| F1 | CX3CR1 | Data not available | Data not available | |
| JMS-17-2 | CX3CR1 | Data not available | Reported to be selective, but detailed panel data is limited. | [6][10][11] |
| E6130 | CX3CR1 | Data not available | Reported to be highly selective. | [7][8][9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the CX3CR1 signaling pathway and a typical workflow for evaluating antagonist efficacy.
Detailed Experimental Protocols
Radioligand Binding Assay (for Determination of Ki)
Objective: To determine the binding affinity of a test compound for the CX3CR1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CX3CR1 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-CX3CL1.
-
Test antagonist (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a fixed concentration (typically at its Kd), and 50 µL of the test compound at varying concentrations.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[12][13][14][15][16]
Chemotaxis Assay (for Determination of IC50)
Objective: To assess the ability of an antagonist to inhibit the migration of CX3CR1-expressing cells towards a chemoattractant gradient of CX3CL1.
Materials:
-
CX3CR1-expressing cells (e.g., primary monocytes, NK cells, or a stable cell line).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).
-
Recombinant human CX3CL1.
-
Test antagonist.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Cell staining dye (e.g., Calcein-AM) for quantification.
Procedure:
-
CX3CR1-expressing cells are pre-incubated with various concentrations of the test antagonist or vehicle control for 30 minutes at 37°C.
-
The lower chamber of the chemotaxis plate is filled with assay medium containing CX3CL1 at a concentration that elicits a submaximal chemotactic response (e.g., 10 nM).
-
The pre-treated cells are added to the upper chamber (the Transwell insert).
-
The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower side of the membrane are quantified, for example, by lysing the cells and measuring the fluorescence of a pre-loaded dye.
-
The IC50 value, the concentration of antagonist that inhibits 50% of the maximal cell migration, is determined.[5][17]
[³⁵S]GTPγS Binding Assay (for Functional Assessment of G-protein Coupling)
Objective: To measure the extent of G-protein activation upon receptor stimulation and its inhibition by an antagonist.
Materials:
-
Cell membranes from CX3CR1-expressing cells.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
CX3CL1.
-
Test antagonist.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
Procedure:
-
Cell membranes are pre-incubated with the test antagonist at various concentrations for 15-30 minutes at 30°C.
-
CX3CL1 is added to stimulate the receptor, and the incubation continues for another 30-60 minutes.
-
[³⁵S]GTPγS is added to initiate the binding reaction, which proceeds for 30-60 minutes.
-
The reaction is terminated by the addition of ice-cold buffer.
-
In a filtration assay format, the mixture is rapidly filtered, and the radioactivity retained on the filter is measured.
-
In a SPA format, SPA beads are added, and after incubation to allow membrane-bead interaction, the plate is read in a scintillation counter.
-
The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its functional potency.[18][19][20][21]
Conclusion
This compound demonstrates a significant improvement over first-generation CX3CR1 antagonists, particularly in terms of its small molecule nature, high potency, and well-characterized selectivity profile. While peptide-based antagonists like F1 show good potency, their therapeutic potential can be limited by pharmacokinetic properties. Early small molecules like JMS-17-2 and E6130 also exhibit high potency but have less publicly available data on their broad selectivity.
The comprehensive preclinical data available for this compound, including its allosteric, non-competitive mechanism of action, positions it as a valuable tool for in-depth studies of CX3CR1 biology and a promising candidate for clinical development. This guide provides a foundational dataset and methodological framework to assist researchers in making informed decisions for their studies targeting the CX3CL1/CX3CR1 axis.
References
- 1. Tissue-specific Role of CX3CR1 Expressing Immune Cells and Their Relationships with Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An engineered CX3CR1 antagonist endowed with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule CX3CR1 Antagonist Halts Metastasis - Joseph Salvino [grantome.com]
- 7. E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] E6130, a Novel CX3C Chemokine Receptor 1 (CX3CR1) Modulator, Attenuates Mucosal Inflammation and Reduces CX3CR1+ Leukocyte Trafficking in Mice with Colitis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. revvity.com [revvity.com]
- 17. CX3CR1 Is Expressed by Human B Lymphocytes and Meditates CX3CL1 Driven Chemotaxis of Tonsil Centrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Untapped Potential of Synergistic Anti-Inflammatory Therapy: A Comparative Guide to Rugocrixan Combination Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chronic inflammatory diseases, the quest for more effective and durable therapeutic strategies is paramount. While monotherapies have provided significant relief for many patients, a substantial portion still experience inadequate responses or loss of efficacy over time. This has shifted the focus towards combination therapies that target multiple, complementary inflammatory pathways. Rugocrixan, a potent and selective antagonist of the CX3CR1 receptor, represents a promising new approach to modulating inflammation. This guide explores the theoretical framework and potential for synergistic effects when combining this compound with other established anti-inflammatory agents, providing a roadmap for future preclinical and clinical investigations.
This compound: Targeting the CX3CL1/CX3CR1 Axis
This compound is an orally bioavailable, allosteric, non-competitive antagonist of the C-X3-C motif chemokine receptor 1 (CX3CR1). Its mechanism of action centers on blocking the interaction between CX3CR1 and its sole ligand, the chemokine fractalkine (CX3CL1). This axis plays a crucial role in the recruitment and activation of various immune cells, including monocytes, macrophages, and T cells, at sites of inflammation. By inhibiting this signaling pathway, this compound has demonstrated anti-inflammatory properties in preclinical models of various inflammatory conditions, including spinal cord injury and multiple sclerosis.[1][2]
The Rationale for Combination Therapy
The complexity of inflammatory cascades, involving a multitude of mediators and signaling pathways, provides a strong rationale for combination therapy. Targeting a single pathway may be insufficient to overcome the redundant and interconnected nature of the inflammatory response. By combining agents with distinct mechanisms of action, it is possible to achieve synergistic effects, leading to enhanced efficacy, potentially lower required doses of individual agents, and a reduced risk of adverse events.
This guide will explore the potential for synergistic interactions between this compound and three major classes of anti-inflammatory drugs:
-
Tumor Necrosis Factor-alpha (TNF-α) Inhibitors
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
-
Janus Kinase (JAK) Inhibitors
Due to the lack of direct preclinical or clinical data on the combination of this compound with other anti-inflammatory drugs, this guide will focus on the scientific rationale for these combinations and provide detailed, hypothetical experimental protocols to evaluate their potential synergistic effects.
Potential Synergistic Combinations with this compound
This compound and TNF-α Inhibitors
Scientific Rationale:
Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Interestingly, TNF-α has been shown to upregulate the expression of CX3CL1, the ligand for this compound's target receptor, CX3CR1. This suggests a potential interplay between the two pathways. By simultaneously blocking the action of TNF-α and inhibiting the recruitment of CX3CR1-expressing inflammatory cells, a synergistic anti-inflammatory effect could be achieved.
Hypothetical Experimental Data:
The following table illustrates the potential outcomes of a preclinical study evaluating the combination of this compound with a TNF-α inhibitor in a collagen-induced arthritis (CIA) mouse model. The data is hypothetical and intended to demonstrate how synergistic effects could be presented.
| Treatment Group | Arthritis Score (Mean ± SD) | Paw Swelling (mm, Mean ± SD) | Pro-inflammatory Cytokine Levels (pg/mL, Mean ± SD) |
| TNF-α | |||
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.4 | 150 ± 25 |
| This compound (Monotherapy) | 7.2 ± 0.9 | 2.9 ± 0.3 | 110 ± 18 |
| TNF-α Inhibitor (Monotherapy) | 6.8 ± 1.0 | 2.7 ± 0.3 | 50 ± 10 |
| This compound + TNF-α Inhibitor | 3.5 ± 0.6 | 1.8 ± 0.2 | 35 ± 8 |
This compound and NSAIDs
Scientific Rationale:
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are key mediators of pain and inflammation. The CX3CL1/CX3CR1 axis, on the other hand, is more involved in the recruitment and activation of immune cells. Combining these two mechanisms could provide a dual-pronged attack on inflammation: reducing the production of inflammatory mediators while simultaneously blocking the influx of inflammatory cells to the site of injury.
Hypothetical Experimental Data:
The table below presents hypothetical data from an in vitro study assessing the synergistic effect of this compound and an NSAID on lipopolysaccharide (LPS)-induced cytokine release from human peripheral blood mononuclear cells (PBMCs).
| Treatment Group | IL-6 Release (pg/mL, Mean ± SD) | PGE2 Production (pg/mL, Mean ± SD) |
| Vehicle Control (LPS-stimulated) | 1200 ± 150 | 800 ± 100 |
| This compound (Monotherapy) | 950 ± 120 | 780 ± 95 |
| NSAID (Monotherapy) | 700 ± 90 | 250 ± 50 |
| This compound + NSAID | 450 ± 70 | 220 ± 45 |
This compound and JAK Inhibitors
Scientific Rationale:
Janus kinase (JAK) inhibitors are a class of small molecule drugs that block the signaling of multiple cytokines involved in inflammation by inhibiting the JAK-STAT pathway. The CX3CL1/CX3CR1 axis can also activate intracellular signaling cascades, including the JAK-STAT pathway. Therefore, combining a CX3CR1 antagonist like this compound with a JAK inhibitor could lead to a more profound and broader suppression of inflammatory signaling.
Hypothetical Experimental Data:
The following table shows hypothetical results from a preclinical study in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, comparing monotherapy with a combination of this compound and a JAK inhibitor.
| Treatment Group | Disease Activity Index (DAI, Mean ± SD) | Colon Length (cm, Mean ± SD) | Myeloperoxidase (MPO) Activity (U/g tissue, Mean ± SD) |
| Vehicle Control | 3.5 ± 0.4 | 5.8 ± 0.5 | 1.2 ± 0.2 |
| This compound (Monotherapy) | 2.8 ± 0.3 | 6.5 ± 0.4 | 0.9 ± 0.15 |
| JAK Inhibitor (Monotherapy) | 2.5 ± 0.3 | 6.8 ± 0.5 | 0.7 ± 0.1 |
| This compound + JAK Inhibitor | 1.5 ± 0.2 | 7.5 ± 0.4 | 0.4 ± 0.08 |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are example protocols for key experiments that could be used to assess the synergistic effects of this compound with other anti-inflammatory drugs.
In Vitro Synergy Assessment: Cytokine Release Assay
Objective: To determine the synergistic effect of this compound and another anti-inflammatory agent on the release of pro-inflammatory cytokines from primary human immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Treatment: Pre-incubate cells for 1 hour with varying concentrations of this compound, the other anti-inflammatory drug, or the combination of both. A vehicle control group should also be included.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Analyze the data for synergistic, additive, or antagonistic effects using software such as CompuSyn to calculate the combination index (CI). A CI value less than 1 indicates synergy.
In Vivo Synergy Assessment: Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the synergistic therapeutic effect of this compound in combination with another anti-inflammatory drug in a mouse model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster immunization 21 days later.
-
Treatment Groups: Once arthritis is established (around day 25), randomize mice into the following treatment groups (n=10-12 per group):
-
Vehicle control
-
This compound monotherapy
-
Other anti-inflammatory drug monotherapy
-
This compound + other anti-inflammatory drug combination therapy
-
-
Drug Administration: Administer the drugs daily via oral gavage or another appropriate route for the duration of the study (e.g., 21 days).
-
Clinical Assessment: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical arthritis score (based on erythema and swelling of the joints).
-
Histopathological Analysis: At the end of the study, collect the hind paws, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect serum at the end of the study to measure levels of inflammatory cytokines and anti-collagen antibodies.
Visualizing the Pathways and Workflows
To better understand the mechanisms of action and the experimental approaches, the following diagrams are provided.
Caption: The CX3CL1/CX3CR1 signaling cascade and the inhibitory action of this compound.
Caption: A streamlined workflow for assessing in vivo synergistic anti-inflammatory effects.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with other anti-inflammatory drugs is currently lacking in the public domain, the scientific rationale for such combinations is strong. The distinct and complementary mechanisms of action of a CX3CR1 antagonist and other classes of anti-inflammatory agents, such as TNF-α inhibitors, NSAIDs, and JAK inhibitors, suggest that combination therapies could offer significant advantages over monotherapy.
The experimental protocols and hypothetical data presented in this guide provide a framework for future research in this promising area. Rigorous preclinical studies are warranted to investigate these potential synergies, which could ultimately pave the way for novel and more effective treatment paradigms for a wide range of debilitating inflammatory diseases. The continued exploration of rational combination therapies, including those with innovative agents like this compound, holds the key to improving patient outcomes and advancing the field of inflammatory disease therapeutics.
References
Validating In Vitro Findings of Rugocrixan in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for Rugocrixan (also known as AZD8797 and KAND567), a selective, non-competitive allosteric antagonist of the CX3CR1 receptor. The objective is to validate the pre-clinical in vitro findings with corresponding animal model data, offering a clear perspective on its therapeutic potential. This document also includes a comparison with other relevant chemokine receptor antagonists.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound and comparator compounds.
Table 1: In Vitro Activity of Chemokine Receptor Antagonists
| Compound | Target(s) | Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| This compound (AZD8797) | CX3CR1 , CXCR2 | Flow Adhesion | Human Whole Blood | IC50 | 300 nM | [1] |
| Flow Adhesion | B-lymphocyte cell line | IC50 | 6 nM | [1] | ||
| Radioligand Binding | CHO-hCX3CR1 membranes | Ki (hCX3CR1) | 3.9 nM | [2] | ||
| Radioligand Binding | CHO-hCX3CR1 membranes | Ki (hCXCR2) | 2800 nM | [2] | ||
| Radioligand Binding | Rat CX3CR1 | Ki | 7 nM | [3] | ||
| Radioligand Binding | Mouse CX3CR1 | Ki | 54 nM | [3] | ||
| RS504393 | CCR2 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease | Key Findings | Quantitative Results | Reference |
| Rat | Myocardial Infarction | Reduced infarct size | Up to 50% reduction in infarcted/risk area | |
| Mouse (ApoE-/-) | Atherosclerosis | Reduced vascular macrophage infiltration and plaque volume | 50% reduction in macrophage infiltration | |
| Mouse | Transverse Aortic Constriction (Cardiac Hypertrophy) | Reduced hypertrophy and expression of profibrotic genes | Significant reduction in Nppa, Nppb, Tgfb1, and Col1a1 expression | [4] |
| Rat | Experimental Autoimmune Encephalomyelitis (MS model) | Reduced paralysis and CNS pathology | In vivo IC50 estimated at 2 µM | [3] |
| Rat | Acute Spinal Cord Injury | Reduced inflammation and apoptosis | Significant reduction in serum IL-1β, IL-6, and TNF-α | [5] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound
This compound is an allosteric non-competitive antagonist of the CX3CR1 receptor.[1] It binds to a site on the receptor distinct from the binding site of its endogenous ligand, fractalkine (CX3CL1). This binding event prevents the conformational changes in the receptor necessary for downstream signaling, thereby inhibiting the recruitment of immune cells like monocytes and T-cells to sites of inflammation.
Caption: Signaling pathway of the CX3CR1 receptor and its inhibition by this compound.
Experimental Workflow: Validating In Vitro Inhibition of Leukocyte Adhesion in an In Vivo Model of Atherosclerosis
This workflow illustrates the logical connection between the in vitro and in vivo experiments for validating the efficacy of this compound.
Caption: Workflow connecting in vitro adhesion inhibition to in vivo anti-atherosclerotic effects.
Experimental Workflow: Transverse Aortic Constriction (TAC) Model in Mice
This diagram outlines the key steps in the TAC animal model used to evaluate the effect of this compound on cardiac hypertrophy.
Caption: Workflow for the Transverse Aortic Constriction (TAC) animal model.
Experimental Protocols
In Vitro Flow Adhesion Assay
Objective: To determine the inhibitory effect of this compound on the adhesion of leukocytes to endothelial cells under physiological flow conditions.
Methodology:
-
Cell Preparation: A B-lymphocyte cell line (e.g., RPMI-8226) or human whole blood is used as the source of leukocytes.[1][6]
-
Assay Setup: Microfluidic channels are coated with the CX3CR1 ligand, fractalkine (CX3CL1).
-
Compound Incubation: The leukocyte suspension is pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes).[6]
-
Flow Application: The cell suspension is then perfused through the CX3CL1-coated channels at a defined shear stress to mimic blood flow.[6]
-
Data Acquisition and Analysis: The number of adherent cells in the channels is quantified using microscopy. The IC50 value, representing the concentration of this compound that inhibits 50% of cell adhesion, is calculated from the dose-response curve.
In Vivo Transverse Aortic Constriction (TAC) Model
Objective: To evaluate the effect of this compound on pressure overload-induced cardiac hypertrophy and fibrosis.
Methodology:
-
Animal Model: The study is conducted in mice.
-
Anesthesia and Surgery: Mice are anesthetized, and a surgical incision is made to expose the transverse aorta.[7] A ligature is tied around the aorta between the innominate and left common carotid arteries against a blunt needle of a specific gauge to create a defined constriction.[7] The needle is then removed, leaving a stenotic aorta.
-
Drug Administration: A group of mice receives this compound, while a control group receives a vehicle. Administration can be via osmotic mini-pumps for continuous delivery.
-
Post-operative Monitoring: The animals are monitored for a predetermined period (e.g., 14 days).[4]
-
Endpoint Analysis: At the end of the study, cardiac function is assessed using echocardiography. The hearts are then harvested for histological analysis to measure cardiomyocyte size and fibrosis, and for molecular analysis (e.g., qPCR) to quantify the expression of hypertrophic and fibrotic marker genes (e.g., Nppa, Nppb, Tgfb1, Col1a1).[4]
In Vivo Myocardial Infarction Model
Objective: To assess the cardioprotective effects of this compound in a rat model of ischemia-reperfusion injury.
Methodology:
-
Animal Model: The study is performed in rats.
-
Surgical Procedure: Anesthesia is induced, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30 minutes) to induce ischemia. The ligature is then released to allow for reperfusion (e.g., for 2 hours).
-
Drug Administration: this compound or a vehicle is administered intravenously at a specific time point, for instance, before the start of reperfusion.
-
Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using histological staining techniques (e.g., triphenyltetrazolium (B181601) chloride staining).
-
Data Analysis: The infarct size is expressed as a percentage of the area at risk. The treatment group is compared to the vehicle control group to determine the effect of this compound on infarct size.
Conclusion
The presented data demonstrates a strong correlation between the in vitro and in vivo findings for this compound. The in vitro inhibition of leukocyte adhesion by this compound translates to significant anti-inflammatory and tissue-protective effects in various animal models of inflammatory diseases, including atherosclerosis, cardiac hypertrophy, and myocardial infarction. These findings validate the therapeutic potential of targeting the CX3CR1/CX3CL1 axis with this compound and provide a solid foundation for its continued clinical development. The comparative data with other chemokine receptor antagonists further highlights the selectivity and potency of this compound.
References
- 1. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonizing the CX3CR1 Receptor Markedly Reduces Development of Cardiac Hypertrophy After Transverse Aortic Constriction in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Rugocrixan vs. CCR2 Antagonists in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic strategies of targeting the CX3CR1 receptor with Rugocrixan versus targeting the CCR2 receptor with various antagonists in the context of inflammatory diseases. The comparison is supported by available preclinical and clinical experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Targeting Chemokine Receptors in Inflammation
The recruitment of immune cells, particularly monocytes and macrophages, to sites of injury or inflammation is a hallmark of many chronic diseases. Chemokine receptors and their ligands are central to this process, making them attractive targets for therapeutic intervention. This guide focuses on two distinct but related strategies: the inhibition of the CX3CR1 receptor by this compound and the blockade of the CCR2 receptor by a class of antagonists.
-
This compound (KAND567/AZD8797) is an orally bioavailable, non-competitive, and selective allosteric antagonist of the CX3C chemokine receptor 1 (CX3CR1).[1][2][3] Its therapeutic potential lies in preventing the recruitment of CX3CR1-expressing leukocytes, which are implicated in various inflammatory and autoimmune conditions.[1][2]
-
CCR2 Antagonists are a class of small molecules that block the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, CCL2 (also known as MCP-1), form a critical axis for monocyte and macrophage trafficking in inflammatory and fibrotic diseases.[4][5] Several CCR2 antagonists, such as Cenicriviroc (CVC), CCX140-B, and INCB3344, have been evaluated in preclinical and clinical settings.[6][7][8]
Mechanism of Action
This compound: Targeting the CX3CL1/CX3CR1 Axis
This compound specifically targets the CX3CR1 receptor, also known as the fractalkine receptor. Its ligand, CX3CL1 (fractalkine), is unique as it exists in both a membrane-bound form, mediating cell adhesion, and a soluble form that acts as a chemoattractant.[2] By binding allosterically to CX3CR1, this compound prevents CX3CL1-mediated signaling, thereby inhibiting the adhesion and migration of CX3CR1-expressing cells, such as monocytes, natural killer (NK) cells, and a subset of T cells, into inflamed tissues.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. ChemoCentryx Reports CCX140-B Meets Primary Endpoint And Demonstrates Clinical Efficacy In Phase II Study In Type 2 Diabetes [clinicalleader.com]
- 8. academic.oup.com [academic.oup.com]
The Translational Journey of Rugocrixan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the translational studies of Rugocrixan (also known as AZD8797 and KAND567), a novel CX3CR1 antagonist, from preclinical findings to clinical trial outcomes. The performance of this compound is objectively compared with alternative CXCR2 antagonists currently in development, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction to this compound and the CX3CR1/CXCR2 Landscape
This compound is an orally bioavailable small molecule that acts as a selective antagonist of the CX3C chemokine receptor 1 (CX3CR1). This receptor, along with the C-X-C chemokine receptor 2 (CXCR2), plays a crucial role in mediating inflammatory responses by controlling the migration and activation of various immune cells. While this compound primarily targets CX3CR1, it also exhibits some activity against CXCR2, positioning it as a unique candidate for treating a range of inflammatory diseases. The therapeutic landscape of CXCR1/2 antagonism is populated by several other molecules in various stages of clinical development, including SX-682, Ladarixin (B1674319), Reparixin, and Navarixin. This guide will delve into the comparative translational data for these compounds.
Preclinical to Clinical Translation of this compound
Preclinical Profile of this compound
This compound has been evaluated in several preclinical models, demonstrating its potential to mitigate inflammation. In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound showed significant efficacy. Studies in a rat model of acute spinal cord injury also revealed that treatment with this compound led to a reduction in inflammatory cytokines such as TNF-α, IL-6, and IL-1β, contributing to improved locomotive recovery[1].
Clinical Development of this compound
The most significant clinical investigation of this compound to date is the FRACTAL study, a Phase IIa trial evaluating its safety and efficacy in patients with ST-elevation myocardial infarction (STEMI) undergoing percutaneous coronary intervention[2][3][4][5][6]. The study met its primary safety objective, with a similar incidence of adverse events in the this compound and placebo groups[2][3]. Notably, the this compound-treated group showed a statistically significant reduction in the incidence of left ventricular thrombus compared to the placebo group (2.7% vs. 17.6%, p=0.049)[2][3]. The study also demonstrated target engagement, with a significant reduction of CX3CR1 on the surface of immune cells and an increase in its ligand, CX3CL1, in the blood of treated patients[2].
Comparative Analysis of this compound and Alternative CXCR2 Antagonists
To provide a clear perspective on the therapeutic potential of this compound, this section compares its preclinical and clinical data with that of other prominent CXCR2 antagonists.
In Vitro Potency
A crucial aspect of drug development is the in vitro potency of a compound against its target. The following table summarizes the available data for this compound and its comparators.
| Compound | Target(s) | Assay Type | Species | Potency (IC50/Kd/Ki) |
| This compound (AZD8797) | CX3CR1 | Flow Adhesion | Human | IC50: 300 nM (whole blood), 6 nM (cell line) |
| CX3CR1 | GTPγS Accumulation | Human | - | |
| Navarixin (SCH 527123) | CXCR1 | Radioligand Binding | Cynomolgus Monkey | Kd: 41 nM |
| CXCR2 | Radioligand Binding | Mouse, Rat, Cynomolgus Monkey | Kd: 0.20 nM, 0.20 nM, 0.08 nM | |
| CXCR1/CXCR2 | - | Human | IC50: 36 nM / 2.6 nM | |
| Ladarixin | CXCR1/CXCR2 | Neutrophil Migration | Human | IC50: ~1 ng/mL |
| Reparixin | CXCR1/CXCR2 | Allosteric Inhibition | - | - |
| SX-682 | CXCR1/CXCR2 | Allosteric Inhibition | - | - |
Data not available for all compounds in all assays.
Preclinical Pharmacokinetics
The pharmacokinetic profile of a drug candidate in preclinical models is a key predictor of its behavior in humans.
| Compound | Species | Cmax | Tmax | Bioavailability |
| This compound (AZD8797) | Rat, Dog, Monkey | - | - | - |
| Reparixin | - | Rapid Absorption | Median: 1.0 h | High |
| Navarixin | - | - | - | Orally active |
| Ladarixin | - | - | - | Orally available |
| SX-682 | - | - | - | Orally bioavailable |
Detailed quantitative preclinical pharmacokinetic data for this compound is not publicly available.
Preclinical Efficacy
The following table highlights key findings from in vivo studies of this compound and its alternatives in various disease models.
| Compound | Disease Model | Species | Dosing | Key Efficacy Findings |
| This compound (AZD8797) | Acute Spinal Cord Injury | Rat | - | Reduced inflammatory cytokines (TNF-α, IL-6, IL-1β), improved locomotive recovery[1]. |
| Navarixin | LPS-induced Pulmonary Neutrophilia | Mouse | 0.1-10 mg/kg, p.o. | ED50 = 1.2 mg/kg for blocking neutrophilia[7]. |
| Myocardial Infarction | Mouse | - | Improved cardiac function, reduced neutrophil infiltration and inflammation[8]. | |
| Ladarixin | Airway Inflammation | Mouse | 10 mg/kg, p.o. | Reduced airway inflammation[9]. |
| Pancreatic Cancer | Mouse | 15 mg/kg, i.p. | Reduced tumor burden and enhanced immunotherapy response[10]. | |
| Reparixin | Myelofibrosis | Mouse | 7.5 mg/h/kg (continuous infusion) | Reduced fibrosis[11]. |
| SX-682 | Head and Neck Cancer | Mouse | - | Enhanced NK cell immunotherapy efficacy[12]. |
| Melanoma | Mouse | - | Synergized with anti-PD-1 therapy, leading to complete remissions[13]. |
Clinical Trial Data Comparison
This table summarizes the available clinical findings for this compound and other CXCR2 antagonists, focusing on safety and efficacy.
| Compound | Phase | Indication | Key Safety Findings | Key Efficacy Findings |
| This compound (KAND567) | Phase IIa (FRACTAL) | Myocardial Infarction | Well-tolerated, similar adverse event rate to placebo (62% vs 71%)[2][3]. | Statistically significant reduction in left ventricular thrombus (2.7% vs 17.6%, p=0.049)[2][3]. |
| SX-682 | Phase I/II | Metastatic Melanoma | Tolerable safety profile in combination with pembrolizumab[13]. | Clinical activity observed in patients who progressed on prior anti-PD-1 therapy[13]. |
| Phase I | Myelodysplastic Syndromes | Well-tolerated, no dose-limiting toxicity. | Dose-dependent increase in overall response rate (up to 50% at 200 mg BID)[14]. | |
| Reparixin | Phase Ib | Metastatic Breast Cancer | Good safety and tolerability profile. | - |
| Navarixin | Phase II | Advanced Solid Tumors | - | - |
| Ladarixin | Phase II/III | Type 1 Diabetes | - | - |
This table represents a summary of available data and may not be exhaustive.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Chemotaxis Assay
This assay is used to evaluate the ability of a compound to inhibit the migration of immune cells towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with inserts (e.g., 5 µm pore size)
-
Isolated human neutrophils
-
Chemoattractant (e.g., recombinant human CXCL8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein AM)
Procedure:
-
Cell Preparation: Isolate human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in assay medium.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (insert).
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a fluorescence-based method with a cell viability stain like Calcein AM.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Receptor Binding Assay
This assay measures the affinity of a compound for its target receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., CX3CR1)
-
Radiolabeled ligand (e.g., [3H]-AZD8797)
-
Test compound (e.g., unlabeled this compound)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Translational Pathway
To better illustrate the complex processes involved in the translational study of this compound, the following diagrams have been generated using Graphviz.
Caption: Translational pathway of this compound from preclinical to clinical development.
Caption: Simplified signaling pathway of CX3CR1 and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro chemotaxis assay.
Conclusion
The translational journey of this compound from preclinical models to clinical trials highlights its potential as a therapeutic agent for inflammatory conditions, particularly in the context of myocardial infarction. While it shows promise with a good safety profile and signals of efficacy, a direct comparison with other CXCR2 antagonists is complex due to the varied nature of the available data. Further head-to-head studies and the public release of more comprehensive preclinical and clinical data for all compounds will be crucial for a definitive assessment of their relative therapeutic merits. This guide provides a foundational comparison based on current knowledge to aid researchers in their ongoing efforts to develop novel anti-inflammatory therapies.
References
- 1. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.mfn.se [storage.mfn.se]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. kancera.com [kancera.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Navarixin alleviates cardiac remodeling after myocardial infarction by decreasing neutrophil infiltration and the inflammatory response [frontiersin.org]
- 9. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- 12. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. First-in-Class Investigational SX-682 Demonstrates Single-Agent Efficacy in Patients with Hypomethylating Agent Failure Myelodysplastic Syndromes [prnewswire.com]
Safety Operating Guide
Proper Disposal of Rugocrixan: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Rugocrixan, a compound intended for research use only. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data for similar research compounds, the following PPE is recommended:
-
Protective gloves: To prevent skin contact.
-
Safety glasses or goggles: To protect from splashes or airborne particles.
-
Lab coat: To protect clothing and skin.
-
Respiratory protection: Use a properly fitted respirator if handling the compound in a way that generates dust or aerosols.
Always handle this compound in a well-ventilated area, such as a chemical fume hood.
This compound Disposal Protocol
All materials contaminated with this compound, including unused or expired product, must be treated as chemical waste. Disposal should be conducted in accordance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from biological, radioactive, or non-hazardous waste.
-
Containerization:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, vials, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a compatible, sealable container. Ensure the container material is appropriate for the solvents used.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when waste was first added to the container.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1][2]
Hazard and Safety Data Summary
The following table summarizes key safety information extrapolated from safety data sheets for similar research-grade chemicals.
| Hazard Category | Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 3 or 4 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3] |
| Germ Cell Mutagenicity | Category 1B (potential) | P201: Obtain special instructions before use. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P308 + P313: IF exposed or concerned: Get medical advice/ attention.[3] |
| Skin Corrosion/Irritation | Category 2 (potential) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Damage/Irritation | Category 2A (potential) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Category 3 (potential) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
Note: This data is based on representative safety information and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier of your this compound product.
Experimental Protocols
No specific experimental protocols for the disposal of this compound are available. The standard procedure is to dispose of the chemical waste through an approved waste disposal plant or licensed contractor.[3]
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
